molecular formula C28H50 B1235598 Ergostane

Ergostane

Número de catálogo: B1235598
Peso molecular: 386.7 g/mol
Clave InChI: WAAWMJYYKITCGF-ADGVWNIHSA-N
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Descripción

Ergostane is a crystalline solid tetracyclic triterpene with the molecular formula C28H50 and a molar mass of 386.708 g·mol⁻¹ . It is systematically known as 24S-methylcholestane and serves as the fundamental carbon skeleton for a vast array of biologically active steroidal compounds found in nature, particularly in fungi and plants . While the parent this compound compound itself has no known direct uses, its functionalized derivatives are of significant research interest . In research, the this compound structure is crucial as a biomarker. Alongside cholestane and stigmastane, it is used in geological and biological studies as a biomarker for tracing the early evolution of eukaryotes . Furthermore, heavily derivatized analogues, often referred to as this compound-type steroids or ergosteroids, are produced by fungi and other organisms . These compounds are the focus of extensive pharmacological investigation due to their diverse biological activities, which include anticancer, anti-inflammatory, antiviral, and antioxidant effects . Research into these derivatives often explores their mechanisms of action, such as inducing apoptosis in cancer cell lines, inhibiting pro-inflammatory cytokines, or activating specific cellular signaling pathways like Nrf2 . The structural diversity of these compounds arises from various oxidative and reductive modifications, as well as carbon skeletal cleavage and rearrangement of the core this compound skeleton . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C28H50

Peso molecular

386.7 g/mol

Nombre IUPAC

(8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3/t20-,21+,22?,23-,24+,25-,26-,27-,28+/m0/s1

Clave InChI

WAAWMJYYKITCGF-ADGVWNIHSA-N

SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

SMILES isomérico

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C

SMILES canónico

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C

Sinónimos

ergostane

Origen del producto

United States

Foundational & Exploratory

What is the basic structure of the ergostane skeleton?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane is a tetracyclic triterpenoid (B12794562) and serves as the foundational skeleton for a diverse array of naturally occurring steroids, most notably ergosterol, a primary component of fungal cell membranes.[1] Its derivatives, known as this compound-type steroids, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] This technical guide provides a comprehensive overview of the basic structure of the this compound skeleton, including its stereochemistry, physicochemical properties, and the experimental protocols used for its structural elucidation.

Core Structure and Stereochemistry

The this compound skeleton is a C28 steroid built upon a cyclopentanoperhydrophenanthrene ring system.[2] This core structure consists of three six-membered rings (A, B, and C) and one five-membered ring (D), fused together. The chemical formula for the parent this compound is C₂₈H₅₀, and it has a molecular weight of 386.7 g/mol .[1] The systematic IUPAC name for this compound is (1R,3aS,3bR,5aΞ,9aS,9bS,11aR)-1-[(2R,5S)-5,6-Dimethylheptan-2-yl]-9a,11a-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene.[2]

The stereochemistry of the ring junctions is a critical determinant of the overall shape and biological activity of this compound derivatives. In the most common 5α-ergostane series, the A and B rings are transfused. The hydrogen atom at C-5 is in the alpha position (projecting below the plane of the rings), leading to a relatively flat, rigid structure. The B/C and C/D ring junctions are typically trans-fused.

Physicochemical Properties

The physicochemical properties of the this compound skeleton are fundamental to its biological function and behavior in various assays. The following table summarizes key computed properties for this compound.

PropertyValue
Molecular Formula C₂₈H₅₀
Molecular Weight 386.7 g/mol
XLogP3-AA 11.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 5
Exact Mass 386.39125 g/mol
Monoisotopic Mass 386.39125 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 28
Formal Charge 0
Complexity 534

Data sourced from PubChem CID 6857535.[1]

Bond Lengths and Angles

Table 1: Selected Bond Lengths (Å) in the 5α-Cholestane Skeleton

BondLength (Å)BondLength (Å)
C1-C21.539C8-C91.549
C2-C31.513C9-C101.554
C3-C41.520C9-C111.540
C4-C51.531C10-C191.547
C5-C101.541C11-C121.541
C5-C61.533C12-C131.532
C6-C71.526C13-C141.546
C7-C81.532C13-C171.550
C8-C141.529C13-C181.545

Data inferred from the crystal structure of 5α-cholestane.

Table 2: Selected Bond Angles (°) in the 5α-Cholestane Skeleton

AngleValue (°)AngleValue (°)
C1-C2-C3111.9C9-C11-C12112.9
C2-C3-C4111.4C11-C12-C13111.2
C3-C4-C5110.1C12-C13-C14108.0
C4-C5-C10112.5C12-C13-C17116.7
C5-C10-C1108.9C13-C14-C8113.8
C5-C10-C9108.8C14-C13-C17100.1
C10-C9-C8111.9C14-C8-C7111.9
C10-C5-C6110.1C17-C13-C18111.1
C5-C6-C7111.7C8-C14-C15119.8
C6-C7-C8112.0C14-C15-C16104.1
C7-C8-C9110.5C15-C16-C17105.7
C7-C8-C14111.9C16-C17-C13104.1

Data inferred from the crystal structure of 5α-cholestane.

Experimental Protocols for Structure Elucidation

The definitive structure of the this compound skeleton and its derivatives is determined through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of steroids.

Detailed Methodology for 13C NMR Spectroscopy of a Steroid Sample:

  • Sample Preparation:

    • Dissolve approximately 50 mg of the steroid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound. For quantitative analysis, ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely. For volatile solvents, sealing the cap with a thin layer of Parafilm can prevent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

    • Set the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Typical parameters include:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay (d1): 2-5 seconds (for quantitative analysis, a longer delay of 5 times the longest T1 is necessary to ensure full relaxation of all carbon nuclei).

      • Number of scans (ns): This will vary depending on the sample concentration. For a concentrated sample (~50 mg), a few hundred to a few thousand scans may be sufficient. For more dilute samples, a much larger number of scans will be required.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum manually.

    • Apply a baseline correction.

    • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if quantitative analysis is required.

    • Assign the carbon signals based on their chemical shifts, multiplicities (from DEPT experiments), and correlations from 2D NMR experiments (e.g., HSQC, HMBC).

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry.

Detailed Methodology for Single-Crystal X-ray Diffraction of a Small Molecule Steroid:

  • Crystal Growth:

    • Grow single crystals of the steroid of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting and Data Collection:

    • Select a well-formed single crystal under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures (to minimize radiation damage).

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy (e.g., exposure time per frame, rotation angle) will depend on the crystal's scattering power and the diffractometer used.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Correct the data for various experimental factors (e.g., Lorentz-polarization effects, absorption).

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement and Validation:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • Validate the final structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

    • Generate tables of atomic coordinates, bond lengths, bond angles, and torsion angles.

Mandatory Visualization

Caption: The basic structure of the this compound skeleton with IUPAC numbering.

References

The Ergostane Enigma: A Technical Guide to Natural Sources and Isolation of Ergostane-Type Steroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergostane-type steroids, a diverse class of C28 steroidal compounds, represent a significant area of interest in natural product chemistry and drug discovery due to their wide range of biological activities. This technical guide provides an in-depth exploration of the primary natural sources of these compounds, detailed experimental protocols for their isolation and characterization, and a summary of quantitative data to aid in comparative analysis.

Principal Natural Sources of this compound-Type Steroids

This compound-type steroids are predominantly biosynthesized by fungi, but are also found in various other organisms, including plants, marine invertebrates, and lichens. The structural backbone of these steroids is the this compound skeleton, with ergosterol (B1671047) being the most well-known precursor.[1][2]

Fungi: The kingdom of fungi, encompassing mushrooms, yeasts, and molds, is the most prolific source of this compound-type steroids.[2][3] Ergosterol is the principal sterol in fungi, analogous to cholesterol in animals, and its metabolites give rise to a vast array of structurally diverse this compound derivatives.[3][4] These compounds have been isolated from numerous fungal species, including those of the genera Aspergillus, Ganoderma, Pleurotus, and Penicillium.[1][5][6][7] Mushrooms of the Pleurotus genus, for instance, are a rich source of various this compound-type steroids, including normal, seco-, and abeo-ergostanes.[1][8] Endophytic fungi, which reside within plant tissues, are also a promising source of novel this compound-type steroids.[9]

Plants: While not as ubiquitous as in fungi, certain plant families are known to produce a specific class of this compound-type steroids known as withanolides.[10][11] These C28-steroidal lactones are built on an intact or rearranged this compound framework and are characteristic of the Solanaceae family, with Withania somnifera (Ashwagandha) being a prime example.[10][12][13] The concentration of withanolides in the leaves of Withania species typically ranges from 0.001 to 0.5% of the dry weight.[10]

Marine Organisms: The marine environment is another significant reservoir of unique this compound-type steroids. Marine sponges and their associated fungi have yielded a variety of these compounds, some with unusual structural modifications.[3][14] For example, gorgostane-type steroids, characterized by a cyclopropane (B1198618) moiety in the side chain, are isolated from marine organisms, particularly soft corals of the order Alcyonacea.[15] Marine-derived fungi, such as Aspergillus sp., have also been shown to produce bioactive this compound-type steroids.[14][16]

Lichens: Lichens, which are symbiotic organisms composed of a fungus and an alga or cyanobacterium, also contain this compound-type steroids.[17] The fungal partner in the lichen is responsible for producing C28 sterols like ergosterol and its derivatives.[17]

Quantitative Data on this compound-Type Steroids from Natural Sources

The concentration of this compound-type steroids can vary significantly depending on the species, environmental conditions, and the part of the organism being analyzed. The following tables summarize available quantitative data to provide a comparative overview.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg of dry mass)Reference
Aspergillus sp.0.4 - 14.3[18]
Penicillium sp.0.4 - 14.3[18]
Fusarium sp.0.4 - 14.3[18]
Rhizopus sp.0.4 - 14.3[18]
Cladosporium sp.0.4 - 14.3[18]
Candida sp.0.4 - 14.3[18]
Alternaria sp.0.4 - 14.3[18]
Various Hyphomycetes and Ascomycetes2.3 - 11.9[18]

Table 2: Withanolide Content in Withania somnifera

Plant PartWithanolide Concentration (% dry weight)Reference
Leaves0.001 - 0.5[10]

Experimental Protocols for Isolation and Characterization

The isolation and purification of this compound-type steroids from their natural sources typically involve a series of chromatographic techniques. The structural elucidation of these compounds relies heavily on modern spectroscopic methods.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound-type steroids is as follows:

  • Extraction: The dried and powdered source material (e.g., fungal biomass, plant leaves) is typically extracted with an organic solvent such as methanol, ethanol, or acetone.[1]

  • Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. Common solvent systems include ethyl acetate-water or chloroform-water.[1]

  • Column Chromatography: The organic phase from the partitioning step is concentrated and subjected to column chromatography, most commonly using silica (B1680970) gel as the stationary phase.[1] A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using HPLC.[1] Both normal-phase (silica gel) and reverse-phase (octadecylsilyl) columns are employed, with solvent systems such as hexane-ethyl acetate (B1210297) or methanol-water/acetonitrile-water, respectively.[1]

  • Preparative Thin-Layer Chromatography (TLC) and Other Techniques: For final purification, preparative TLC or other specialized chromatography techniques like supercritical fluid chromatography (SFC) may be utilized.[1][19]

  • Recrystallization: The purified compounds are often recrystallized from suitable solvents (e.g., acetone, chloroform-methanol) to obtain pure crystals for structural analysis.[1]

Structure Elucidation

The determination of the chemical structure of isolated this compound-type steroids is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can help in elucidating the structure.[16]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides an unambiguous determination of the absolute configuration of the molecule.[20]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound-type steroids and a typical experimental workflow for their isolation.

Biosynthetic_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cyclization Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation, Alkylation, Desaturation Ergostane_Derivatives Ergostane_Derivatives Ergosterol->Ergostane_Derivatives Oxidation, Reduction, Rearrangement Withanolides Withanolides Ergosterol->Withanolides Oxidation, Lactonization

General biosynthetic pathway of this compound-type steroids.

Experimental_Workflow Start Natural Source Material (e.g., Fungi, Plant) Extraction Solvent Extraction (Methanol/Ethanol) Start->Extraction Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC High-Performance Liquid Chromatography (HPLC) Column_Chromatography->HPLC Purified_Compound Pure this compound-Type Steroid HPLC->Purified_Compound Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Purified_Compound->Structure_Elucidation

Typical experimental workflow for the isolation of this compound-type steroids.

This guide provides a foundational understanding of the natural sources, quantitative occurrence, and methodologies for the study of this compound-type steroids. The continued exploration of these diverse natural products holds significant promise for the discovery of new therapeutic agents.

References

Ergostane Derivatives: A Technical Guide to Their Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergostane derivatives, a class of C28 steroidal compounds, have emerged as a significant area of interest in oncology research. Primarily found in medicinal mushrooms, plants of the Solanaceae family (such as Withania somnifera and Physalis species), and some marine organisms, these natural products have demonstrated potent cytotoxic and antiproliferative activities against a wide spectrum of cancer cell lines. This technical guide provides an in-depth overview of the anticancer properties of key this compound derivatives, including withanolides and physalins, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Overview of Anticancer this compound Derivatives

This compound-type steroids are characterized by a four-ring steroidal nucleus and a side chain at C-17. Modifications to this basic structure give rise to a diverse array of compounds with a broad range of biological activities. Among these, withanolides and physalins have been extensively studied for their anticancer potential. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways crucial for cancer cell survival and proliferation.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic and antiproliferative effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for some of the most studied this compound derivatives.

Table 1: Cytotoxicity of Withanolides against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Withaferin AMDA-MB-231Breast Cancer5[2]
Withanolide DHCT-116Colon Cancer0.18 - 7.43[3]
Withanolide EMDA-MB-231Breast Cancer0.97[4]
Withanolide EMCF-7Breast Cancer4.03[4]
Withanolide CHepG2Liver Cancer0.13[4]
Withanolide CHep3BLiver Cancer0.11[4]
Withanolide CA549Lung Cancer1.24[4]
Withanolide CMDA-MB-231Breast Cancer0.52[4]
Withanolide CMCF-7Breast Cancer1.53[4]
Viscosalactone BVariousVarious0.32 - 0.47 µg/mL[5]

Table 2: Cytotoxicity of Physalins against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50Reference
Physalin BCORL23Large Cell Lung Carcinoma0.4 - 1.92 µM[6]
Physalin FCORL23Large Cell Lung Carcinoma0.4 - 1.92 µM[6]
Physalin BMCF-7Breast Cancer0.4 - 1.92 µM[6]
Physalin FMCF-7Breast Cancer0.4 - 1.92 µM[6]
Physalin BVariousVarious0.58 - 15.18 µg/mL[7]
Physalin DVariousVarious0.28 - 2.43 µg/mL[7][8]
Physalin AC42BProstate Cancer53.8 µM (24h), 13.5 µM (48h), 9.6 µM (72h)[9]
Physalin BC42BProstate Cancer>100 µM (24h), 46.2 µM (48h), 21.5 µM (72h)[9]
Physalin ACWR22Rv1Prostate Cancer81.5 µM (24h), 18.2 µM (48h), 14.2 µM (72h)[9]
Physalin BCWR22Rv1Prostate Cancer>100 µM (24h), 62.7 µM (48h), 35.1 µM (72h)[9]

Table 3: Cytotoxicity of this compound Derivatives from Fungi

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Ergosterol PeroxideHeLaCervical Cancer0.80[10]
Ergosterol PeroxideMCF-7Breast Cancer20.46[10]
Ergosterol PeroxideHepG2Liver Cancer13.27[10]
Ergosterol Peroxide786-0Renal Cell Carcinoma~30[11]
This compound Derivative from G. lingzhiA549Lung Cancer5.15 - 8.57 µg/mL[12]
This compound Derivative from G. lingzhiMCF-7Breast Cancer5.15 - 8.57 µg/mL[12]

Experimental Protocols

This section details the standard methodologies employed to evaluate the anticancer activity of this compound derivatives.

Isolation and Structure Elucidation

The isolation of this compound derivatives from their natural sources typically involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves, roots) or fungal fruiting bodies are extracted with organic solvents such as methanol (B129727) or ethanol (B145695).[13][14] The resulting crude extract is then concentrated under reduced pressure.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.[15]

  • Chromatographic Purification: Each fraction is then subjected to a series of chromatographic techniques to isolate the pure compounds. These techniques include:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20.[16]

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification.[17]

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.[15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.[15][17]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation raw_material Dried Plant/Fungal Material extraction Solvent Extraction (Methanol/Ethanol) raw_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions column_chrom Column Chromatography fractions->column_chrom hplc HPLC column_chrom->hplc pure_compound Pure this compound Derivative hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, NMR) pure_compound->spectroscopy structure Chemical Structure spectroscopy->structure

Fig. 1: General workflow for the isolation and characterization of this compound derivatives.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the this compound derivative at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compound on the cell cycle distribution.

  • Cell Treatment and Harvesting: Cells are treated with the this compound derivative, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell signaling pathways.

  • Protein Extraction: Cells are treated with the this compound derivative, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., caspases, Bcl-2 family proteins, STAT3, Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Activity (Xenograft Model)

Animal models are used to evaluate the in vivo efficacy of the compounds.

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the this compound derivative (e.g., via intraperitoneal injection or oral gavage) for a specified duration.

  • Tumor Measurement: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, Western blotting).

Mechanisms of Action: Key Signaling Pathways

This compound derivatives exert their anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell proliferation, survival, and angiogenesis.[18] Several this compound derivatives, including physalin A and ergone, have been shown to inhibit the STAT3 signaling pathway.[19][20] Inhibition of STAT3 by these compounds leads to the downregulation of its target genes, such as those encoding for anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and cell cycle regulators (e.g., cyclin D1), thereby inducing apoptosis and cell cycle arrest.[19]

G cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) pSTAT3->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation This compound This compound Derivatives This compound->JAK This compound->STAT3 Inhibition of Phosphorylation

Fig. 2: Inhibition of the STAT3 signaling pathway by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[21] Its aberrant activation is a common feature in many cancers. Some withanolides have been reported to inhibit this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[22][23] By inhibiting key components of this pathway, such as Akt phosphorylation, these compounds can effectively block downstream signaling events that are essential for cancer cell survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Growth Cell Growth & Proliferation Downstream->Growth Withanolides Withanolides Withanolides->PI3K Withanolides->Akt Inhibition of Phosphorylation

Fig. 3: Modulation of the PI3K/Akt/mTOR pathway by withanolides.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its dysregulation is strongly associated with the development of various cancers, particularly colorectal cancer.[24] Some withanolides, such as withanolide-D, have been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[25] This leads to a reduction in the transcription of Wnt target genes, such as c-Myc and cyclin D1, which are involved in cell proliferation and survival.

G cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibition betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylation Degradation Proteasomal Degradation betaCatenin->Degradation Nucleus Nucleus betaCatenin->Nucleus Translocation TCF TCF/LEF betaCatenin->TCF TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation Withanolides Withanolides Withanolides->betaCatenin Promotes Degradation

Fig. 4: Inhibition of the Wnt/β-catenin signaling pathway by withanolides.

Conclusion and Future Directions

This compound derivatives represent a promising class of natural products with significant potential for the development of novel anticancer therapies. Their diverse chemical structures and multiple mechanisms of action, including the modulation of key signaling pathways, make them attractive candidates for further investigation. Future research should focus on the synthesis of novel derivatives with improved efficacy and selectivity, a deeper understanding of their molecular targets, and comprehensive preclinical and clinical evaluation to translate these promising findings into effective cancer treatments. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer drug discovery from natural sources.

References

The Anti-inflammatory Potential of Ergostane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ergostane scaffold, a C28 steroidal skeleton, is the backbone for a diverse class of natural compounds exhibiting a wide array of biological activities. Found predominantly in fungi, but also in plants and marine organisms, this compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of the anti-inflammatory properties of various this compound compounds, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to this compound Compounds and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Key mediators of the inflammatory cascade include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.

This compound compounds have demonstrated significant potential in modulating these inflammatory pathways. Their mechanisms of action often involve the inhibition of key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, but also Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

Key this compound Compounds with Anti-inflammatory Activity

A growing body of research has identified numerous this compound derivatives with potent anti-inflammatory effects. This section highlights some of the most well-studied examples.

  • Ergosterol (B1671047): A primary sterol in fungi, ergosterol has been shown to inhibit the production of TNF-α and the expression of COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] It has also demonstrated in vivo efficacy, reducing pro-inflammatory cytokines in a mouse model of chronic obstructive pulmonary disease (COPD) by potentially interfering with the JAK3/STAT3/NF-κB pathway.[2]

  • Ergosterol Peroxide: This naturally occurring endoperoxide derivative of ergosterol exhibits significant anti-inflammatory properties. Studies have shown it suppresses LPS-induced TNF-α secretion and IL-1α/β expression.[3] Its mechanism involves the inhibition of NF-κB and C/EBPβ transcriptional activity, as well as the phosphorylation of p38 MAPK.[3]

  • Withanolides (e.g., Withaferin A): These C28 steroidal lactones with an this compound skeleton are characteristic of plants in the Solanaceae family. Withaferin A is a potent inhibitor of the NF-κB signaling pathway. It has been shown to directly target a cysteine residue in the IκB kinase β (IKKβ) subunit, thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[4][5][6] This action blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.

  • Physalins (e.g., Physalin A, B, and E): Another class of seco-steroids with a modified this compound-type structure, physalins have demonstrated broad anti-inflammatory activities. They are known to suppress the production of NO, PGE2, TNF-α, IL-6, and IL-1β.[7][8][9] The primary mechanism of action for many physalins is the inhibition of the NF-κB pathway by preventing the degradation of IκBα and the nuclear translocation of the p65 subunit.[8][10]

  • Cerevisterol (B30100): A fungal metabolite of ergosterol, cerevisterol has been shown to alleviate inflammation by suppressing the production of NO and PGE2 through the downregulation of iNOS and COX-2 expression.[1][7][11] Its mechanism involves the inhibition of the MAPK/NF-κB/AP-1 signaling cascades and the activation of the Nrf2/HO-1 pathway.[7][11]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro inhibitory activities of various this compound compounds against key inflammatory mediators. The data is primarily derived from studies using LPS-stimulated murine macrophage cell lines (e.g., RAW 264.7) and other relevant models.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference(s)
Ergosterol GlucopyranosideRAW 264.714.3[12]
ErgosterolRAW 264.716.6[12]
StellasterolRAW 264.715.1[12]
23R-hydroxy-(20Z,24R)-ergosta-4,6,8(14),20(22)-tetraen-3-oneBV-22.8[13]
Nigbisabolane ABV-22.7[13]
Ergosta-4,6,8(14),22-tetraen-3-oneRAW 264.729.7[12]
Ergosta-7,24(28)-dien-3-olRAW 264.715.1[12]
5,8-epidioxyergosta-6,22-dien-3-olRAW 264.718.4[12]
25R-antcin ARAW 264.719.61[14]
Versisponic acid DRAW 264.717.16[14]

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundTargetCell LineIC50 (µM)Reference(s)
Polyporoid ATPA-induced inflammation (in vivo)-0.117 (ID50)[15]
Polyporoid BTPA-induced inflammation (in vivo)-0.235 (ID50)[15]
Polyporoid CTPA-induced inflammation (in vivo)-0.682 (ID50)[15]
Withaferin ACOX-2RAW 264.7- (Inhibition)[4]
Physalin ATNF-αRAW 264.7- (Inhibition)[9]
Physalin ETNF-α, IL-6RAW 264.7- (Inhibition)[10]
CerevisterolTNF-α, IL-6, IL-1βRAW 264.7- (Inhibition)[1][7][11]
CostunolideTNF-α-2.05[16]
Dehydrocostus lactoneTNF-α-2.06[16]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamideCOX-2-0.29[17]

Signaling Pathways Targeted by this compound Compounds

This compound compounds exert their anti-inflammatory effects by modulating key intracellular signaling pathways that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many this compound compounds, particularly withanolides and physalins, inhibit this pathway by preventing IκBα degradation. Withaferin A has been shown to directly interact with and inhibit IKKβ.[4][5][6]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_Genes Transcription Ergostanes This compound Compounds (e.g., Withaferin A, Physalins) Ergostanes->IKK_complex Inhibits

Figure 1: Inhibition of the NF-κB signaling pathway by this compound compounds.
MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation activates these kinases, which in turn can activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes. Ergosterol peroxide and cerevisterol have been shown to inhibit the phosphorylation of p38 MAPK, while other this compound derivatives may also modulate JNK and ERK signaling.[3][7][11]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_MAPKK->p38 JNK JNK JNK_MAPKK->JNK ERK ERK ERK_MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates ERK->AP1 Activates Pro_inflammatory_Genes Pro-inflammatory Genes AP1->Pro_inflammatory_Genes Transcription Ergostanes This compound Compounds (e.g., Ergosterol Peroxide, Cerevisterol) Ergostanes->p38 Inhibits Phosphorylation

Figure 2: Modulation of MAPK signaling by this compound compounds.
JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines. Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Ergosterol has been implicated in the inhibition of the JAK3/STAT3 pathway in a model of COPD.[2]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates p_STAT p-STAT STAT->p_STAT STAT_dimer STAT Dimer p_STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates STAT_dimer_n STAT Dimer DNA DNA STAT_dimer_n->DNA Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Ergosterol Ergosterol Ergosterol->JAK Inhibits

Figure 3: Putative inhibition of the JAK/STAT pathway by ergosterol.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to assess the anti-inflammatory properties of this compound compounds.

In Vitro Anti-inflammatory Assays
  • Cell Line: Murine macrophage cell line RAW 264.7 is predominantly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Setup: Cells are seeded in 96-well or 24-well plates at a density of approximately 1 x 10^5 to 5 x 10^5 cells/mL. After adherence (usually 24 hours), cells are pre-treated with various concentrations of the test this compound compound for 1-2 hours. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 0.1-1 µg/mL for a further 18-24 hours.

  • Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50-100 µL of cell culture supernatant from each well of the treated plate.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure (Sandwich ELISA):

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., H2SO4).

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

  • Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Protein_Quantification Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis

Figure 4: General workflow for Western blot analysis.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).

  • Animal Model: Typically, Wistar or Sprague-Dawley rats or ICR mice are used.

  • Procedure:

    • Administer the test this compound compound orally or intraperitoneally to the animals. A control group receives the vehicle.

    • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

    • At the end of the experiment, animals can be euthanized, and the paw tissue can be collected for histological analysis or measurement of inflammatory markers.

Conclusion and Future Directions

This compound compounds represent a rich and diverse source of potential anti-inflammatory agents. Their ability to modulate key signaling pathways, particularly the NF-κB pathway, underscores their therapeutic potential. The data summarized in this guide highlight the potent in vitro and in vivo activities of several this compound derivatives.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to identify key structural features responsible for anti-inflammatory activity and to optimize potency and selectivity.

  • Elucidation of Molecular Targets: Identifying the direct binding partners of this compound compounds within the inflammatory signaling cascades to better understand their precise mechanisms of action.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity of promising this compound leads to assess their drug-like properties.

  • Clinical Evaluation: Progression of the most promising candidates into clinical trials to evaluate their safety and efficacy in human inflammatory diseases.

This technical guide serves as a foundational resource for researchers interested in exploring the anti-inflammatory potential of this compound compounds. The provided data and protocols offer a starting point for the design and execution of further investigations into this exciting class of natural products.

References

The Core Mechanisms of Action of Cytotoxic Ergostane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the cytotoxic effects of ergostane derivatives, a class of fungal-derived steroids showing significant promise in oncology.[1][2] These compounds exert their anti-cancer activities through a variety of complex and interconnected signaling pathways, primarily leading to the induction of apoptosis, cell cycle arrest, and modulation of other critical cellular processes.[3] This document synthesizes current research to provide a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Principal Mechanisms of Cytotoxic Action

This compound derivatives employ a multi-pronged approach to inhibit cancer cell proliferation and survival. The primary mechanisms identified include the induction of programmed cell death (apoptosis), halting the cell division cycle, and influencing other key signaling cascades that govern cell growth and inflammation.

Induction of Apoptosis

A predominant mechanism of action for many cytotoxic this compound derivatives is the induction of apoptosis.[3] Studies on compounds like ergosta-4,6,8(14),22-tetraen-3-one (B108213) (ergone) have shown that they trigger typical apoptotic markers in cancer cells, such as chromatin condensation, nuclear fragmentation, and the exposure of phosphatidylserine (B164497) on the cell surface.[4][5] This process is often caspase-dependent and involves both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]

Key molecular events in this compound-induced apoptosis include:

  • Activation of Caspases: Treatment with ergone (B1207531) leads to the activation of initiator caspases (-8 and -9) and the executioner caspase-3.[4]

  • Regulation of Bcl-2 Family Proteins: A significant upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 is commonly observed, shifting the cellular balance towards apoptosis.[4]

  • PARP Cleavage: The activation of caspase-3 results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound Derivatives DeathReceptor Death Receptor This compound->DeathReceptor Induces Bcl2 Bcl-2 This compound->Bcl2 Inhibits Bax Bax This compound->Bax Activates Procaspase8 Procaspase-8 DeathReceptor->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Permeabilizes Procaspase9 Procaspase-9 CytochromeC->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Apoptosis signaling pathways activated by this compound derivatives.
Cell Cycle Arrest

This compound derivatives have been shown to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Ergosta-4,6,8(14),22-tetraen-3-one, for instance, induces G2/M phase cell cycle arrest in human hepatocellular carcinoma (HepG2) cells.[4][5] Other derivatives have been found to cause G0/G1 phase arrest.[1] This arrest denies the cell the ability to enter mitosis, ultimately leading to cell death.

cluster_arrest Mechanism of Arrest G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2M_Checkpoint G2/M Checkpoint M->G1 This compound This compound Derivatives This compound->G2M_Checkpoint Induces Arrest At

Caption: G2/M cell cycle arrest induced by this compound derivatives.
Inhibition of Key Pro-Survival Signaling Pathways

Beyond inducing direct cell death, this compound derivatives modulate critical signaling pathways that are often dysregulated in cancer, contributing to tumor growth and metastasis.

  • STAT3 and NF-κB Pathways: Ergosterol (B1671047) peroxide has been shown to inhibit the STAT3 and NF-κB inflammatory pathways.[1][6] These pathways are crucial for tumor cell proliferation, survival, and angiogenesis. The antitumor effect of ergosterol peroxide on ovarian cancer, for example, is attributed to the inhibition of both β-catenin and STAT3 signaling.[1]

  • DNA Topoisomerase IIα: Certain chemically modified this compound derivatives from Antrodia camphorata have exhibited potent cytotoxic activities by acting as inhibitors of DNA topoisomerase IIα, an enzyme essential for DNA replication.[7]

cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer STAT3_nucleus Nucleus STAT3_dimer->STAT3_nucleus Gene_Expression_STAT Gene Expression (Proliferation, Survival) STAT3_nucleus->Gene_Expression_STAT NFkB_complex IκBα-NF-κB Complex NFkB NF-κB NFkB_complex->NFkB NFkB_nucleus Nucleus NFkB->NFkB_nucleus Gene_Expression_NFkB Gene Expression (Inflammation, Survival) NFkB_nucleus->Gene_Expression_NFkB This compound This compound Derivatives This compound->pSTAT3 Inhibition This compound->NFkB Inhibition Start Start: Cancer Cell Culture Seeding Cell Seeding (e.g., 96-well plates) Start->Seeding Treatment Treatment with This compound Derivatives (Dose-response, Time-course) Seeding->Treatment Assay Perform Cytotoxicity & Mechanistic Assays Treatment->Assay MTT MTT Assay (Viability) Assay->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) Assay->Flow Western Western Blot (Protein Expression) Assay->Western Staining Microscopy (Morphology) Assay->Staining Analysis Data Acquisition and Analysis MTT->Analysis Flow->Analysis Western->Analysis Staining->Analysis IC50 IC50 Calculation Analysis->IC50 Pathway Pathway Analysis Analysis->Pathway Conclusion Conclusion: Elucidate Mechanism of Action IC50->Conclusion Pathway->Conclusion

References

Biological activity of rearranged ergostane natural products.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Biological Activity of Rearranged Ergostane Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rearranged this compound natural products are a diverse class of steroids, primarily found in plants of the Solanaceae family and in some fungi.[1][2][3][4][5] These compounds are derived from the this compound skeleton and are characterized by various structural modifications, such as ring cleavage, cyclization, and oxygenation, leading to a wide array of unique chemical structures.[4][5] The most well-studied classes of rearranged ergostanes include withanolides, physalins, and ixocarpalactones.[6][7][8] These natural products have garnered significant attention in the scientific community due to their potent and varied biological activities, including anticancer, anti-inflammatory, immunomodulatory, antimicrobial, and antiparasitic properties.[6][7][9][10][11][12] This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their quantitative effects, the experimental protocols used to determine these activities, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of various rearranged this compound natural products. The data is presented to facilitate easy comparison of the potency of these compounds across different biological assays and cell lines.

Table 1: Anticancer Activity of Rearranged this compound Natural Products (IC₅₀ Values in µM)
Compound/ExtractCancer Cell LineCell TypeIC₅₀ (µM)Reference(s)
Withaferin AMCF-7Breast Cancer0.85[2]
Withaferin AMDA-MB-231Breast Cancer1.07[2]
Withaferin APanc-1Pancreatic Cancer1.0
Withaferin AKLEEndometrial Cancer10[13]
Withanolide DHeLaCervical Cancer>2[2]
Withanolide EPanc-1Pancreatic Cancer1.5[14]
4β-hydroxywithanolide EPanc-1Pancreatic Cancer1.2[14]
3-Aziridinylwithaferin APanc-1Pancreatic Cancer2.8[14]
WithaperuvinPanc-1Pancreatic Cancer>50[14]
Physalin BP388Mouse Leukemia8.00-11
Physalin FP388Mouse Leukemia8.00-11[15]
Physalin VC4-2BProstate Cancer0.24-3.17[16]
Physalin VI22Rv1Prostate Cancer0.24-3.17[16]
Ixocarpalactone ASW480Colon CancerNot specified[8]
PenicillitoneA549Lung Carcinoma5.57[2]
PenicillitoneHepG2Liver Cancer4.44[2]
PenicillitoneMCF-7Breast Cancer5.98[2]
Withania somnifera methanolic extractMDA-MB-231Breast Cancer30 µg/ml[17]
Withania somnifera ethanolic extractMDA-MB-231Breast Cancer37 µg/ml[17]
Table 2: Anti-inflammatory Activity of Rearranged this compound Natural Products (IC₅₀ Values in µM)
CompoundAssayIC₅₀ (µM)Reference(s)
Physalin (unspecified)NO production in RAW 264.7 macrophages2.26[18]
Physalin VNO production12.83-34.19[16]
Physalin VINO production0.32-4.03[16]
Physalin PNO production0.32-4.03[16]
Withanolide (from W. coagulans)NO production in RAW 264.7 macrophages1.9-29.0[6]
Withanolide (from W. coagulans)TNF-α-induced NF-κB activation8.8-11.8[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of rearranged this compound natural products.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2]

  • Materials:

    • 96-well plates

    • Cancer cell lines (e.g., MCF-7, MDA-MB-231, Panc-1)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • Test compounds (rearranged ergostanes) dissolved in a suitable solvent (e.g., DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

  • Materials:

    • 6-well plates

    • Cancer cell lines (e.g., SW480)

    • Complete cell culture medium

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compounds at the desired concentrations for a specific duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash them twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • The populations of viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells are quantified.

Signaling Pathways and Mechanisms of Action

Rearranged this compound natural products exert their biological effects by modulating various cellular signaling pathways. This section describes some of the key pathways and provides diagrams created using the DOT language for visualization.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[7][9][10][19] Many rearranged ergostanes, particularly physalins and withanolides, have been shown to inhibit the NF-κB pathway, contributing to their anti-inflammatory and anticancer activities.[6][20][21] They typically act by preventing the phosphorylation and subsequent degradation of IκB proteins, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[6][9][20][22]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., TNF-α, LPS IKK Complex IKK Complex Receptor->IKK Complex activates IkB_p65_p50 IkB-p65-p50 (Inactive NF-kB) IKK Complex->IkB_p65_p50 phosphorylates IkB IkB IkB p65 p65 p50 p50 p65_p50 p65-p50 (Active NF-kB) Proteasome Proteasome IkB_p65_p50->Proteasome ubiquitination Gene Transcription Gene Transcription p65_p50->Gene Transcription translocates to nucleus Proteasome->IkB degrades Rearranged Ergostanes Rearranged Ergostanes Rearranged Ergostanes->IKK Complex inhibit Inflammatory Mediators Inflammatory Mediators Gene Transcription->Inflammatory Mediators induces expression of

Caption: Inhibition of the NF-κB signaling pathway by rearranged ergostanes.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in immunity, cell proliferation, and differentiation.[1][12] Dysregulation of the JAK/STAT pathway is implicated in various cancers and autoimmune diseases. Some withanolides have been shown to suppress the JAK/STAT pathway, contributing to their anticancer effects.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerization Gene Transcription Gene Transcription STAT_Dimer->Gene Transcription translocates to nucleus Withanolides Withanolides Withanolides->JAK inhibit Cell Proliferation, etc. Cell Proliferation, etc. Gene Transcription->Cell Proliferation, etc. regulates

Caption: Inhibition of the JAK/STAT signaling pathway by withanolides.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening natural products for anticancer activity.

Anticancer_Screening_Workflow Start Start Natural Product Library Natural Product Library Start->Natural Product Library Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Natural Product Library->Cell_Viability_Assay Hit_Identification Hit Identification (IC50 < threshold) Cell_Viability_Assay->Hit_Identification Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Hit_Identification->Apoptosis_Assay Active Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Active End End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for signaling proteins) Apoptosis_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action Lead_Compound Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: A typical workflow for anticancer drug screening of natural products.

References

The Vast Chemical Landscape of Ergostane Steroids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structural diversity, biological activities, and experimental evaluation of ergostane steroids for researchers, scientists, and drug development professionals.

This compound steroids, a class of C28 steroidal compounds, represent a significant and chemically diverse family of natural products. Primarily biosynthesized by fungi, these molecules have garnered substantial attention within the scientific community for their wide array of potent biological activities. This technical guide provides a comprehensive overview of the chemical diversity of this compound steroids, their biological significance, detailed experimental protocols for their study, and the key signaling pathways they modulate.

Chemical Diversity of this compound Steroids

The structural backbone of this compound steroids is the cyclopentanoperhydrophenanthrene ring system, but it is the extensive modifications to this core and its side chain that give rise to their remarkable chemical diversity. These modifications include variations in oxidation state, the introduction of various functional groups, and even rearrangements of the steroid nucleus. This compound-type steroids are broadly categorized into several classes based on their structural features.[1][2]

  • Sterols: This is the most fundamental class, with ergosterol (B1671047) being the archetypal example and a key component of fungal cell membranes.[1] Derivatives often involve esterification or glycosylation of the 3β-hydroxyl group.[3]

  • Endoperoxides: Characterized by a peroxide bridge, typically between C-5 and C-8, ergosterol peroxide is a well-studied example with significant cytotoxic properties.[1]

  • Epoxides: The presence of an oxirane ring, commonly at the 5α,6α positions, is a defining feature of this class. The epoxide group is often associated with the cytotoxic activity of these compounds.[1]

  • Polyols: These are this compound steroids with multiple hydroxyl groups, leading to a wide range of polarities and biological activities.[1]

  • Hydroxyketones and Ketones: The presence of one or more carbonyl and hydroxyl groups contributes to the diversity and bioactivity of these steroids.[1]

  • Seco- and Abeo-Ergostanes: These fascinating subclasses feature cleaved (seco) or rearranged (abeo) steroidal skeletons, leading to unique three-dimensional structures and often novel biological activities.[4]

Biological Activities and Quantitative Data

This compound steroids exhibit a broad spectrum of pharmacological effects, with anticancer and anti-inflammatory activities being the most extensively investigated. The tables below summarize the quantitative data for the biological activities of representative this compound steroids.

Cytotoxic Activity of this compound Steroids

The cytotoxicity of various this compound steroids against a range of cancer cell lines has been well-documented. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting cell growth.

Compound NameCancer Cell LineCancer TypeIC₅₀ (µM)Reference(s)
ErgosterolHepG2Liver40 µM/mL[5]
Ergosterol PeroxideMCF-7Breast1.18 - 151[3][6]
Ergosterol PeroxideT47DBreast5.8
Ergosterol PeroxideHepG2Liver<10[7]
Ergosterol Peroxide Derivative (EP-B2)HepG2Liver7.82[8]
Ganoderic Acid AHepG2Liver187.6 (24h)[9]
Ganoderic Acid ASMMC7721Liver158.9 (24h)[9]
Ganoderic Acid (from G. lingzhi)A549Lung5.15 - 8.57 µg/mL[10][11]
Ganoderic Acid (from G. lingzhi)MCF-7Breast5.15 - 8.57 µg/mL[10][11]
Sterenoid EHL-60Leukemia4.7[12]
Sterenoid ESMMC-7721Liver7.6[12]
New this compound Steroid from E. altotibeticaHeLaCervical1.9 - 9.2 µg/mL[13]
New this compound Steroid from E. altotibeticaHepG2Liver1.9 - 9.2 µg/mL[13]
Anti-inflammatory Activity of this compound Steroids

Several this compound steroids have demonstrated potent anti-inflammatory effects, often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound NameAssayCell LineIC₅₀ (µM)Reference(s)
Ergosterol Glucopyranosyl DerivativeNO Production InhibitionRAW 264.714.3[3][6]
Ergosta-4,6,8(14),22-tetraen-3-oneNO Production InhibitionRAW 264.729.7[14]
Ergosta-7,24(28)-dien-3-olNO Production InhibitionRAW 264.715.1[14]
5,8-Epidioxyergosta-6,22-dien-3-olNO Production InhibitionRAW 264.718.4[14]
Childinasterone ANO Production Inhibition21.2[3]
Eringiacetal BNO Production Inhibition13.0[3]
9,11-Secothis compound from P. eryngiiNO Production InhibitionSimilar to L-NMMA[3]
Ergosterdiacid ANO Production Inhibition4.5[3][6]
Polyporoids A-CTPA-induced inflammation (in vivo)ID₅₀: 0.117-0.682 µM/ear[15]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound steroids.

Isolation and Purification of this compound Steroids from Fungal Material

This protocol outlines a general procedure for the extraction and purification of this compound steroids, with specific details for ganoderic acids as an example.[16][17][18]

1. Preparation of Fungal Material:

  • Dry the fungal fruiting bodies (e.g., Ganoderma lucidum) at a temperature not exceeding 60°C.
  • Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

2. Solvent Extraction:

  • Maceration or Soxhlet Extraction: Suspend the powdered fungal material in 95% ethanol (B145695) (1:10 to 1:20 w/v).
  • For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.
  • For Soxhlet extraction, reflux the mixture for several hours.
  • Ultrasound-Assisted Extraction (UAE): Suspend the powder in 80% ethanol and sonicate in an ultrasonic bath for 30-60 minutes. This method enhances extraction efficiency.
  • Filter the extract and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

3. Fractionation by Solvent-Solvent Partitioning:

  • Resuspend the crude extract in water.
  • Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity. Triterpenoid-enriched fractions are typically found in the less polar partitions.

4. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: Apply the enriched fraction to a silica gel column. Elute with a gradient of n-hexane/ethyl acetate or chloroform/methanol (B129727), gradually increasing the polarity. Monitor fractions using Thin Layer Chromatography (TLC).
  • Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compounds using a Sephadex LH-20 column with methanol as the eluent.
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain high-purity compounds, use a reversed-phase C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.1% formic acid or acetic acid).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound steroids.[13][19]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified steroid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • 1D NMR:
  • ¹H NMR: Provides information on the number, chemical environment, and coupling of protons.
  • ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): Reveal the number and type of carbon atoms (CH₃, CH₂, CH, C).
  • 2D NMR:
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded protons and carbons.
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different fragments of the molecule.
  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the stereochemistry.

3. Data Analysis and Structure Determination:

  • Integrate and analyze the ¹H and ¹³C NMR spectra to determine the chemical shifts and multiplicities of all signals.
  • Use the 2D NMR data to piece together the carbon skeleton and assign the positions of functional groups.
  • Utilize NOESY/ROESY data to establish the relative stereochemistry of the molecule.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][19]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
  • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound steroid in culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compound.
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Formazan (B1609692) Solubilization:

  • Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
  • Incubate for 2-4 hours at 37°C.
  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the results as a dose-response curve to determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14]

1. Cell Culture and Stimulation:

  • Culture RAW 264.7 macrophage cells in a 96-well plate.
  • Pre-treat the cells with various concentrations of the this compound steroid for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only), a positive control (LPS-stimulated cells), and a vehicle control.

2. Measurement of Nitrite (B80452) Concentration:

  • After 24 hours of incubation, collect the cell culture supernatant.
  • Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
  • Measure the absorbance at 540 nm.

3. Data Analysis:

  • Calculate the percentage of NO production inhibition for each concentration of the test compound compared to the LPS-stimulated control.
  • Determine the IC₅₀ value from the dose-response curve.

Key Signaling Pathways and Experimental Workflows

The biological activities of this compound steroids are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds. Below are diagrams of important signaling pathways and a general experimental workflow for their investigation.

This compound Biosynthesis Pathway

The biosynthesis of ergosterol, the precursor to most this compound steroids, is a complex multi-step process that starts from acetyl-CoA.[1][9][15]

G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene Squalene Synthase lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase, Lanosterol Synthase zymosterol Zymosterol lanosterol->zymosterol 14-alpha-demethylase fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol ergostane_derivatives Diverse this compound Steroids ergosterol->ergostane_derivatives Further Modifications

Caption: Simplified overview of the this compound biosynthesis pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation and is often inhibited by anti-inflammatory this compound steroids.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk LPS ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb IκB nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation This compound This compound Steroid This compound->ikk Inhibition dna DNA nfkb_n->dna genes Inflammatory Genes (e.g., iNOS, COX-2) dna->genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound steroids.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is a common target for cytotoxic this compound steroids.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Growth Factor pip2 PIP2 pi3k->pip2 pip3 PIP3 pip2->pip3 Phosphorylation pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation bad Bad akt->bad Inhibition apoptosis Apoptosis bad->apoptosis Induction This compound This compound Steroid This compound->akt Inhibition

Caption: Modulation of the PI3K/Akt signaling pathway by this compound steroids.

Experimental Workflow for Investigating Signaling Pathways

G start Cell Culture and Treatment with this compound Steroid protein_extraction Protein Extraction start->protein_extraction gene_expression RNA Extraction and qRT-PCR start->gene_expression western_blot Western Blot Analysis protein_extraction->western_blot phospho_proteins Detection of Phosphorylated (Activated) Proteins western_blot->phospho_proteins interpretation Data Interpretation and Pathway Elucidation phospho_proteins->interpretation target_genes Quantification of Target Gene Expression gene_expression->target_genes target_genes->interpretation

Caption: General workflow for studying the effects of this compound steroids on signaling pathways.

Conclusion

The chemical diversity of this compound steroids provides a rich source of bioactive molecules with significant potential for drug discovery and development. Their potent cytotoxic and anti-inflammatory activities, coupled with their diverse mechanisms of action, make them compelling candidates for further investigation. This technical guide offers a foundational resource for researchers, providing structured data, detailed experimental protocols, and insights into the key signaling pathways involved in their biological effects. A thorough understanding of their chemistry and biology will undoubtedly pave the way for the development of novel therapeutics derived from this fascinating class of natural products.

References

Ergostane as a Biomarker for Early Eukaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Molecular fossils, or biomarkers, preserved in the geological record offer a powerful window into the history of life on Earth. Among these, steranes, the saturated hydrocarbon remnants of eukaryotic sterols, are of particular importance for tracing the emergence and proliferation of early eukaryotes. This technical guide focuses on ergostane (24-methylcholestane), a C28 sterane, as a significant biomarker for early eukaryotic life, with a primary origin from fungi and certain algae. This document provides an in-depth overview of the this compound biomarker, including its biosynthetic origins, the diagenetic processes that lead to its preservation, detailed analytical protocols for its extraction and identification from sedimentary rocks, and a framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of geochemistry, paleobiology, and evolutionary biology.

Introduction: Steranes as Molecular Fossils of Eukaryotes

The transition from a prokaryote-dominated world to one with a significant eukaryotic presence was a pivotal event in Earth's history. Tracking this transition relies on various lines of evidence, including microfossils and molecular biomarkers. Steranes are tetracyclic alkanes derived from the diagenesis of sterols, which are essential components of eukaryotic cell membranes.[1] Unlike prokaryotes, which primarily produce hopanoids, most eukaryotes synthesize sterols, making steranes a robust indicator of eukaryotic input into ancient sedimentary organic matter.[2]

The relative abundance of steranes to hopanes, expressed as the sterane/hopane (S/H) ratio, is a widely used proxy to estimate the relative contribution of eukaryotes versus bacteria to sedimentary organic matter.[3] An increase in this ratio in the geological record is interpreted as a rise in the abundance and ecological significance of eukaryotes.

This guide specifically examines this compound (C28), a sterane commonly associated with fungi and certain types of algae. Its precursor, ergosterol (B1671047), is a major sterol in fungal cell membranes. The presence of this compound in ancient rocks, therefore, provides insights into the early evolution and diversification of these eukaryotic lineages.

The this compound Biosynthetic Pathway

This compound found in geological samples is the diagenetically altered remnant of ergosterol and related C28 sterols. The biosynthesis of ergosterol is a complex enzymatic process that occurs in the endoplasmic reticulum of fungal and some protist cells. The pathway begins with the cyclization of squalene (B77637) to lanosterol, a common precursor for all sterols. A series of subsequent enzymatic reactions, including demethylations, desaturations, and an alkylation at the C-24 position, lead to the final ergosterol molecule.

The key step differentiating ergosterol synthesis from cholesterol synthesis (prevalent in animals) is the methylation at the C-24 position of the sterol side chain. This reaction is catalyzed by the enzyme sterol C24-methyltransferase (ERG6). The presence of this compound in ancient sediments is, therefore, a direct reflection of this specific biosynthetic capability in early eukaryotes.

Ergosterol_Biosynthesis cluster_early Early Sterol Pathway cluster_late Late Ergosterol Pathway (Post-Lanosterol) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (ERG1) Zymosterol Zymosterol Lanosterol->Zymosterol 14-alpha-demethylase (ERG11) & others Fecosterol Fecosterol Zymosterol->Fecosterol C24-methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol C8-C7 isomerase (ERG2) Ergosta_5_7_24_trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta_5_7_24_trienol C5-desaturase (ERG3) Ergosterol Ergosterol Ergosta_5_7_24_trienol->Ergosterol C24(28)-reductase (ERG4)

Caption: Simplified biosynthetic pathway of ergosterol from squalene.

From Biosphere to Geosphere: The Diagenesis of Ergosterol to this compound

For ergosterol to become the biomarker this compound, it must undergo a series of chemical transformations during burial and lithification of sediments, a process known as diagenesis.[4] This process involves the loss of functional groups and the saturation of double bonds.

The initial steps of diagenesis involve the microbial or chemical reduction of the hydroxyl group at C-3 and the saturation of the double bonds in the sterol nucleus and side chain. This can lead to the formation of intermediate compounds such as sterenes (containing one or more double bonds in the ring system) and stanols (saturated ring system with the hydroxyl group intact).[5]

With increasing temperature and pressure during deeper burial, these intermediates are further reduced and rearranged to form the thermodynamically stable saturated hydrocarbons, the steranes. The original stereochemistry of the biological precursor can also be altered during diagenesis, leading to the formation of various stereoisomers.

Diagenesis_Pathway Ergosterol Ergosterol (C28) - Biological Precursor - Contains double bonds and hydroxyl group Intermediates Intermediates - Stanols (e.g., Ergostanol) - Sterenes Ergosterol->Intermediates Early Diagenesis (Reduction, Dehydration) This compound This compound (C28) - Saturated hydrocarbon - Geologically stable biomarker Intermediates->this compound Late Diagenesis (Hydrogenation, Isomerization)

Caption: Conceptual pathway of ergosterol diagenesis to this compound.

Experimental Protocols for this compound Analysis

The analysis of steranes from ancient sedimentary rocks requires meticulous laboratory procedures to avoid contamination and ensure accurate identification and quantification. The following is a generalized workflow for biomarker analysis.

Sample Preparation
  • Core Sampling and Cleaning: The exterior of the rock core, which is prone to contamination from drilling fluids and handling, must be removed. This is typically done by sawing off the outer layers. The interior rock is then cleaned with organic solvents (e.g., dichloromethane, methanol) to remove any surface contaminants.

  • Crushing and Grinding: The cleaned rock is crushed into smaller chips and then ground into a fine powder (typically < 200 mesh) to increase the surface area for efficient solvent extraction. All equipment used must be thoroughly cleaned with solvents to prevent cross-contamination.

  • Solvent Extraction: The powdered rock is extracted with a mixture of organic solvents, commonly dichloromethane:methanol (9:1 v/v), using a Soxhlet apparatus or an accelerated solvent extractor. This process dissolves the soluble organic matter, including biomarkers, from the rock matrix.

  • Fractionation: The total lipid extract is separated into different compound classes based on polarity. This is typically achieved using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase. The extract is loaded onto the column and eluted with solvents of increasing polarity. The saturated hydrocarbon fraction, which contains the steranes and hopanes, is collected.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed by GC-MS to separate, identify, and quantify the individual biomarker compounds.

  • Gas Chromatography (GC): The sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column separates the compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

For sterane analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode, focusing on the characteristic fragment ion for steranes at m/z 217 .[6][7] Hopanes are monitored using their characteristic fragment ion at m/z 191 .[6] This technique significantly improves the signal-to-noise ratio for these compounds, allowing for their detection even at very low concentrations. More advanced techniques like GC-MS/MS can provide even greater selectivity.[5]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Rock_Sample Rock_Sample Crushing_Grinding Crushing_Grinding Rock_Sample->Crushing_Grinding Cleaning Solvent_Extraction Solvent_Extraction Crushing_Grinding->Solvent_Extraction Fractionation Fractionation Solvent_Extraction->Fractionation Saturated_Fraction Saturated_Fraction Fractionation->Saturated_Fraction GC_MS_Analysis GC_MS_Analysis Saturated_Fraction->GC_MS_Analysis Injection Data_Processing Data_Processing GC_MS_Analysis->Data_Processing m/z 217 & 191 Identification_Quantification Identification_Quantification Data_Processing->Identification_Quantification

References

The Antifungal Potential of Specific Ergostane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal potential of specific ergostane derivatives. Ergosterol (B1671047), the primary sterol in fungal cell membranes, is a well-established target for many current antifungal drugs due to its essential role in maintaining membrane integrity and fluidity, functions handled by cholesterol in mammalian cells.[1][2] Natural and synthetic derivatives of ergosterol, known as this compound-type steroids, represent a promising area for the discovery of new antifungal agents. This document summarizes quantitative antifungal activity data, details key experimental protocols for assessing this activity, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Antifungal Activity of this compound Derivatives

The antifungal efficacy of various this compound derivatives and related compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for several this compound-containing extracts and specific derivatives against a range of pathogenic and phytopathogenic fungi.

Table 1: Antifungal Activity of Ganoderma spp. Extracts and Derivatives

Compound/ExtractFungal SpeciesMIC (µg/mL)Reference(s)
Ganoderma lucidum (Aqueous Ammonia Extract)Aspergillus niger78.1[3]
Candida albicans39.1[3]
Ganoderma lucidum (Aqueous Spore Powder Extract)Candida albicans62.5[4]
Ganoderma lucidum (Ethanolic Extract)Aspergillus flavus2000[4]
Ganoderma lucidum (Hydroalcoholic Extract)Aspergillus flavus3500[4]
Ganoderma boninense (Methanolic Extract)Candida albicans3125[5]
Ganoderic Acid T & Me (from G. lucidum)Aspergillus flavus100[6]
Mucor sp.100[6]

Table 2: Antifungal Activity of Specific this compound Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference(s)
Ergosterol PeroxideCandida albicans128[7]
Aspergillus niger256[7]
Xylariside B (from Xylaria sp.)Fusarium oxysporum3.91 - 7.81
Botrytis cinerea3.91 - 7.81
Phytophthora capsici3.91 - 7.81
Fusarium solani3.91 - 7.81

Experimental Protocols

The following section details the standardized methodology for determining the antifungal susceptibility of yeast species, as established by the Clinical and Laboratory Standards Institute (CLSI) M27-A2/A3 documents.[8][9]

Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast.

1. Preparation of Antifungal Stock Solution:

  • Aseptically prepare a stock solution of the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration 100 times the highest final concentration to be tested.

2. Media Preparation:

  • Prepare RPMI 1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 using 0.165 M morpholinopropanesulfonic acid (MOPS).[8][9]

3. Inoculum Preparation:

  • Subculture the yeast isolate onto a nutrient agar (B569324) plate (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Select several distinct colonies and suspend them in sterile saline (0.85% NaCl).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this adjusted suspension 1:1000 in the buffered RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[8]

4. Microdilution Plate Preparation:

  • Using a 96-well sterile microtiter plate, dispense 100 µL of buffered RPMI 1640 medium into wells 2 through 12 of a designated row.

  • Add 200 µL of the antifungal working solution (stock diluted in RPMI) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

5. Inoculation and Incubation:

  • Add 100 µL of the final inoculum suspension to wells 1 through 11.

  • The final volume in each well will be 200 µL.

  • Incubate the plate at 35°C for 48 hours.[8][10]

6. MIC Determination:

  • The MIC is read visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.[9] For some fungistatic agents like azoles, trailing (reduced but persistent growth at concentrations above the MIC) can occur, making a standardized reading crucial.[8][10]

Visualizing Mechanisms and Workflows

Experimental Workflow for Antifungal Discovery

The process of discovering and characterizing novel antifungal compounds from natural sources like fungi follows a structured pipeline from initial screening to mechanism of action studies.

G A Natural Product Source (e.g., Fungal Culture) B Extraction & Fractionation A->B C High-Throughput Screening (HTS) (Primary Antifungal Assay) B->C D Bioassay-Guided Isolation (HPLC, Column Chromatography) C->D Identify Active Fractions E Structure Elucidation (NMR, Mass Spectrometry) D->E F MIC Determination (Broth Microdilution vs. Panel of Fungi) E->F G Mechanism of Action Studies F->G J Lead Compound F->J Potent Activity H Sterol Quantitation G->H I Signaling Pathway Analysis G->I

Caption: Workflow for Natural Product Antifungal Drug Discovery.

Fungal Response to Ergosterol Biosynthesis Disruption

The primary mechanism of many antifungal agents is the inhibition of the ergosterol biosynthesis pathway.[11] This depletion of ergosterol triggers a compensatory response in fungi like Candida albicans, primarily regulated by the transcription factor Upc2.[12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ergosterol Ergosterol Upc2_inactive Inactive Upc2 Ergosterol->Upc2_inactive Maintains Inactive State (Feedback Inhibition) Ergostane_Derivative This compound Derivative Biosynthesis_Enzymes Ergosterol Biosynthesis Enzymes (ERG genes) Ergostane_Derivative->Biosynthesis_Enzymes Inhibition Biosynthesis_Enzymes->Ergosterol Synthesis Biosynthesis_Enzymes->Upc2_inactive Low Ergosterol Signal Upc2_active Active Upc2 Upc2_inactive->Upc2_active Activation ERG_Genes ERG Gene Promoters (Sterol Response Element) Upc2_active->ERG_Genes Binds & Activates ERG_Expression Increased ERG Gene Expression ERG_Genes->ERG_Expression ERG_Expression->Biosynthesis_Enzymes Compensatory Upregulation

Caption: Upc2-mediated response to ergosterol biosynthesis inhibition.

Fungal Stress Response Pathways to Membrane Damage

This compound derivatives that interfere with membrane-bound enzymes or directly perturb the cell membrane can induce cellular stress. This stress can potentially activate conserved signaling pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which are crucial for fungal survival.[14][15][16]

G cluster_CWI Cell Wall Integrity (CWI) Pathway cluster_HOG High Osmolarity Glycerol (HOG) Pathway Ergostane_Derivative This compound Derivative Membrane_Stress Membrane Stress / Ergosterol Depletion Ergostane_Derivative->Membrane_Stress CWI_Sensors Membrane Sensors (e.g., Wsc1, Mid2) Membrane_Stress->CWI_Sensors Potential Trigger HOG_Sensors Osmo-Sensors (e.g., Sln1, Sho1) Membrane_Stress->HOG_Sensors Potential Trigger Rho1 Rho1 GTPase CWI_Sensors->Rho1 PKC_Cascade PKC1-MAPK Cascade (Slt2) Rho1->PKC_Cascade CWI_Response Cell Wall Repair & Gene Expression PKC_Cascade->CWI_Response Pbs2 Pbs2 (MAPKK) HOG_Sensors->Pbs2 Hog1 Hog1 (MAPK) Pbs2->Hog1 HOG_Response Glycerol Production & Stress Gene Expression Hog1->HOG_Response

References

The Central Role of Ergostane Sterols in Fungal Cell Membrane Architecture and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergostane-based sterols, with ergosterol (B1671047) being the most prominent example, are vital components of fungal cell membranes, playing a role analogous to that of cholesterol in mammalian cells. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in fungal membrane structure, its intricate biosynthetic pathway, and its critical importance as a primary target for widely used antifungal therapeutics. We will delve into the biophysical impact of ergosterol on the membrane, presenting quantitative data on its influence on membrane fluidity, thickness, and permeability. Furthermore, this guide will furnish detailed experimental protocols for the extraction, quantification, and visualization of ergosterol, alongside methodologies for assessing key membrane properties. Finally, we will visualize the complex regulatory networks governing ergosterol biosynthesis and its interplay with other cellular signaling pathways, offering a comprehensive resource for researchers in mycology and drug development.

Introduction: The Significance of this compound in Fungal Biology

Fungi represent a diverse kingdom of eukaryotic organisms with significant impacts on human health, agriculture, and biotechnology. A key distinguishing feature of fungal cells is the unique composition of their cell membranes, which are characterized by the presence of this compound-type sterols, primarily ergosterol (ergosta-5,7,22-trien-3β-ol). Unlike animal cells that utilize cholesterol, fungi rely on ergosterol to maintain the structural integrity and functionality of their cellular membranes. This fundamental difference in sterol composition provides a crucial selective target for a major class of antifungal drugs.

Ergosterol's importance extends beyond its structural role; it is intimately involved in regulating membrane fluidity, the activity of membrane-bound proteins, and even cellular signaling events. Consequently, the biosynthesis and regulation of ergosterol are tightly controlled cellular processes, the disruption of which can have lethal consequences for the fungal cell. This guide aims to provide a detailed technical overview of the pivotal role of this compound in fungal cell membrane biology, offering valuable insights for the development of novel antifungal strategies.

The Structural Role of this compound in the Fungal Cell Membrane

Ergosterol is a 28-carbon sterol that is synthesized in the endoplasmic reticulum and constitutes a major lipid component of the fungal plasma membrane. Its amphipathic nature, with a rigid four-ring steroid nucleus and a flexible hydrocarbon tail, allows it to intercalate between the phospholipid molecules of the membrane bilayer. This intercalation has profound effects on the biophysical properties of the membrane.

Modulation of Membrane Fluidity and Order

Ergosterol is a key regulator of membrane fluidity. At physiological temperatures, it decreases the mobility of the fatty acyl chains of phospholipids, leading to a more ordered and less fluid membrane state. This ordering effect is crucial for maintaining the barrier function of the membrane, preventing the leakage of essential ions and small molecules. Conversely, at lower temperatures, ergosterol prevents the tight packing of phospholipid acyl chains, thereby inhibiting the transition to a gel-like state and maintaining membrane fluidity in colder environments.

Formation of Lipid Rafts and Membrane Domains

Ergosterol, in conjunction with sphingolipids, is instrumental in the formation of specialized membrane microdomains known as lipid rafts. These domains are characterized by a higher degree of lipid packing and order compared to the surrounding bilayer. Lipid rafts serve as platforms for the organization and function of various membrane proteins, including transporters, signaling receptors, and enzymes involved in cell wall synthesis. The integrity of these ergosterol-rich domains is critical for numerous cellular processes, including nutrient uptake, stress sensing, and virulence.

Impact on Membrane Thickness and Permeability

The presence of ergosterol significantly influences the thickness of the fungal cell membrane. Molecular dynamics simulations have shown that the incorporation of ergosterol into a phospholipid bilayer leads to an increase in membrane thickness. This is attributed to the ordering effect of ergosterol on the phospholipid acyl chains, causing them to adopt a more extended conformation. This increase in thickness contributes to the reduced permeability of the membrane to water and small solutes.

Data Presentation: Quantitative Effects of Ergosterol on Fungal Membranes

The following tables summarize key quantitative data on the abundance of ergosterol in various fungal species and its biophysical effects on membrane properties.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry weight)Reference
Aspergillus niger4.62
Candida albicans6.29
Cryptococcus neoformans7.08
Fusarium solani9.40
Aspergillus fumigatus10.79
Mucor sp.10.82
Penicillium sp.11.38
Cryptococcus gattii12.60
Rhizopus sp.13.40
Candida tropicalis22.84

Table 2: Effect of Ergosterol on Membrane Thickness (from Molecular Dynamics Simulations)

Membrane CompositionBilayer Thickness (nm)Reference
Pure DMPC Bilayer~3.31
DMPC with ~25 mol% Cholesterol~3.93
DMPC with ~25 mol% Ergosterol~4.15

DMPC: Dimyristoylphosphatidylcholine

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ergosterol in fungal cell membranes.

Ergosterol Extraction from Fungal Cells

Objective: To extract total ergosterol from a fungal cell culture for subsequent quantification.

Protocol: (Based on a modified method of Alekseyeva et al.)

  • Harvest fungal biomass by centrifugation or filtration.

  • Lyophilize the biomass to a dry powder.

  • Weigh approximately 300 mg of the dried biomass into a 50 ml centrifuge tube.

  • Add 3 ml of a 2:1 (v/v) chloroform:methanol solution.

  • Sonicate the mixture for 30 minutes at 50°C in a closed tube.

  • Allow the sample to cool to room temperature and incubate for 18 hours.

  • Sonicate again at 50°C for 20 minutes.

  • Centrifuge at 1000 x g for 1 minute to pellet the cell debris.

  • Carefully transfer the supernatant containing the lipid extract to a new tube.

  • The extract is now ready for purification and analysis by HPLC or GC-MS.

Quantification of Ergosterol by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify ergosterol from a lipid extract.

Protocol: (Based on a simple HPLC-DAD method)

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 5µm, 4.6 x 250mm).

    • Mobile Phase: Isocratic elution with 100% methanol.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 30°C.

    • Detector: Diode Array Detector (DAD) monitoring at 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve:

    • Prepare a series of ergosterol standards of known concentrations in methanol.

    • Inject the standards to generate a standard curve of peak area versus concentration.

  • Quantification:

    • Inject the prepared sample.

    • Identify the ergosterol peak based on its retention time compared to the standard.

    • Quantify the amount of ergosterol in the sample by interpolating its peak area on the standard curve.

Visualization of Ergosterol Distribution using Filipin Staining

Objective: To visualize the localization of unesterified ergosterol in fungal cells.

Protocol:

  • Cell Preparation:

    • Grow fungal cells to the desired growth phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

  • Fixation (Optional but recommended):

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.

    • Wash the cells twice with PBS to remove the fixative.

  • Staining:

    • Prepare a working solution of Filipin III in PBS (e.g., 5 µg/mL). Note: Filipin is light-sensitive, so protect the solution from light.

    • Resuspend the cells in the Filipin working solution.

    • Incubate for 30 minutes to 2 hours at room temperature in the dark.

  • Washing and Mounting:

    • Wash the stained cells twice with PBS to remove unbound Filipin.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

  • Microscopy:

    • Observe the cells using a fluorescence microscope equipped with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm).

    • Caution: Filipin photobleaches rapidly, so minimize exposure to the excitation light.

Signaling Pathways and Regulatory Networks

The biosynthesis and cellular levels of ergosterol are tightly regulated to meet the metabolic needs of the fungal cell and to respond to environmental stresses. This regulation occurs primarily at the transcriptional level.

Transcriptional Regulation of Ergosterol Biosynthesis

In Saccharomyces cerevisiae, the expression of many genes in the ergosterol biosynthesis pathway (ERG genes) is controlled by a negative feedback mechanism mediated by the transcription factors Upc2 and Ecm22. These transcription factors bind to Sterol Regulatory Elements (SREs) in the promoter regions of ERG genes. When cellular ergosterol levels are low, Upc2 and Ecm22 are activated and drive the transcription of ERG genes to increase ergosterol production. Conversely, when ergosterol levels are high, the activity of these transcription factors is repressed, thus downregulating the pathway. This regulatory circuit ensures sterol homeostasis within the cell.

Ergosterol_Biosynthesis_Regulation Low_Ergosterol Low Cellular Ergosterol Upc2_Ecm22 Upc2 / Ecm22 (Transcription Factors) Low_Ergosterol->Upc2_Ecm22 activates SRE Sterol Regulatory Element (SRE) Upc2_Ecm22->SRE binds to ERG_Genes Ergosterol Biosynthesis Genes (ERG genes) SRE->ERG_Genes activates transcription Ergosterol_Biosynthesis Ergosterol Biosynthesis ERG_Genes->Ergosterol_Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Ergosterol->Upc2_Ecm22 inhibits

Caption: Transcriptional regulation of ergosterol biosynthesis in yeast.

Crosstalk with Sphingolipid Metabolism

Ergosterol and sphingolipids exhibit a close functional relationship within the fungal membrane, particularly in the context of lipid raft formation. There is evidence of crosstalk between their biosynthetic pathways, suggesting a coordinated regulation to maintain membrane homeostasis. Disruptions in ergosterol biosynthesis can lead to alterations in sphingolipid composition and vice versa. This interplay is crucial for the proper localization and function of membrane proteins, including multidrug transporters, and has implications for antifungal drug resistance.

Ergosterol_Sphingolipid_Crosstalk cluster_erg Ergosterol Pathway cluster_sphingo Sphingolipid Pathway Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Sphingolipid_Biosynthesis Sphingolipid Biosynthesis Ergosterol_Biosynthesis->Sphingolipid_Biosynthesis co-regulates Lipid_Rafts Lipid Raft Formation & Integrity Ergosterol->Lipid_Rafts co-localizes with Membrane_Function Membrane Function (Fluidity, Permeability) Ergosterol->Membrane_Function Sphingolipid_Biosynthesis->Ergosterol_Biosynthesis co-regulates Sphingolipids Sphingolipids Sphingolipid_Biosynthesis->Sphingolipids Sphingolipids->Lipid_Rafts co-localizes with Sphingolipids->Membrane_Function Protein_Localization Membrane Protein Localization & Function Lipid_Rafts->Protein_Localization influences

Caption: Interplay between ergosterol and sphingolipid metabolism.

This compound Biosynthesis Pathway as a Prime Antifungal Target

The enzymatic pathway responsible for ergosterol biosynthesis is a major target for several classes of antifungal drugs. The absence of this pathway in humans makes it an attractive target for selective toxicity.

  • Azoles (e.g., fluconazole, itraconazole) inhibit the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical step in the conversion of lanosterol to ergosterol.

  • Polyenes (e.g., amphotericin B) bind directly to ergosterol in the fungal membrane, forming pores that disrupt membrane integrity and lead to cell death.

  • Allylamines (e.g., terbinafine) inhibit squalene (B77637) epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway.

The widespread use of these drugs has led to the emergence of antifungal resistance, often through mutations in the ERG genes or upregulation of drug efflux pumps. A thorough understanding of the ergosterol biosynthesis pathway and its regulation is therefore essential for the development of new antifungal agents that can overcome existing resistance mechanisms.

Conclusion

This compound, and particularly ergosterol, is an indispensable molecule in the biology of fungi. Its central role in maintaining the structural and functional integrity of the cell membrane makes it a cornerstone of fungal viability. The unique presence of ergosterol in fungi has been successfully exploited for the development of a significant portion of the currently available antifungal armamentarium. As the challenge of antifungal resistance continues to grow, a deeper and more quantitative understanding of ergosterol's function, its intricate biosynthetic and regulatory pathways, and its interactions within the complex lipid landscape of the fungal membrane will be paramount. This knowledge will undoubtedly pave the way for the rational design of novel and more effective therapeutic strategies to combat fungal diseases.

Ergostane Precursors in Fungal Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways leading to the synthesis of ergostane precursors in fungi. Ergosterol (B1671047), a vital component of fungal cell membranes, and its biosynthetic pathway represent a critical target for antifungal drug development. Understanding the precursors and the enzymatic steps involved is paramount for the discovery of novel therapeutic agents. This document outlines the core metabolic route, presents quantitative data on precursor levels, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

The Ergosterol Biosynthesis Pathway: A Core Fungal Process

The biosynthesis of ergosterol is a complex and highly conserved process in fungi, commencing from acetyl-CoA and proceeding through the mevalonate (B85504) pathway to generate farnesyl pyrophosphate (FPP).[1][2] FPP serves as the crucial substrate for the dedicated sterol biosynthesis pathway, which can be broadly divided into three stages: the synthesis of squalene (B77637), the cyclization of squalene to lanosterol (B1674476), and the subsequent conversion of lanosterol to ergosterol.[3][4] This latter stage involves a series of demethylations, desaturations, and reductions, giving rise to several key this compound precursors.[3][5]

The primary precursors in the late-stage ergosterol pathway include:

  • Squalene: A linear triterpenoid (B12794562) hydrocarbon that is the first committed precursor for sterol synthesis.[1][4] The enzyme squalene epoxidase, encoded by the ERG1 gene, catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256).[2][6]

  • Lanosterol: The first sterol intermediate, formed by the cyclization of 2,3-oxidosqualene by lanosterol synthase (ERG7).[2][7][8]

  • Zymosterol (B116435): Formed from lanosterol through a series of demethylation reactions.[2][3] In Saccharomyces cerevisiae, this is a key intermediate.[9]

  • Fecosterol (B45770): Produced from the methylation of zymosterol by the enzyme sterol C24-methyltransferase (ERG6).[5][10][11]

  • Episterol (B45613): Generated from fecosterol via the action of C-8 sterol isomerase (ERG2).[5][12] Episterol is a critical branch point in the pathway leading to ergosterol.[12]

The final steps in the pathway involve the conversion of episterol to ergosterol through the action of several enzymes, including Erg3 (C-5 desaturase), Erg5 (C-22 desaturase), and Erg4 (C-24(28) reductase).[12]

Quantitative Analysis of this compound Precursors

The concentration of ergosterol and its precursors can vary between fungal species and under different growth conditions. The following table summarizes quantitative data on ergosterol content in various fungal strains, including mutants with defects in the ergosterol biosynthesis pathway, which leads to the accumulation of specific precursors.

Fungal StrainGenotypePrecursor(s) AccumulatedErgosterol Content (µg/mg dry weight)Reference
Aspergillus fumigatus CM-237Wild Type-5.99 ± 0.86[13]
Aspergillus fumigatus CM-A8cyp51A⁻Lanosterol, Eburicol5.98 ± 0.82[13]
Aspergillus fumigatus CM-B7cyp51B⁻Lanosterol, Eburicol4.25 ± 0.64[13]
Aspergillus fumigatus CM-A80erg3A⁻Episterol, Fecosterol6.58 ± 0.29[13]
Aspergillus fumigatus CM-B866erg3B⁻Episterol, Fecosterol2.02 ± 0.74[13]
Aspergillus fumigatus CM-C65erg3C⁻Episterol, Fecosterol5.64 ± 2.02[13]
Saccharomyces cerevisiaeerg2Δ erg6ΔZymosterolNot reported[2]
Saccharomyces cerevisiaeOverexpression of ERG1 and HMG1LanosterolNot reported[2]

Experimental Protocols

Protocol 1: Quantification of Ergosterol and its Precursors by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the extraction and quantification of ergosterol and its precursors from fungal mycelium.[14][15]

1. Sample Preparation and Saponification: a. Harvest fungal mycelium by filtration and lyophilize to determine dry weight. b. To 10-50 mg of dried mycelium, add 2 ml of 25% alcoholic potassium hydroxide (B78521) solution (w/v). c. Vortex thoroughly and incubate at 85°C for 1 hour to saponify the sample.

2. Sterol Extraction: a. After cooling to room temperature, add 1 ml of sterile distilled water and 3 ml of n-hexane. b. Vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing sterols. c. Centrifuge at 3000 x g for 5 minutes to separate the phases. d. Carefully transfer the upper n-hexane layer to a clean glass tube. e. Repeat the extraction step twice more with fresh n-hexane and pool the extracts. f. Evaporate the pooled n-hexane extract to dryness under a stream of nitrogen.

3. HPLC Analysis: a. Re-dissolve the dried sterol extract in an appropriate volume (e.g., 1 ml) of methanol (B129727) or another suitable solvent for HPLC. b. Filter the sample through a 0.22 µm syringe filter before injection. c. Inject the sample onto a C18 reverse-phase HPLC column. d. Elute the sterols using an isocratic mobile phase, typically 100% methanol, at a flow rate of 1.0-1.5 ml/min.[15] e. Detect the sterols using a UV-Vis or Diode Array Detector (DAD) at a wavelength of 282 nm for ergosterol. Other precursors may require different wavelengths for optimal detection. f. Quantify the concentration of each sterol by comparing the peak area to a standard curve generated with purified standards of each precursor.

Protocol 2: Gene Knockout for Functional Analysis of Ergosterol Biosynthesis Enzymes

This protocol provides a general workflow for creating a gene deletion mutant in a fungus like Saccharomyces cerevisiae or Aspergillus fumigatus to study the function of a specific enzyme in the ergosterol pathway.[2][13][16]

1. Construction of the Deletion Cassette: a. Design primers to amplify a selectable marker gene (e.g., an antibiotic resistance gene like hygromycin B phosphotransferase or a nutritional marker like HIS3). b. The primers should include 5' extensions that are homologous to the regions immediately upstream and downstream of the target gene's open reading frame (ORF). c. Amplify the selectable marker gene using PCR with these fusion primers.

2. Fungal Transformation: a. Prepare competent fungal cells (protoplasts or intact cells, depending on the species and transformation protocol). b. Transform the competent cells with the purified PCR product (the deletion cassette). Common transformation methods include electroporation, lithium acetate/PEG, or Agrobacterium-mediated transformation.

3. Selection of Transformants: a. Plate the transformed cells on a selective medium that allows only the cells that have integrated the selectable marker to grow. For example, if using a hygromycin resistance marker, plate on media containing hygromycin B.

4. Verification of Gene Deletion: a. Isolate genomic DNA from the putative transformants. b. Perform diagnostic PCR using primers that anneal outside the region of homologous recombination and within the selectable marker to confirm the correct integration of the deletion cassette and the absence of the target gene's ORF. c. Further confirmation can be achieved by Southern blot analysis or sequencing of the PCR products.

5. Phenotypic and Metabolic Analysis: a. Analyze the phenotype of the confirmed deletion mutant, including growth rate, morphology, and sensitivity to antifungal agents. b. Extract and analyze the sterol profile of the mutant using HPLC or GC-MS to identify the accumulated precursors, which provides evidence for the function of the deleted enzyme.

Visualizing the Pathways and Workflows

To better understand the complex relationships within the ergosterol biosynthesis pathway and the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway fpp Farnesyl Pyrophosphate (FPP) mevalonate_pathway->fpp squalene Squalene fpp->squalene Erg9 oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene Erg1 lanosterol Lanosterol oxidosqualene->lanosterol Erg7 zymosterol Zymosterol lanosterol->zymosterol Erg11, Erg24-27 fecosterol Fecosterol zymosterol->fecosterol Erg6 episterol Episterol fecosterol->episterol Erg2 ergosterol Ergosterol episterol->ergosterol Erg3, Erg5, Erg4

Caption: Fungal Ergosterol Biosynthesis Pathway from Farnesyl Pyrophosphate.

Sterol_Analysis_Workflow start Fungal Culture harvest Harvest & Lyophilize Mycelium start->harvest saponification Saponification (Alcoholic KOH) harvest->saponification extraction Liquid-Liquid Extraction (n-Hexane) saponification->extraction evaporation Evaporation of Solvent extraction->evaporation analysis HPLC or GC-MS Analysis evaporation->analysis quantification Data Analysis & Quantification analysis->quantification Gene_Knockout_Workflow design Design Primers with Homology Arms pcr PCR Amplification of Deletion Cassette design->pcr transformation Fungal Transformation pcr->transformation selection Selection of Transformants transformation->selection verification Genomic DNA Extraction & PCR Verification selection->verification analysis Phenotypic & Metabolic Analysis verification->analysis

References

A Technical Guide to the Discovery of Novel Ergostane Compounds from Marine Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine fungi have emerged as a significant and relatively untapped resource for the discovery of novel, bioactive secondary metabolites.[1][2] The unique and often extreme conditions of marine environments—such as high salinity, high pressure, and lack of light—are thought to drive the evolution of distinct metabolic pathways in these organisms, leading to the production of structurally diverse and biologically active compounds.[3] Among these compounds, ergostane-type steroids, derivatives of the primary fungal sterol ergosterol, represent a promising class of molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6]

This technical guide provides an in-depth overview of the discovery of novel this compound compounds from marine-derived fungi. It details the isolation, structure elucidation, and biological evaluation of these compounds, presenting key quantitative data in structured tables and outlining comprehensive experimental protocols. Visual diagrams of experimental workflows are included to provide a clear, logical overview of the discovery process.

Novel this compound Discoveries from Marine Fungi

Recent research has unveiled a plethora of novel this compound steroids from various marine fungal genera, particularly Penicillium and Aspergillus. These discoveries highlight the chemical diversity and therapeutic potential of these marine natural products.

Antiproliferative Ergostanes from Deep-Sea Penicillium

Deep-sea fungi are a particularly promising source of bioactive compounds. A study on the deep-sea-derived fungus Penicillium granulatum MCCC 3A00475 led to the isolation of five new this compound derivatives, penicisteroids D-H, alongside known compounds.[4] Several of these compounds exhibited significant and selective antiproliferative effects against a panel of human cancer cell lines, with IC₅₀ values in the low micromolar range.[7] Similarly, ergostanes isolated from Penicillium levitum N33.2 also showed potent cytotoxic effects against various human cancer cell lines.[8]

Antimicrobial Ergostanes from Sponge-Associated Aspergillus

Marine sponges are known to host a diverse community of symbiotic microorganisms, including fungi that produce unique secondary metabolites. A marine sponge-derived fungus, Aspergillus sp., yielded two oxygenated this compound-type steroids, including the new compound 3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-one.[9] This compound demonstrated notable antibacterial activity against Staphylococcus aureus. Another study on the marine algal-derived endophytic fungus Aspergillus alabamensis EN-547 resulted in a new highly conjugated this compound, 28-acetoxy-12β,15α,25-trihydroxyergosta-4,6,8(14),22-tetraen-3-one, which was evaluated for antimicrobial activity.[10]

Data Presentation

The following tables summarize the quantitative data for representative novel this compound compounds isolated from marine fungi.

Table 1: Selected Novel this compound Compounds from Marine Fungi

Compound NameFungal SourceSource EnvironmentKey BioactivityReference
Penicisteroids D-HPenicillium granulatum MCCC 3A00475Deep-Sea SedimentAntiproliferative[4][7]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diolPenicillium levitum N33.2MarineCytotoxic, α-glucosidase inhibition[8]
3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-oneAspergillus sp.Marine SpongeAntibacterial[9]
28-acetoxy-12β,15α,25-trihydroxyergosta-4,6,8(14),22-tetraen-3-oneAspergillus alabamensis EN-547Marine Algae (Endophyte)Antimicrobial[10]
Ergosterdiacid AAspergillus sp.MangroveAnti-inflammatory, PTPB inhibitor[6]

Table 2: Antiproliferative Activity of Selected Ergostanes (IC₅₀ in µM)

CompoundHep-G2 (Liver)A549 (Lung)MCF-7 (Breast)Reference
Penicisteroid C~5~5~5[7]
Penicisteroid G~5~5~5[7]
(3β,5α,22E)-ergosta-6,8(14),22-triene-3,5-diol2.89 µg/mL18.51 µg/mL16.47 µg/mL[8]
Ergosterol Peroxide>40 µg/mL24.63 µg/mL22.33 µg/mL[8]

Table 3: Antimicrobial Activity of Selected Ergostanes (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliMicrococcus luteusReference
3β-hydroxy-5α,6β-methoxyergosta-7,22-dien-15-oneActive (zone of inhibition)--[9]
28-acetoxy-12β,15α,25-trihydroxyergosta-4,6,8(14),22-tetraen-3-one6.25>50>50[10]
Helvolic acid derivatives0.78 - 12.5--[11]

Experimental Protocols & Methodologies

The discovery of novel ergostanes involves a multi-step process, from fungal isolation to bioactivity screening. Below are detailed, generalized protocols based on cited methodologies.

Fungal Strain Isolation and Identification
  • Source Collection : Samples such as marine sediment, sponges, or algae are collected from diverse marine habitats.[1]

  • Isolation : Fungal strains are isolated by placing small fragments of the source material onto agar (B569324) plates (e.g., Potato Dextrose Agar, PDA) prepared with seawater and supplemented with antibiotics (e.g., chloramphenicol) to inhibit bacterial growth.

  • Identification : Pure fungal cultures are identified using morphological characteristics and molecular methods. The Internal Transcribed Spacer (ITS) region of the fungal ribosomal DNA is amplified by PCR and sequenced. The resulting sequence is compared against databases like GenBank for species identification.[12]

Fermentation and Extraction
  • Culture : The fungus is cultivated on a large scale using either solid-state fermentation (e.g., sterilized rice medium) or liquid culture (e.g., Potato Dextrose Broth, PDB) in Fernbach flasks.[12][13] Fermentation is carried out under static or shaking conditions at room temperature for several weeks.

  • Extraction : The entire culture (mycelia and broth) is exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[8]

Isolation and Purification of Ergostanes
  • Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel, eluting with a solvent gradient (e.g., hexane-EtOAc or CH₂Cl₂-MeOH) to yield several primary fractions.[13]

  • Fine Purification : Bioactive fractions are further purified using a combination of chromatographic techniques. This often includes size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds by size, followed by repeated preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) on C18 or C8 columns to yield pure compounds.[13]

Structure Elucidation
  • Spectroscopic Analysis : The chemical structures of the isolated pure compounds are determined using a suite of spectroscopic methods:

    • HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is used to determine the exact molecular weight and elemental formula.[10]

    • 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the planar structure and assign all proton and carbon signals.[4]

  • Stereochemistry Determination :

    • The relative configuration is often deduced from NOESY/ROESY NMR experiments.

    • The absolute configuration is determined by comparing experimental Electronic Circular Dichroism (ECD) spectra with quantum chemical calculations or, definitively, by single-crystal X-ray diffraction analysis if suitable crystals can be obtained.[4][10]

Bioactivity Assays
  • Antiproliferative/Cytotoxicity Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells are seeded in 96-well plates, treated with various concentrations of the pure compound, and incubated. The MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC₅₀ value.[7]

  • Antimicrobial Assay : The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method. The compound is serially diluted in a 96-well plate containing growth medium. A standardized inoculum of the target pathogen is added, and the plate is incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[11]

Visualized Workflows

The following diagrams illustrate the generalized workflow for the discovery of novel this compound compounds.

experimental_workflow cluster_0 Discovery Phase cluster_1 Purification & Elucidation cluster_2 Analysis & Screening Source Marine Sample (Sediment, Sponge, Algae) Isolation Fungal Isolation & Identification (ITS) Source->Isolation Fermentation Large-Scale Fermentation Isolation->Fermentation Extraction Solvent Extraction (EtOAc) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Silica, Sephadex) CrudeExtract->ColumnChrom HPLC Prep/Semi-Prep HPLC ColumnChrom->HPLC PureCmpd Pure Compound HPLC->PureCmpd StructureElucid Structure Elucidation (NMR, MS, X-Ray) PureCmpd->StructureElucid Bioassays Bioactivity Screening (Cytotoxicity, Antimicrobial) PureCmpd->Bioassays LeadCmpd Lead Compound StructureElucid->LeadCmpd Bioassays->LeadCmpd

Caption: General workflow for isolating and identifying novel bioactive compounds.

structure_elucidation cluster_planar Planar Structure cluster_stereo Stereochemistry start Pure Isolated Compound hresims HRESIMS start->hresims nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d noesy Relative Config. (NOESY/ROESY) nmr_2d->noesy xray Absolute Config. (X-Ray or ECD) noesy->xray final Complete Structure xray->final

Caption: Logical flow of modern spectroscopic techniques in structure elucidation.

Conclusion

The marine environment is a vast reservoir of fungal biodiversity, offering immense potential for the discovery of novel chemical entities for drug development. This compound steroids isolated from marine fungi have consistently demonstrated potent and diverse biological activities, particularly in the realms of oncology and infectious diseases. The continued exploration of unique marine habitats, coupled with advanced analytical and screening technologies, will undoubtedly lead to the discovery of new this compound compounds with the potential to become next-generation therapeutic agents. This guide provides a framework for researchers to navigate the complex but rewarding process of natural product discovery from these remarkable marine microorganisms.

References

Methodological & Application

Application Notes and Protocols for Ergostane Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of ergostane-type compounds from fungal biomass. Ergostanes, a class of steroids primarily found in fungi, exhibit a wide range of biological activities and are of significant interest in drug development. This guide covers various extraction methodologies, offering comparative data and step-by-step protocols to assist researchers in selecting and implementing the most suitable method for their specific research needs.

Introduction to Ergostanes

Ergostanes are a diverse group of C28 steroids characterized by the this compound skeleton. Key examples include ergosterol (B1671047), a vital component of fungal cell membranes, and its derivatives, as well as other structurally related compounds like ganoderic acids from Ganoderma species and cordycepin (B1669437) from Cordyceps species.[1][2] These compounds have garnered attention for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[3] The efficient extraction of these compounds from fungal biomass is a critical first step in their study and utilization.

Comparative Overview of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the target this compound compounds. The following tables summarize quantitative data from various studies on the extraction of ergosterol, ganoderic acids, and cordycepin, providing a comparative basis for method selection.

Ergosterol Extraction

Ergosterol is a widely used marker for fungal biomass and a precursor for vitamin D2.[4] Its extraction is a common procedure in mycology and environmental science.

Method Fungal Species Solvent(s) Temperature (°C) Time Yield/Recovery Reference
Heat-Assisted Extraction (HAE)Pleurotus ostreatusEthanol (B145695)54.3150 min244.25 mg/100g dw[5]
Heat-Assisted Extraction (HAE)Pleurotus eryngiiEthanol61.8150 min360.58 mg/100g dw[5]
Supercritical Fluid Extraction (SFE)Agaricus bisporusSupercritical CO2 + 8% v/v co-solvent56-6.23 mg/g dw[6]
Chloroform-Methanol ExtractionRhodotorula sphaerocarpaChloroform:Methanol (B129727) (2:1 v/v)Room Temperature24 h~87% recovery in first extraction[7]
Alcoholic KOH SaponificationWood decaying fungiAlcoholic KOH, HexaneReflux2 hSubstantially enhanced recovery[8][9]
Solvent ExtractionPleurotus genusMethanol, 80-95% Ethanol, Acetone---[10]
Ganoderic Acid Extraction

Ganoderic acids are highly oxygenated triterpenoids found in Ganoderma mushrooms, known for their complex structures and pharmacological activities.

Method Fungal Species Solvent(s) Temperature (°C) Time Purity/Yield Reference
Solvent ExtractionGanoderma lucidum95% Ethanol80--[11]
Solvent ExtractionGanoderma lucidum80 wt% Ethanol-->97.5% purity, 35% total yield[12]
Ultrasound-Assisted Extraction (UAE)Ganoderma speciesEthanol or Methanol-Shorter time than CSEHigher yields than CSE[13]
Conventional Solvent Extraction (CSE)Ganoderma speciesEthanol or Methanol---[13]
Cordycepin Extraction

Cordycepin (3'-deoxyadenosine) is a nucleoside analog from Cordyceps species with significant anti-cancer and anti-viral properties.

| Method | Fungal Species | Solvent(s) | Temperature (°C) | pH | Solvent/Solid Ratio | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Solvent Extraction | Cordyceps militaris | Ethanol/Water | 30-60 | 9 | 50 | 96% |[14] | | Water Extraction + Ultrasonic | Cordyceps militaris | Water | 85 (water), Ultrasonic (RT) | - | 40:1 (water) | 9.559 mg/g |[3] | | Dual-Normal Phase Column Chromatography | Cordyceps militaris | Methanol (initial extraction) | - | - | - | 0.04% |[15][16] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for key this compound extraction methods.

Protocol 1: Heat-Assisted Extraction (HAE) of Ergosterol from Pleurotus Mushrooms

This protocol is optimized for the extraction of ergosterol from Pleurotus ostreatus and Pleurotus eryngii and is based on the findings of response surface methodology studies.[5]

Materials and Equipment:

  • Dried and powdered fungal biomass

  • Ethanol (analytical grade)

  • Thermostatic water bath with electromagnetic stirring

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Weigh 600 mg of dried fungal powder and place it in a glass vial.

  • Add 20 mL of ethanol to achieve a solid/liquid ratio of 30 g/L.[17]

  • Place the vial in a thermostatic water bath.

  • Set the temperature and time to the optimal conditions:

    • For Pleurotus ostreatus: 54.3 °C for 150 minutes.[5]

    • For Pleurotus eryngii: 61.8 °C for 150 minutes.[5]

  • Maintain continuous electromagnetic stirring throughout the extraction.

  • After extraction, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and concentrate it using a rotary evaporator.

  • Resuspend the dried extract in a known volume of methanol for HPLC analysis.

  • Quantify the ergosterol content using an HPLC system with a UV detector.

HAE_Ergosterol_Workflow start Start: Dried Fungal Biomass weigh Weigh 600 mg Biomass start->weigh add_solvent Add 20 mL Ethanol (30 g/L ratio) weigh->add_solvent extraction Heat-Assisted Extraction (e.g., 54.3°C, 150 min) add_solvent->extraction centrifuge Centrifugation extraction->centrifuge separate Separate Supernatant centrifuge->separate concentrate Concentrate with Rotary Evaporator separate->concentrate resuspend Resuspend in Methanol concentrate->resuspend hplc HPLC Analysis resuspend->hplc end End: Ergosterol Quantification hplc->end Ganoderic_Acid_Extraction_Workflow start Start: Dried Ganoderma Biomass extraction Solvent Extraction (95% Ethanol, 80°C, 3x) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Silica Gel Column Chromatography concentration->purification fractionation Fraction Collection purification->fractionation analysis HPLC-MS Analysis fractionation->analysis end End: Purified Ganoderic Acids analysis->end Cordycepin_Extraction_Workflow start Start: Dried Cordyceps Biomass prepare_solvent Prepare Ethanol/Water Solvent start->prepare_solvent mix Mix Biomass and Solvent (50:1 ratio) prepare_solvent->mix adjust_ph Adjust pH to 9 mix->adjust_ph extraction Extraction (30-60°C) adjust_ph->extraction centrifuge Centrifugation extraction->centrifuge filter Filter Supernatant centrifuge->filter hplc RP-HPLC Analysis filter->hplc end End: Cordycepin Quantification hplc->end

References

Application Notes and Protocols for the Isolation and Purification of Ergostane Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane derivatives are a diverse group of naturally occurring steroids characterized by the this compound skeleton. This class of compounds, which includes prominent members such as ergosterol (B1671047), brassinosteroids, withanolides, and physalins, is predominantly found in fungi, plants, and marine organisms. This compound derivatives have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, anticancer, immunomodulatory, and antiviral properties.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the isolation and purification of these compounds from complex natural extracts. Its high resolution and sensitivity enable the separation of structurally similar derivatives, which is crucial for obtaining pure compounds for structural elucidation, pharmacological studies, and drug development. This document provides detailed application notes and experimental protocols for the successful isolation and purification of various this compound derivatives using HPLC.

General Experimental Workflow

The isolation and purification of this compound derivatives from natural sources typically follow a multi-step process. The general workflow involves extraction, fractionation, and final purification by preparative or semi-preparative HPLC.

Experimental Workflow cluster_extraction Extraction & Pre-purification cluster_hplc HPLC Purification cluster_analysis Analysis & Characterization Source Material Source Material Extraction Extraction Source Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation e.g., Column Chromatography Enriched Fraction Enriched Fraction Fractionation->Enriched Fraction HPLC System HPLC System Enriched Fraction->HPLC System Injection Pure Compound(s) Pure Compound(s) HPLC System->Pure Compound(s) Fraction Collection Purity Check Purity Check Pure Compound(s)->Purity Check Analytical HPLC Structural Elucidation Structural Elucidation Purity Check->Structural Elucidation NMR, MS

General workflow for HPLC-based isolation of this compound derivatives.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for successful HPLC purification. The goal is to efficiently extract the target this compound derivatives from the source material while minimizing interfering compounds.

Protocol 1.1: Extraction of Ergosterol and Ergosterol Peroxide from Fungi

  • Dry and powder the fungal material.

  • For extraction, use solvents such as a methanol (B129727)/dichloromethane or chloroform (B151607)/methanol mixture.[1]

  • Place the powdered material in a flask and add the extraction solvent.

  • Utilize ultrasonic-assisted extraction at a low temperature (e.g., 4°C) for approximately 30 minutes to enhance extraction efficiency.[1]

  • Centrifuge the mixture at 3,500 rpm for 10 minutes to pellet solid debris.[1]

  • Collect the supernatant. Repeat the extraction process on the residue at least twice and combine all supernatants.[1]

  • Evaporate the combined solvent under reduced pressure to obtain the crude extract.

  • Reconstitute the dried extract in a known volume of the initial HPLC mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

Protocol 1.2: Extraction of Withanolides from Plant Material (e.g., Withania somnifera)

  • Finely powder the dried plant material (leaves or roots) in liquid nitrogen.

  • Extract the powdered tissue overnight with a methanol-water mixture (e.g., 25:75, v/v) at room temperature on a rocking platform.[2]

  • Filter the extract and repeat the extraction on the residue twice more at 4-hour intervals.[2]

  • Pool the filtrates and perform a liquid-liquid extraction with n-hexane to remove nonpolar compounds. Discard the n-hexane fraction.[2]

  • Further extract the methanol-water fraction with chloroform (3 times).[2]

  • Pool the chloroform fractions and concentrate to dryness.

  • Dissolve the dried residue in HPLC-grade methanol, filter through a 0.22 µm filter, and it is ready for HPLC analysis.[2]

HPLC Purification

Both reversed-phase and normal-phase HPLC can be employed for the purification of this compound derivatives. The choice of the stationary and mobile phases depends on the polarity of the target compounds.

Protocol 2.1: Reversed-Phase HPLC for Ergosterol and Ergosterol Peroxide

This method is suitable for the separation of moderately polar this compound derivatives.

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 column is commonly used (e.g., 250 x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale).[3][4]

  • Mobile Phase: An isocratic mobile phase of methanol/acetonitrile (85:15, v/v) is often effective.[1][5] For separating a broader range of polarities, a gradient elution may be necessary. A common gradient system is water and methanol.[3]

  • Flow Rate: Typically 1.0 - 1.5 mL/min for analytical columns.[3][4] This needs to be scaled up for preparative columns.

  • Column Temperature: 30-40°C.[3][4]

  • Detection: UV detection at 282 nm is suitable for ergosterol and its derivatives with a conjugated diene system.[5]

  • Injection Volume: 10-20 µL for analytical runs.[5] This will be significantly larger for preparative runs.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform an analytical run of the prepared extract to determine the retention times of the target compounds.

  • Scale up to a preparative column and inject a larger volume of the extract.

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2.2: Normal-Phase HPLC for Brassinosteroids

Normal-phase HPLC is effective for separating less polar this compound derivatives and isomers.

  • HPLC System: As described in Protocol 2.1.

  • Column: A cyano (CN) or silica (B1680970) column.

  • Mobile Phase: A mixture of a non-polar solvent like a hexane (B92381) alternative (e.g., ethoxynonafluorobutane) and a polar modifier such as methanol or ethanol.[6] A gradient elution is typically used.

  • Flow Rate: Adjusted based on column dimensions.

  • Detection: UV detection at lower wavelengths (e.g., 210-270 nm) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong chromophore.[6] Mass Spectrometry (MS) can also be coupled for identification.

Procedure:

  • Follow the general procedure outlined in Protocol 2.1, adapting the mobile phase and detection parameters for normal-phase chromatography.

  • Due to the use of non-volatile solvents, post-column derivatization might be necessary for certain detection methods.

Quantitative Data Summary

The following tables summarize typical HPLC parameters and results for the analysis of various this compound derivatives.

Table 1: HPLC Parameters for Ergosterol and its Derivatives

AnalyteColumnMobile PhaseElutionFlow Rate (mL/min)Detection Wavelength (nm)Reference
Ergosterol & Vitamin D₂Hypersil Gold C18 (250 x 4.6 mm, 5 µm)Water:Methanol (2:98)Isocratic1.5264[3]
ErgosterolC18 (250 x 4.6 mm, 5 µm)100% MethanolIsocratic1.5280[4]
Ergosterol PeroxideC18Methanol:Acetonitrile (85:15)Isocratic1.0282[1][5]

Table 2: Retention Times and Method Performance for Ergosterol Derivatives

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Reference
Vitamin D₂5.680.1 (mg/kg)0.5 (mg/kg)[3]
Ergosterol6.660.1 (mg/kg)0.5 (mg/kg)[3]
Ergosterol7.0 (±0.1)0.030.095[4]

Table 3: HPLC Parameters for Withanolides

Analyte(s)ColumnMobile PhaseElutionDetection Wavelength (nm)Reference
Withaferin A, Withanolide D, etc.C18Methanol:Water (with 0.1% acetic acid)Gradient227[2]
Withalongolide A, Withaferin A, etc.C18Acetonitrile:WaterGradient220[7]
Withanolide A, 12-deoxy-withastramonolideGemini C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Ammonium acetate (B1210297) (10 mM)Gradient230[8]

Signaling Pathway Visualization

This compound derivatives, particularly brassinosteroids, are known to play crucial roles in plant growth and development through complex signaling pathways.

Brassinosteroid_Biosynthesis Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol 6-Deoxocathasterone 6-Deoxocathasterone Campestanol->6-Deoxocathasterone DWF4/CYP90B1 6-Deoxotyphasterol 6-Deoxotyphasterol 6-Deoxocathasterone->6-Deoxotyphasterol Typhasterol Typhasterol 6-Deoxotyphasterol->Typhasterol CYP92A6 Castasterone Castasterone Typhasterol->Castasterone Brassinolide Brassinolide Castasterone->Brassinolide BR6ox/CYP85A enzyme enzyme

Simplified brassinosteroid biosynthesis pathway.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the isolation and purification of a variety of this compound derivatives using HPLC. The successful implementation of these methods will enable researchers to obtain high-purity compounds essential for advancing our understanding of their biological functions and therapeutic potential. Method optimization will likely be required depending on the specific source material and target compounds.

References

Application Notes & Protocols: Structural Elucidation of Ergostane Compounds Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ergostane-type steroids, a diverse class of C28 natural products, are predominantly found in fungi and exhibit a wide range of biological activities.[1] Their structural complexity, characterized by a tetracyclic core and a varied side chain, necessitates powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive method for the complete structural elucidation of these molecules in solution.[2][3] This document provides a detailed overview of the application of modern 1D and 2D NMR techniques for determining the constitution and relative stereochemistry of this compound compounds.

Core NMR Techniques for Structural Elucidation

The structural analysis of this compound compounds relies on a suite of NMR experiments that provide complementary information about the molecule's carbon skeleton, proton environments, and spatial arrangement.

  • 1D NMR Spectroscopy:

    • ¹H NMR (Proton NMR): This is often the first experiment performed. It provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity through scalar (J) coupling (splitting patterns).[4] For ergostanes, characteristic signals include those for methyl groups (singlets and doublets), olefinic protons, and protons attached to oxygenated carbons.[5]

    • ¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbons in the molecule and provides information about their chemical nature (e.g., sp³, sp², carbonyl).[4] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.[6]

    • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.[6][7] DEPT-135 experiments show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.[7] A DEPT-90 experiment will only show signals for CH groups.[7]

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two or three bonds (²JHH, ³JHH).[8] It is crucial for tracing out proton-proton spin systems within the rings and the side chain of the this compound skeleton.[5][9]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (¹JCH).[8][10] It is the primary method for assigning protonated carbons in the ¹³C NMR spectrum.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[8][10] It is essential for connecting different spin systems identified by COSY and for identifying the positions of quaternary carbons and heteroatoms by observing long-range correlations from nearby protons.[5][9]

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space (typically < 5 Å), irrespective of through-bond connectivity.[11][12] They are indispensable for determining the relative stereochemistry of the molecule, such as the cis/trans fusion of rings and the orientation of substituents.[5][13] ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[14][15]

Data Presentation: Representative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for Ergosterol, a common this compound, in CDCl₃. This data serves as a reference for identifying the characteristic signals of the this compound scaffold.

Table 1: ¹H and ¹³C NMR Data for Ergosterol (in CDCl₃) (Data sourced from Biological Magnetic Resonance Bank, BMRB Entry: bmse000494[16] and PubChem CID 444679[17])

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity, J (Hz)DEPT
138.41.63, 1.25mCH₂
232.01.86, 1.55mCH₂
370.53.63mCH
440.82.47, 2.28mCH₂
5139.8--C
6119.65.39dd, 5.7, 2.3CH
7116.45.57dd, 5.7, 2.3CH
8141.3--C
946.31.76mCH
1037.1--C
1123.01.59, 1.48mCH₂
1228.31.71, 1.46mCH₂
1342.8--C
1454.62.05mCH
1521.11.98, 1.28mCH₂
1628.31.90, 1.34mCH₂
1755.81.99mCH
1812.10.63sCH₃
1916.30.94sCH₃
2040.42.03mCH
2121.11.04d, 6.6CH₃
22135.65.18dd, 15.3, 8.5CH
23132.05.22dd, 15.3, 7.8CH
2442.81.88mCH
2533.11.78mCH
2620.00.84d, 6.8CH₃
2717.60.82d, 6.8CH₃
2819.70.92d, 6.8CH₃

Experimental Workflow and Protocols

The systematic elucidation of an unknown this compound structure follows a logical workflow, integrating data from multiple NMR experiments.

General Workflow

// Node styles start_end [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; process_1d [fillcolor="#4285F4", fontcolor="#FFFFFF"]; process_2d [fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes start [label="Start: Purified this compound Sample", start_end]; sample_prep [label="Sample Preparation\n(~1-10 mg in 0.5 mL CDCl₃ or other deuterated solvent)", process_1d]; nmr_1d [label="1D NMR Acquisition\n(¹H, ¹³C, DEPT)", process_1d]; nmr_2d [label="2D NMR Acquisition\n(COSY, HSQC, HMBC, NOESY/ROESY)", process_2d]; analyze_1d [label="Analyze 1D Spectra\n- Count C & H signals\n- Identify functional groups\n- Determine C-multiplicity (CH₃, CH₂, CH)", analysis]; analyze_2d [label="Analyze 2D Spectra\n- Establish H-H connectivity (COSY)\n- Assign protonated carbons (HSQC)\n- Connect fragments via long-range\n couplings (HMBC)", analysis]; stereo [label="Determine Relative Stereochemistry\n(NOESY/ROESY)", analysis]; structure [label="Propose Final Structure", start_end];

// Edges start -> sample_prep; sample_prep -> nmr_1d; nmr_1d -> analyze_1d; analyze_1d -> nmr_2d; nmr_2d -> analyze_2d; analyze_2d -> stereo; stereo -> structure; } } Caption: General workflow for this compound structural elucidation using NMR.

Detailed Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR data on a 500 MHz spectrometer. Parameters may require optimization based on the specific instrument, probe, and sample concentration.

Table 2: NMR Acquisition Protocols

ExperimentPulse ProgramSolventTemp (K)Spectral Width (¹H / ¹³C)Acquisition Time (s)Relaxation Delay (s)Number of Scans
¹H NMR zg30CDCl₃29812 ppm (~6000 Hz)3.02.016-64
¹³C NMR zgpg30CDCl₃298220 ppm (~27500 Hz)1.52.01024-4096
DEPT-135 dept135CDCl₃298220 ppm (~27500 Hz)1.52.0256-1024
COSY cosygpqfCDCl₃29812 ppm / 12 ppm0.22.08-16
HSQC hsqcetgpsisp2CDCl₃29812 ppm / 165 ppm0.21.516-32
HMBC hmbcgplpndqfCDCl₃29812 ppm / 220 ppm0.22.032-64
NOESY noesygpphCDCl₃29812 ppm / 12 ppm0.22.016-64
ROESY roesyetgpCDCl₃29812 ppm / 12 ppm0.22.016-64

Integrating 2D NMR Data for Structure Assembly

The power of 2D NMR lies in the ability to piece together molecular fragments by combining information from different experiments. The logical relationship between these experiments is key to solving the structure.

// Node styles data_node [fillcolor="#F1F3F4", fontcolor="#202124"]; analysis_node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; structure_node [fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes H1 [label="¹H NMR\n(Proton Signals)", data_node]; C13 [label="¹³C & DEPT\n(Carbon Signals & Multiplicity)", data_node];

COSY [label="COSY\n(H-H Connectivity)", analysis_node]; HSQC [label="HSQC\n(Direct C-H Attachment)", analysis_node]; HMBC [label="HMBC\n(Long-Range C-H Connectivity)", analysis_node]; NOESY [label="NOESY/ROESY\n(Through-Space Proximity)", analysis_node];

FRAG [label="Build Molecular Fragments\n(e.g., Rings, Side Chain)", structure_node]; CONN [label="Connect Fragments\n(Assemble Skeleton)", structure_node]; STEREO [label="Assign Relative Stereochemistry", structure_node];

// Edges H1 -> COSY [label="Identifies\n¹H-¹H spin systems"]; H1 -> HSQC; C13 -> HSQC [label="Assigns protonated carbons"];

HSQC -> FRAG; COSY -> FRAG;

FRAG -> HMBC [label="Correlates protons in one\nfragment to carbons in another"]; HMBC -> CONN;

CONN -> NOESY [label="Confirms spatial relationships\nand assigns stereocenters"]; NOESY -> STEREO; } } Caption: Logical relationships in 2D NMR data integration for structure building.

Step-by-Step Analysis:

  • Identify Spin Systems: Use the COSY spectrum to identify chains of coupled protons. In an this compound, this helps trace connections within the A, B, C, and D rings and along the side chain.

  • Assign Protonated Carbons: Use the HSQC spectrum to link every proton signal (from ¹H NMR) to its directly attached carbon (from ¹³C NMR). This populates the molecular fragments with their respective C-H units.

  • Connect the Fragments: The HMBC spectrum is crucial for assembling the complete carbon skeleton.[5] For example, correlations from the angular methyl protons (H₃-18 and H₃-19) to nearby quaternary carbons (like C-10, C-13) and methines are key to linking the different rings and the side chain.

  • Determine Relative Stereochemistry: Use the NOESY or ROESY spectrum to establish the 3D arrangement.[5] Key correlations often involve those between the angular methyl groups (H₃-18, H₃-19) and axial protons on the steroid core, which helps define the ring conformations and junctions.[5] For instance, a strong NOE between H₃-18 and H-20 can help define the stereochemistry at C-20 in the side chain.[5]

By systematically applying this combination of NMR experiments, researchers can confidently determine the complete structure of novel this compound compounds, which is a critical step in natural product-based drug discovery and development.

References

Application Note: Sensitive Detection of Ergostane by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane, a tetracyclic triterpenoid, and its derivatives are of significant interest in various fields of research, including mycology, geochemistry, and drug discovery. As a biomarker for certain types of fungi and a core chemical scaffold for many bioactive steroids, its sensitive and specific quantification is crucial. This application note describes a robust and sensitive method for the detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology presented provides a comprehensive workflow from sample preparation to data analysis, suitable for a range of sample matrices.

The use of LC-MS/MS offers high selectivity and sensitivity, which is essential for accurately measuring low levels of this compound in complex mixtures. This is achieved through the specificity of Multiple Reaction Monitoring (MRM), which minimizes matrix interference and provides reliable quantitative results.[1] This document provides a foundational protocol that can be adapted and validated for specific research needs.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the sample matrix. Two common approaches are Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Solid-Phase Extraction (SPE) Protocol

This protocol is suitable for liquid samples or extracts.

  • Sample Pre-treatment:

    • For solid samples (e.g., fungal biomass, sediment), perform an extraction using a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

    • For aqueous samples, acidification may be necessary to protonate the analyte for better retention on a reversed-phase SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 methanol:water).

2. Modified QuEChERS Protocol

This method is effective for solid and semi-solid samples with high matrix complexity.[2]

  • Sample Homogenization and Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and 10 mL of water.

    • Vortex vigorously for 1 minute.

  • Salting Out:

    • Add a salt mixture of 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a primary secondary amine - PSA).

    • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Final Preparation:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following is a general LC-MS/MS method that should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient 80% B to 98% B over 5 min, hold at 98% B for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

The optimal MS parameters, particularly the precursor and product ions for this compound, need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on the analysis of similar sterols like ergosterol, the following can be used as a starting point.[1]

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Instrument dependent
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound (Hypothetical)

The molecular weight of this compound (C₂₈H₅₀) is approximately 398.7 g/mol . The protonated molecule [M+H]⁺ would be around m/z 399.7. A common fragmentation for sterols is the loss of a water molecule.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 399.7To be determinedTo be determined
This compound (Qualifier) 399.7To be determinedTo be determined

Note: The user must determine the optimal product ions and collision energies for this compound through method development.

Data Presentation

The following tables summarize the expected quantitative performance of the method. This data should be generated during method validation.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) To be determined
Limit of Quantification (LOQ) (ng/mL) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Recovery Data from Spiked Samples

MatrixSpiking Level (ng/g)Mean Recovery (%)%RSD (n=3)
Fungal Mycelia10To be determinedTo be determined
100To be determinedTo be determined
Sediment10To be determinedTo be determined
100To be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Fungal Biomass) Extraction Solvent Extraction Sample->Extraction Cleanup SPE or QuEChERS Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection (MRM) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Putative Fragmentation Pathway of this compound

fragmentation_pathway This compound This compound (C₂₈H₅₀) Precursor [M+H]⁺ m/z 399.7 This compound->Precursor ESI+ or APCI+ Fragment1 [M+H-H₂O]⁺ m/z 381.7 Precursor->Fragment1 CID Fragment2 Other Fragments Precursor->Fragment2 CID

Caption: Putative fragmentation pathway for this compound in positive ionization mode.

Conclusion

This application note provides a detailed framework for the sensitive detection and quantification of this compound by LC-MS/MS. The described sample preparation and analytical methods offer a robust starting point for researchers. Method validation, including the determination of specific MRM transitions and quantitative parameters for this compound, is essential for achieving accurate and reliable results in specific applications. The high selectivity and sensitivity of this approach make it well-suited for the analysis of this compound in complex matrices, supporting advancements in various scientific disciplines.

References

Application Notes and Protocols for the Synthesis of Novel Ergostane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel ergostane derivatives as potential therapeutic agents. This compound-type steroids, originating from the fungal sterol ergosterol (B1671047), have garnered significant attention in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and cytotoxic properties. This guide offers a practical framework for researchers aiming to explore this promising class of compounds.

Overview of this compound Derivatives in Drug Discovery

Ergosterol and its derivatives represent a rich source of bioactive molecules. The this compound skeleton can be chemically modified at various positions, particularly on the A, B, C, and D rings and the side chain, to generate novel compounds with enhanced potency and target specificity. Many of these derivatives have shown significant cytotoxic effects against a range of cancer cell lines, often with IC50 values in the micromolar to nanomolar range.

The mechanism of action for many of these compounds involves the modulation of key signaling pathways implicated in cancer progression and inflammation, such as the NF-κB, STAT3, and Nrf2 pathways. By understanding and targeting these pathways, researchers can design and synthesize more effective and selective drug candidates.

Experimental Protocols

General Synthesis Procedures

Ergosterol serves as a versatile starting material for the synthesis of a wide array of derivatives. Common synthetic transformations include oxidation, reduction, epoxidation, and esterification. Below are protocols for the synthesis of two representative this compound derivatives.

Protocol 2.1.1: Synthesis of Ergosterol Peroxide (5α,8α-epidioxyergosta-6,22-dien-3β-ol)

Ergosterol peroxide is a frequently studied derivative with notable cytotoxic activity.

  • Materials: Ergosterol, eosin (B541160) Y, pyridine (B92270), methanol, dichloromethane (B109758).

  • Procedure:

    • Dissolve ergosterol (150 mg) and eosin Y (1 mg) in pyridine (20 mL) in a quartz reaction vessel.

    • Irradiate the solution with a visible light source (e.g., a 500W tungsten lamp) while bubbling oxygen through the mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (3:1) solvent system.

    • Once the reaction is complete (typically after 4-6 hours), remove the pyridine under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with 1M HCl followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield ergosterol peroxide as a white solid.

Protocol 2.1.2: Synthesis of 9,11-Dehydroergosterol Peroxide

This derivative exhibits enhanced cytotoxic activity compared to ergosterol peroxide in some cancer cell lines.

  • Materials: Ergosterol, sodium borohydride (B1222165) (NaBH4), manganese dioxide (MnO2), rose bengal, dichloromethane, methanol.

  • Procedure:

    • Preparation of 7,9(11),22-ergostatrien-3β-ol: Treat ergosterol with NaBH4 in a suitable solvent to reduce the 5,6-double bond. Follow this with oxidation using MnO2 to introduce the 9,11-double bond. Purify the product by column chromatography.

    • Photosensitized Oxidation: Dissolve the resulting 7,9(11),22-ergostatrien-3β-ol and a photosensitizer (e.g., rose bengal) in a solvent such as dichloromethane or methanol.

    • Irradiate the solution with visible light while bubbling oxygen through the mixture, similar to the ergosterol peroxide synthesis.

    • Monitor the reaction by TLC. Upon completion, work up the reaction as described in Protocol 2.1.1.

    • Purify the product by column chromatography to obtain 9,11-dehydroergosterol peroxide.

Cytotoxicity Evaluation

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol 2.2.1: MTT Assay for Cell Viability

  • Materials: Human cancer cell lines (e.g., MCF-7, A549, HepG2), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Prepare serial dilutions of the synthesized this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table summarizes the cytotoxic activity of several novel this compound derivatives against various human cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Ergosterol PeroxideMCF-7 (Breast)1.18 - 151[1]
2 9,11-Dehydroergosterol PeroxideHep 3B (Liver)16.7 µg/mL[2]
3 Ergosterol Peroxide SulfonamideHCT-116 (Colon)0.21[1]
4 Erinarol J (Rearranged B-ring)Macrophages (NO production)19.9[3]
5 Penicillitone (Rearranged C-ring)A549 (Lung)5.57[3]
6 Penicillitone (Rearranged C-ring)HepG2 (Liver)4.44[3]
7 Penicillitone (Rearranged C-ring)MCF-7 (Breast)5.98[3]
8 Novel this compound Steroid from G. lingzhiA549 (Lung)5.15 - 8.57 µg/mL[4]
9 Novel this compound Steroid from G. lingzhiMCF-7 (Breast)5.15 - 8.57 µg/mL[4]
10 ErgosterolHep2 (Larynx)40 µM/mL[1]

Visualization of Workflows and Signaling Pathways

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery of novel drugs from natural products like this compound derivatives.

DrugDiscoveryWorkflow cluster_0 Discovery & Screening cluster_1 Lead Identification & Optimization cluster_2 Preclinical & Clinical Development Natural Product Source Natural Product Source Extraction Extraction Natural Product Source->Extraction Fractionation Fractionation Extraction->Fractionation High-Throughput Screening High-Throughput Screening Fractionation->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In vitro & In vivo Assays In vitro & In vivo Assays Lead Optimization->In vitro & In vivo Assays Preclinical Studies Preclinical Studies In vitro & In vivo Assays->Preclinical Studies Clinical Trials (Phase I-III) Clinical Trials (Phase I-III) Preclinical Studies->Clinical Trials (Phase I-III) Regulatory Approval Regulatory Approval Clinical Trials (Phase I-III)->Regulatory Approval STAT3_Signaling_Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerizes Nucleus Nucleus p-STAT3 (active dimer)->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis This compound Derivative This compound Derivative This compound Derivative->JAK Inhibits This compound Derivative->p-STAT3 (active dimer) Inhibits Dimerization Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ubiquitin Ubiquitin Nrf2->Ubiquitin Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ubiquitin->Proteasome Degradation This compound Derivative This compound Derivative This compound Derivative->Keap1 Inhibits Oxidative Stress Oxidative Stress Oxidative Stress->Keap1 Inactivates ARE Antioxidant Response Element Nrf2_n->ARE Binds Gene Expression Gene Expression ARE->Gene Expression Activates Antioxidant & Cytoprotective Genes Antioxidant & Cytoprotective Genes Gene Expression->Antioxidant & Cytoprotective Genes

References

Application Notes and Protocols for Evaluating Ergostane Compounds' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of ergostane compounds. The methodologies outlined are fundamental in the screening and characterization of these natural products for potential therapeutic applications, particularly in oncology.

Introduction to this compound Compounds and Cytotoxicity Testing

This compound-type steroids, a class of C28 sterols derived from ergosterol (B1671047), are prevalent in fungi and have garnered significant interest for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] Evaluating the cytotoxicity of these compounds is a critical first step in the drug discovery process. This is typically achieved through in vitro cell-based assays that measure cell viability or membrane integrity following exposure to the compound. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound that inhibits a biological process by 50%.

Commonly employed cytotoxicity assays include the MTT, SRB, and LDH assays, each relying on a different cellular parameter to assess cell health.

Data Presentation: Cytotoxicity of this compound Compounds

The following table summarizes the cytotoxic activity (IC50 values) of various this compound compounds against a panel of human cancer cell lines.

Compound NameCell LineCell TypeIC50 (µM)Reference
ErgosterolHep2Laryngeal Carcinoma40[1]
Ergosterol PeroxideA549Lung Carcinoma5.15 - 8.57 µg/mL[2]
Ergosterol PeroxideMCF-7Breast Adenocarcinoma5.15 - 8.57 µg/mL[2]
Ergosterol PeroxideHCT116Colorectal CarcinomaNot specified[3]
Ergosterol PeroxideHT-29Colorectal AdenocarcinomaNot specified[3]
Ergosterol PeroxideSW620Colorectal AdenocarcinomaNot specified[3]
Ergosterol PeroxideDLD-1Colorectal AdenocarcinomaNot specified[3]
Antcin G derivative (1a)HL60Promyelocytic Leukemia0.7 ± 0.9[4]
Antcin G derivative (1g)U251Glioblastoma2.9 ± 1.3[4]
Methyl antcin B derivative (4a)SW480Colorectal Adenocarcinoma2.2 ± 0.6[4]
Lucidimol CHCT-116Colorectal Carcinoma7.86 ± 4.56[5]
Ganoderma lingzhi steroid (1)A549Lung Carcinoma5.15 - 8.57 µg/mL[6]
Ganoderma lingzhi steroid (2)MCF-7Breast Adenocarcinoma5.15 - 8.57 µg/mL[6]

Experimental Workflow & Signaling Pathways

The following diagrams illustrate a typical experimental workflow for a cytotoxicity assay and a key signaling pathway implicated in the cytotoxic action of some this compound compounds.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plate incubation Incubation with Compound (e.g., 24-72h) cell_culture->incubation compound_prep This compound Compound Dilution compound_prep->incubation add_reagent Addition of Assay Reagent (MTT/SRB/LDH) incubation->add_reagent read_plate Absorbance/Fluorescence Measurement add_reagent->read_plate calc_viability Calculation of Cell Viability (%) read_plate->calc_viability ic50 Determination of IC50 Value calc_viability->ic50

Caption: General experimental workflow for in vitro cytotoxicity assays.

Ergosterol_Peroxide_Apoptosis_Pathway cluster_pathway Mitochondrial Apoptosis Pathway ergosterol Ergosterol Peroxide ros ↑ Reactive Oxygen Species (ROS) ergosterol->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) ros->bcl2 bax ↑ Bax (Pro-apoptotic) ros->bax mito Mitochondrial Disruption bcl2->mito bax->mito cytc ↑ Cytochrome C Release mito->cytc cas9 ↑ Cleaved Caspase-9 cytc->cas9 cas3 ↑ Cleaved Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Mitochondrial apoptosis pathway induced by ergosterol peroxide.[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the this compound compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a blank control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • This compound compound stock solution

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed and treat cells with the this compound compound as described in the MTT protocol (Steps 1-5).

  • After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Wash the plates five times with distilled water and allow them to air dry completely.

  • Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry completely.

  • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound SRB.

  • Shake the plate on an orbital shaker for 5 minutes.

  • Measure the absorbance at 515 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • This compound compound stock solution

  • Complete cell culture medium (low serum is recommended to reduce background)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided in some kits for maximum LDH release control)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described in the MTT protocol (Step 1).

  • Set up the following controls in triplicate:

    • Spontaneous LDH release: Cells treated with vehicle only.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Background control: Medium only.

  • Prepare serial dilutions of the this compound compound in culture medium and add to the wells.

  • Incubate the plate for the desired exposure time.

  • After incubation, centrifuge the plate at 250 x g for 5 minutes (optional, but recommended to pellet any detached cells).

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

  • Incubate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

Data Analysis for all Assays: Cell viability is typically expressed as a percentage of the vehicle-treated control cells. The IC50 value is then calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Percentage Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100

References

Application Notes: In Vitro Evaluation of Ergostane Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Ergostane-type steroids, a class of natural compounds primarily found in fungi, have demonstrated a range of pharmacological activities, including potent anti-inflammatory properties.[1][2] These compounds are of significant interest to researchers in drug discovery for their potential to modulate inflammatory responses. The key to their anti-inflammatory action often lies in their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1][3] Furthermore, they can inhibit the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][4][5]

The underlying mechanisms for these effects are frequently linked to the modulation of critical intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] These pathways are central to the inflammatory process, and their inhibition represents a key strategy for developing novel anti-inflammatory therapeutics.[8][9]

This document provides a comprehensive set of protocols for assessing the anti-inflammatory potential of this compound compounds in vitro, using the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model.[10][11]

Cell Model for Inflammation RAW 264.7 murine macrophages are a standard and reliable cell line for studying inflammation in vitro.[10] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory response that mimics aspects of in vivo inflammation.[11][12] This includes the activation of NF-κB and MAPK signaling pathways, leading to the production of the aforementioned inflammatory mediators.[5][8]

Experimental Workflow and Signaling

The general workflow for testing this compound compounds involves cell culture, treatment with the test compound, stimulation with LPS, and subsequent analysis of various inflammatory markers.

G cluster_workflow Experimental Workflow cluster_analysis Downstream Analysis Culture 1. Culture RAW 264.7 Macrophages Pretreat 2. Pre-treat with This compound Compound Culture->Pretreat Stimulate 3. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for Specified Duration Stimulate->Incubate Collect 5. Collect Supernatant & Cell Lysate Incubate->Collect Supernatant Supernatant Lysate Cell Lysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (PGE2, Cytokines) Supernatant->ELISA WesternBlot Western Blot (iNOS, COX-2, NF-κB, MAPK proteins) Lysate->WesternBlot

Caption: General experimental workflow for in vitro anti-inflammatory assays.

The anti-inflammatory effects of ergostanes are often mediated by inhibiting key signaling pathways activated by LPS.

G cluster_main LPS-Induced Pro-inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_downstream Gene Expression & Protein Synthesis cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (ERK, JNK, p38) TLR4->MAPKs IKK IKK TLR4->IKK AP1 AP-1 MAPKs->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines This compound This compound Compounds This compound->MAPKs Inhibits This compound->IKK Inhibits This compound->NFkB_nuc Inhibits NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Ergostanes inhibit LPS-induced NF-κB and MAPK signaling pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

It is essential to determine if the this compound compound exhibits cytotoxicity, as a reduction in inflammatory mediators could be a result of cell death rather than a specific anti-inflammatory effect.[13]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the this compound compound for 24 hours. Include a vehicle control (e.g., DMSO).[14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite (B80452), a stable and quantifiable breakdown product of NO, in the cell culture supernatant.[6][14]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well).[13] After overnight adherence, pre-treat cells with the this compound compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[15]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[14]

  • Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.[15]

  • Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[13]

Protocol 3: Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISA) are used to specifically quantify the concentration of PGE2 and pro-inflammatory cytokines in the culture supernatant.[3][13]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat with the this compound compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.[13][16]

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.[13]

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, IL-6, or IL-1β kit.[17][18] The general principle involves the binding of the target protein to a capture antibody, followed by detection with a labeled secondary antibody.[19][20]

  • Data Analysis: Calculate the concentrations of PGE2 or cytokines in the samples based on the standard curve generated for each assay.[21]

Protocol 4: Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

Western blotting is used to determine the effect of the this compound compound on the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB (p-p65, p-IκBα) and MAPK (p-ERK, p-JNK, p-p38) pathways.[16][22][23]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well.[22] Pre-treat with the this compound compound and stimulate with LPS for the appropriate duration (e.g., 15-30 minutes for signaling proteins, 18-24 hours for iNOS/COX-2).[4][22]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[22]

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[13] Incubate the membrane with specific primary antibodies against iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-JNK, p-p38, or a loading control (e.g., β-actin) overnight at 4°C.[22][24]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[13]

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

  • Quantification: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.[13]

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison between treatment groups. The following tables provide illustrative examples of expected results for an effective this compound compound.

Table 1: Effect of this compound Compound on Cell Viability in RAW 264.7 Macrophages

Treatment Group Concentration (µM) Cell Viability (%) (Mean ± SD)
Control (Untreated) - 100 ± 5.2
This compound Compound 1 99.1 ± 4.8
This compound Compound 5 98.5 ± 5.5
This compound Compound 10 97.3 ± 4.9
This compound Compound 25 96.8 ± 5.1

| this compound Compound | 50 | 95.2 ± 6.0 |

Table 2: Inhibitory Effect of this compound Compound on NO and PGE2 Production

Treatment Group Concentration (µM) NO Production (% of LPS Control) (Mean ± SD) PGE2 Production (% of LPS Control) (Mean ± SD)
Control (Untreated) - 2.5 ± 0.8 3.1 ± 1.1
LPS (1 µg/mL) - 100 ± 8.5 100 ± 9.3
LPS + this compound 1 85.4 ± 7.1 88.2 ± 7.9
LPS + this compound 5 62.1 ± 5.9 68.7 ± 6.5
LPS + this compound 10 41.5 ± 4.2 45.3 ± 5.0
LPS + this compound 25 22.8 ± 3.5 25.9 ± 3.8

| LPS + this compound | 50 | 10.3 ± 2.1 | 12.4 ± 2.5 |

Table 3: Inhibitory Effect of this compound Compound on Pro-inflammatory Cytokine Production

Treatment Group Concentration (µM) TNF-α (% of LPS Control) (Mean ± SD) IL-6 (% of LPS Control) (Mean ± SD) IL-1β (% of LPS Control) (Mean ± SD)
Control (Untreated) - 1.8 ± 0.5 0.9 ± 0.3 1.2 ± 0.4
LPS (1 µg/mL) - 100 ± 9.1 100 ± 10.2 100 ± 8.8
LPS + this compound 1 89.7 ± 8.0 91.3 ± 9.5 90.5 ± 8.1
LPS + this compound 5 70.2 ± 6.8 73.5 ± 7.7 71.9 ± 7.0
LPS + this compound 10 48.6 ± 5.1 51.2 ± 6.0 49.8 ± 5.5
LPS + this compound 25 29.3 ± 3.9 31.8 ± 4.1 30.1 ± 4.3

| LPS + this compound | 50 | 15.1 ± 2.8 | 16.5 ± 3.2 | 15.8 ± 2.9 |

Table 4: Effect of this compound Compound on iNOS and COX-2 Protein Expression

Treatment Group Concentration (µM) Relative iNOS Expression (Normalized to β-actin) Relative COX-2 Expression (Normalized to β-actin)
Control (Untreated) - 0.04 ± 0.01 0.02 ± 0.01
LPS (1 µg/mL) - 1.00 ± 0.10 1.00 ± 0.12
LPS + this compound 10 0.55 ± 0.07 0.61 ± 0.08
LPS + this compound 25 0.28 ± 0.04 0.33 ± 0.05

| LPS + this compound | 50 | 0.12 ± 0.03 | 0.16 ± 0.03 |

References

Application Note: Quantification of Ergostane Steroids in Fungal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane-type steroids, with ergosterol (B1671047) being the most prominent member, are vital components of fungal cell membranes, where they regulate fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Unlike mammalian cells which utilize cholesterol, the unique presence of ergosterol in fungi makes its biosynthetic pathway a primary target for antifungal drug development.[1][4] Accurate quantification of this compound steroids in fungal extracts is therefore crucial for assessing fungal biomass, investigating the efficacy of antifungal agents, and for quality control in the development of fungus-derived products.[5][6] This application note provides detailed protocols for the extraction and quantification of this compound steroids from fungal extracts using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The quantification of this compound steroids, primarily ergosterol, involves a multi-step process. First, the fungal cells are harvested and subjected to alkaline saponification. This process breaks down cell walls and hydrolyzes ergosteryl esters to yield free ergosterol.[7][8] The non-saponifiable lipids, including free sterols, are then extracted using an organic solvent. The extracted ergosterol is subsequently separated, identified, and quantified using chromatographic techniques such as HPLC with UV detection or GC-MS.[7][9] Quantification is achieved by comparing the signal of the analyte to that of a known concentration of an ergosterol standard.

Experimental Workflow for this compound Quantification

The overall workflow for quantifying this compound steroids in fungal extracts is depicted below.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Saponification cluster_analysis Analysis Fungal Culture Fungal Culture Harvest Mycelia Harvest Mycelia Fungal Culture->Harvest Mycelia Lyophilization (Dry Weight) Lyophilization (Dry Weight) Harvest Mycelia->Lyophilization (Dry Weight) Alkaline Saponification Alkaline Saponification Lyophilization (Dry Weight)->Alkaline Saponification KOH/Methanol (B129727), Heat Liquid-Liquid Extraction Liquid-Liquid Extraction Alkaline Saponification->Liquid-Liquid Extraction n-Hexane Solvent Evaporation Solvent Evaporation Liquid-Liquid Extraction->Solvent Evaporation Reconstitution Reconstitution Solvent Evaporation->Reconstitution Mobile Phase/Solvent Chromatographic Analysis Chromatographic Analysis Reconstitution->Chromatographic Analysis HPLC-UV or GC-MS Data Quantification Data Quantification Chromatographic Analysis->Data Quantification

Caption: General experimental workflow for this compound quantification.

Experimental Protocols

Protocol 1: this compound Extraction and Saponification

This protocol is adapted from methodologies that utilize alkaline saponification for the extraction of total ergosterol.[7][8][10]

Materials:

  • Fungal mycelia (fresh or lyophilized)

  • Methanol

  • Potassium hydroxide (B78521) (KOH)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Glass reaction tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Weigh approximately 20-50 mg of lyophilized fungal mycelia into a glass reaction tube.

  • Add 4 mL of 0.14 M methanolic KOH to the tube.

  • For recovery analysis, a blank sample (e.g., ergosterol-free plant matter) can be spiked with a known amount of ergosterol standard.[11]

  • Securely cap the tubes and heat at 80°C for 30 minutes in a heating block or water bath, with intermittent vortexing.[11]

  • Allow the tubes to cool to room temperature.

  • Add 2.5 mL of saturated NaCl solution and 5 mL of n-hexane to each tube.[12]

  • Vortex vigorously for 1 minute to partition the sterols into the n-hexane phase.[12]

  • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper n-hexane layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 5 mL of n-hexane and combine the hexane (B92381) fractions.

  • Dry the combined n-hexane extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the n-hexane to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitute the dried residue in a known volume (e.g., 1 mL) of HPLC mobile phase (for HPLC analysis) or an appropriate solvent (for GC-MS analysis).

Protocol 2: Quantification by HPLC-UV

Materials:

  • Reconstituted fungal extract

  • Ergosterol standard

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Methanol or Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of ergosterol in methanol or isopropanol. From the stock solution, prepare a series of calibration standards (e.g., 0, 5, 10, 20, 40, 80 µg/mL).[11]

  • HPLC Conditions:

    • Mobile Phase: Isocratic elution with acetonitrile:methanol (70:30, v/v) or 100% methanol.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 282 nm.[10]

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the reconstituted fungal extracts.

    • Identify the ergosterol peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of ergosterol in the sample using the calibration curve.

Protocol 3: Quantification by GC-MS

For GC-MS analysis, derivatization of the hydroxyl group of ergosterol to a more volatile silyl (B83357) ether is often performed to improve chromatographic performance.

Materials:

  • Reconstituted fungal extract in a suitable solvent (e.g., hexane)

  • Ergosterol standard

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • To the dried extract (or a known aliquot), add 100 µL of a silylating agent.

    • Cap the vial and heat at 60-70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the ergosterol-TMS derivative.

  • Analysis:

    • Generate a calibration curve using derivatized ergosterol standards.

    • Analyze the derivatized samples.

    • Identify and quantify the ergosterol-TMS peak based on retention time and mass spectrum.

Fungal Sterol Biosynthesis Pathway

The ergosterol biosynthesis pathway is a complex process involving multiple enzymatic steps, many of which are targets for antifungal drugs.[1][13] The pathway starts from acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce sterol precursors.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP (FPP) Farnesyl-PP (FPP) Isopentenyl-PP->Farnesyl-PP (FPP) Squalene Squalene Farnesyl-PP (FPP)->Squalene Lanosterol Lanosterol Squalene->Lanosterol Eburicol Eburicol Lanosterol->Eburicol A. fumigatus pathway Fecosterol Fecosterol Eburicol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol

Caption: Simplified fungal ergosterol biosynthesis pathway.

Data Presentation

The this compound content can vary significantly among different fungal species.[9] The following tables provide an overview of reported ergosterol concentrations and the performance characteristics of common analytical methods.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesErgosterol Content (µg/mg dry mass)Reference
Aspergillus fumigatus5.99 ± 0.86[13]
Aspergillus versicolor1.3 (pg/spore)[9]
Penicillium brevicompactum0.33 (pg/spore)[9]
Cladosporium cladosporioides0.15 (pg/spore)[9]
Cryptococcus albidus42 (µg/mL of dry mass)[9]
Saccharomyces cerevisiae~4 (mg/g)[5]

Table 2: Performance Characteristics of Analytical Methods for Ergosterol Quantification

MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
HPLC-UV0.1 mg/kg dry weight0.5 mg/kg dry weight>0.999[14]
GC-MS (SPME)1.5 ppb3 ppb-[15]
LC-MS/MS---[16]

Note: Performance characteristics are highly dependent on the specific instrumentation, sample matrix, and method parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Ergosterol Recovery Incomplete saponification or extraction.Ensure sufficient heating time and temperature for saponification. Perform multiple extractions with n-hexane.
Oxidation of ergosterol.Add an antioxidant like BHT to the extraction solvent.[17] Work with minimal exposure to light and air.
Poor Chromatographic Peak Shape (Tailing) Column contamination or degradation.Wash the column with a strong solvent. Replace the column if necessary.
Active sites on the column.For GC, ensure complete derivatization. For HPLC, check mobile phase pH.
Matrix Interference Co-eluting compounds from the sample matrix.Improve sample cleanup, for example, by using Solid Phase Extraction (SPE).[8] Use a more selective detection method like MS/MS.[16]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantification of this compound steroids in fungal extracts. Accurate determination of these compounds is essential for research in mycology, antifungal drug discovery, and for the quality assessment of fungal-based products. The choice between HPLC-UV and GC-MS will depend on the available instrumentation, required sensitivity, and the complexity of the sample matrix. For highly complex matrices, LC-MS/MS offers superior selectivity and sensitivity.[16]

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) in Ergostane Sample Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the cleanup of ergostane samples using solid-phase extraction (SPE). Ergostanes, a class of steroids found predominantly in fungi and some plants, are of significant interest in various research fields, including mycology, environmental science, and drug discovery, due to their diverse biological activities.[1][2] Ergosterol (B1671047), a principal fungal sterol, is a well-known this compound used as a biomarker for fungal biomass.[3][4][5] This protocol is based on established methods for ergosterol purification and is adaptable for a broader range of this compound-type steroids.

Introduction to Solid-Phase Extraction for Ergostanes

Solid-phase extraction is a robust and efficient technique for sample purification and concentration.[6][7][8] For this compound analysis, SPE is employed to remove interfering substances from complex matrices such as plant tissues, soil, and fungal cultures, ensuring accurate quantification by downstream analytical methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][9][10] The most common approach for this compound cleanup is reversed-phase SPE, which utilizes a nonpolar stationary phase (e.g., C18) to retain the lipophilic this compound molecules while more polar impurities are washed away.[3][4]

Experimental Workflow

The overall workflow for this compound sample cleanup using SPE involves several key stages, from initial sample preparation to the final elution of the purified compounds.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Downstream Analysis Sample Sample Collection (e.g., Plant Tissue, Soil) Homogenization Homogenization/ Grinding Sample->Homogenization Saponification Alkaline Saponification (e.g., methanolic KOH) Homogenization->Saponification Conditioning SPE Cartridge Conditioning (Methanol, Water) Saponification->Conditioning Acidification Loading Sample Loading Conditioning->Loading Washing Washing (e.g., alkaline methanol-water) Loading->Washing Drying Cartridge Drying Washing->Drying Elution Elution (e.g., Isopropanol (B130326), Ethyl Acetate) Drying->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for this compound sample cleanup using SPE.

Detailed Experimental Protocol

This protocol is adapted from the method described by Gessner and Schmitt (1996) for ergosterol analysis and can be used as a starting point for various this compound-containing samples.[3][4]

3.1. Materials and Reagents

  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., 500 mg sorbent mass).

  • Solvents: HPLC-grade methanol (B129727), isopropanol, ethyl acetate (B1210297), heptane.

  • Reagents: Potassium hydroxide (B78521) (KOH), hydrochloric acid (HCl), deionized water.

  • Apparatus: Vacuum manifold for SPE, centrifuge, rotary evaporator or nitrogen evaporator, vortex mixer, glass test tubes.

3.2. Sample Preparation and Saponification

  • Homogenization: Weigh an appropriate amount of the sample (e.g., 20-50 mg dry weight of plant tissue) into a glass tube.[9]

  • Alkaline Hydrolysis: Add 10 mL of 10% (w/v) KOH in methanol.[11] Heat the mixture at 80°C for 30 minutes with stirring to saponify lipids and release ergostanes.[9]

  • Cooling: Let the extract cool to room temperature.

3.3. Solid-Phase Extraction Procedure

The SPE procedure consists of four main steps: conditioning, loading, washing, and eluting.[12]

SPE_Steps Conditioning 1. Conditioning Activate sorbent with organic solvent, then equilibrate with aqueous solution. Load 2. Load Sample Pass the acidified sample through the cartridge. Conditioning->Load Prepare for sample retention Wash 3. Wash Remove interferences with a weak solvent. Load->Wash Analyte is retained Elute 4. Elute Recover ergostanes with a strong organic solvent. Wash->Elute Interferences are removed

Caption: The four fundamental steps of solid-phase extraction.

  • Conditioning the SPE Cartridge:

    • Place the C18 cartridge on a vacuum manifold.

    • Wash the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between steps.[7]

  • Sample Loading:

    • Acidification: Acidify the saponified extract to a pH of approximately 3 with HCl. This step is crucial for the retention of ergosterol on the C18 sorbent.[3][4]

    • Loading: Pass the acidified sample through the conditioned C18 cartridge at a slow, controlled flow rate (approximately 1 mL/min).[13]

  • Washing:

    • Wash the cartridge with 10 mL of an alkaline methanol-water solution to remove interfering substances.[3][4]

    • Follow with a wash of 10 mL of pH 3 deionized water and then 10 mL of heptane.[13]

  • Drying:

    • Thoroughly dry the SPE cartridge under a stream of nitrogen or by applying a vacuum for at least 10 minutes. Incomplete drying can lead to poor recovery.[3][4]

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the retained ergostanes with 10 mL of a suitable organic solvent such as alkaline isopropanol or a mixture of ethyl acetate and heptane.[3][4][13]

3.4. Post-Elution Processing

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried residue in a known volume of a solvent compatible with the analytical instrument (e.g., methanol or mobile phase for HPLC).

Quantitative Data and Performance

The recovery of ergostanes using SPE can be influenced by several factors, including the sample matrix, the specific this compound compound, and strict adherence to the protocol.

Table 1: Reported Recovery Rates for Ergosterol using SPE

Sample MatrixSPE SorbentElution SolventRecovery Rate (%)Reference
Plant TissueC18Alkaline Isopropanol85 - 98%[3][4]
Woodland SoilC18Alkaline Isopropanol85 - 98%[3][4]
Alder Leaves--95.1 - 100.2% (LLE method)
Spiked Leaf DisksC18-44 - 79% (variable)[9]
Spiked SolutionC18-66 - 90%[9]

Note: The study on alder leaves presented a liquid-liquid extraction (LLE) method as an alternative to SPE, citing it as less time-consuming and error-prone.

Table 2: Comparison of Ergosterol Extraction Methods

Extraction MethodKey AdvantagesKey DisadvantagesReported RecoveryReference
Solid-Phase Extraction (SPE) High selectivity, effective cleanupCan be time-consuming, potential for sorbent drying issues85-98% (optimized)[3][4]
Liquid-Liquid Extraction (LLE) Simpler procedure, less prone to certain errorsMay be less selective, uses larger solvent volumes95.1-100.2%
Chloroform-based Extraction High ergosterol yieldUse of hazardous solventHigher than methanol-based methods[11]

Troubleshooting and Pitfalls

Successful this compound analysis using SPE requires careful attention to detail. Potential issues and their solutions are outlined below.

  • Poor this compound Recovery:

    • Cause: Insufficient acidification of the sample before loading.[3][4]

      • Solution: Ensure the pH of the sample is around 3 before passing it through the cartridge.

    • Cause: Incomplete drying of the SPE cartridge before elution.[3][4]

      • Solution: Extend the drying time under vacuum or with a gentle stream of nitrogen.

    • Cause: this compound degradation after elution due to low pH.[3][4]

      • Solution: Use an alkaline elution solvent like isopropanol to ensure the stability of the final extract.[3][4]

  • Variable Results:

    • Cause: Inconsistent flow rates during sample loading and washing.[9]

      • Solution: Use a vacuum manifold with individual flow control for each cartridge.

Conclusion

Solid-phase extraction is a highly effective method for the cleanup of this compound samples from complex matrices. By carefully following a validated protocol, researchers can achieve high recovery rates and clean extracts suitable for sensitive analytical techniques. While alternative methods like LLE exist, SPE remains a cornerstone of sample preparation in sterol analysis due to its selectivity and efficiency. The protocol detailed here provides a robust framework for the successful isolation and purification of ergostanes.

References

Application Notes and Protocols for Quantitative NMR (qNMR) Analysis of Ergostane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane, a tetracyclic triterpenoid, and its derivatives are a significant class of natural products, primarily found in fungi and exhibiting a wide range of biological activities. These activities include anti-inflammatory, anticancer, and immunomodulatory effects, making this compound-type steroids promising candidates for drug discovery and development. Accurate and precise quantification of these compounds in various matrices, such as fungal extracts or formulated products, is crucial for quality control, potency determination, and pharmacokinetic studies.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful analytical technique for the absolute quantification of organic molecules.[1][2][3] Unlike chromatographic methods, qNMR does not require an identical reference standard for the analyte, offers a direct measurement of purity, and can be used for the simultaneous quantification of multiple components.[4][5] This application note provides a detailed protocol for the development and validation of a ¹H-qNMR method for the quantification of this compound.

Principle of qNMR

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] By comparing the integral of a specific, well-resolved signal from the analyte (this compound) with the integral of a signal from a certified internal standard of known concentration, the absolute amount of the analyte can be determined using the following equation:

Purity of Analyte (%) = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • Ix and Istd are the integral values of the signals for the analyte and the internal standard, respectively.

  • Nx and Nstd are the number of protons corresponding to the integrated signals of the analyte and the internal standard.

  • Mx and Mstd are the molar masses of the analyte and the internal standard.

  • mx and mstd are the masses of the analyte and the internal standard.

  • Pstd is the purity of the internal standard.

Experimental Protocols

Materials and Equipment
  • This compound: Reference standard of known purity.

  • Internal Standard (IS): A certified reference material with high purity (e.g., Maleic acid, 1,3,5-Trimethoxybenzene, or Dimethyl sulfone). The choice of IS depends on the solubility and the absence of signal overlap with this compound in the chosen deuterated solvent.

  • Deuterated Solvent: Chloroform-d (CDCl₃) is commonly used for sterols due to good solubility. Ensure the solvent is of high purity.

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering a calibrated 90° pulse.

  • Analytical Balance: Capable of weighing to at least 0.01 mg accuracy.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

Sample Preparation
  • Stock Solution of Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Analyte Sample Preparation: Accurately weigh a precise amount of the this compound sample into a clean, dry vial.

  • Addition of Internal Standard: Add a precise volume of the internal standard stock solution to the vial containing the this compound sample.

  • Dissolution and Transfer: Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general acquisition parameters for a ¹H-qNMR experiment. These parameters should be carefully optimized for the specific instrument and sample.

ParameterRecommended SettingRationale
Pulse ProgramStandard 90° pulse (e.g., zg30 on Bruker)Ensures uniform excitation across the spectrum for accurate integration.
Spectral Width~12-16 ppmTo encompass all signals of interest and provide adequate digital resolution.
Acquisition Time (AQ)≥ 3 secondsAllows for the complete decay of the Free Induction Decay (FID), resulting in sharp lines.
Relaxation Delay (D1)5 x T₁ of the slowest relaxing protonCrucial for accurate quantification. This ensures full relaxation of all protons before the next pulse, leading to accurate signal integration. The T₁ of the methyl protons of this compound should be determined experimentally.
Number of Scans (NS)64 - 256To achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
TemperatureStable (e.g., 298 K)To minimize variations in chemical shifts and signal intensities.
Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired FID.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape for all signals.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the selected, well-resolved signals for both this compound and the internal standard. The integration region should be wide enough to encompass the entire signal, including any satellite peaks.

  • Quantification Signal Selection: For this compound, the sharp singlet signals of the angular methyl groups (C-18 and C-19) in the upfield region of the ¹H NMR spectrum are often good candidates for quantification as they are typically well-resolved from other signals. However, a full 1D and 2D NMR analysis should be performed to confirm the absence of any overlapping signals from impurities or the internal standard.

  • Calculation: Use the qNMR equation provided in the "Principle of qNMR" section to calculate the purity or concentration of this compound.

Data Presentation

The quantitative results of the qNMR analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Quantitative Analysis of this compound using ¹H-qNMR

Sample IDMass of this compound (mg)Mass of Internal Standard (mg)Integral of this compound SignalIntegral of IS SignalPurity of this compound (%)Mean Purity (%) ± SD (n=3)
Ergostane_0110.125.051.251.0298.598.6 ± 0.2
Ergostane_0210.085.031.231.0198.8
Ergostane_0310.155.061.261.0398.4

Method Validation

To ensure the reliability of the qNMR method, it is essential to perform a thorough validation according to ICH guidelines. The following parameters should be assessed:

  • Specificity/Selectivity: The ability to quantify the analyte in the presence of other components. This is demonstrated by the absence of overlapping signals at the chemical shifts of the quantification peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by preparing a series of samples with different concentrations of this compound and plotting the integral ratio (analyte/IS) against the concentration ratio.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known concentration of this compound (e.g., a certified reference material).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup Lock, Tune, Shim load_sample->setup acquire Acquire 1D 1H Spectrum (qNMR parameters) setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate report report calculate->report Report Results G This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Modulates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (inactive) PIP3->Akt Recruits Akt_active Akt (active) Akt->Akt_active Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt_active->Downstream Phosphorylates Response Cellular Responses (Survival, Proliferation, Metabolism) Downstream->Response

References

Application Notes and Protocols for Determining Ergostane Mechanism of Action Using Cell-Based Assays

References

Application Notes and Protocols for High-Throughput Screening of Ergostane Libraries for Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostane-type steroids, a class of natural products predominantly found in fungi, have garnered significant scientific interest due to their diverse and potent biological activities.[1][2][3] These compounds, derived from the fungal sterol ergosterol, exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[1][4][5] High-throughput screening (HTS) of this compound libraries offers a powerful approach for the rapid identification of lead compounds with therapeutic potential.[6][7] This document provides detailed application notes and experimental protocols for performing HTS of this compound libraries to identify and characterize their bioactivities.

Bioactive Properties of this compound-Type Steroids

This compound derivatives have been shown to modulate various cellular processes and signaling pathways. Key bioactive properties include:

  • Anticancer Activity: Many this compound compounds exhibit cytotoxic effects against a wide range of cancer cell lines, including lung, liver, breast, and prostate cancers.[4][8] Their mechanisms of action often involve the induction of apoptosis.[1][9] For instance, 5α,8α-epidioxyergosta-6,22-dien-3β-ol has shown significant activity against various cancer cell lines and has good binding affinities to cancer targets like cyclin-dependent kinases (cdk2, cdk6) and the anti-apoptotic protein Bcl-2.[8]

  • Anti-inflammatory Activity: Ergostanes can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (IL-6, IL-1β).[4][10][11] These effects are often mediated through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][10]

  • Neuroprotective Effects: Certain natural products, including steroids, have demonstrated neuroprotective potential against neurodegenerative disorders.[5][12] Their mechanisms can involve the modulation of signaling pathways related to oxidative stress, neuroinflammation, and apoptosis.[5][12]

High-Throughput Screening Workflow

A typical HTS workflow for an this compound library involves several stages, from library preparation to hit validation. Automation and miniaturization are key aspects of HTS to enable the screening of large numbers of compounds efficiently.[6][9]

HTS_Workflow cluster_prep Library Preparation cluster_screening Screening & Hit Identification cluster_validation Hit Validation & Characterization A This compound Library (Crude Extracts or Pure Compounds) B Library Reformatting (96- to 384- or 1536-well plates) A->B C Primary HTS Assay (e.g., Cell Viability) B->C D Hit Identification (Active Compounds) C->D E Dose-Response & IC50 Determination D->E F Secondary Assays (e.g., Apoptosis, Cytokine quantification) E->F G Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) F->G

Caption: High-Throughput Screening Workflow for this compound Libraries.

Data Presentation: Bioactivity of this compound Compounds

The following tables summarize quantitative data on the bioactivity of selected this compound compounds from the literature.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
ErgosterolHep2Cell Growth Inhibition40[4]
Ergosterol PeroxideMCF-7Cytotoxicity1.18 - 151[4]
5α,8α-epidioxyergosta-6,22-dien-3β-olVariousCytotoxicityNot specified[8]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell LineInhibitory EffectIC50 (µM)Reference
Ergosterol GlucosideRAW 264.7NO Production14.3[10]
ErgosterolRAW 264.7NO Production16.6[10]
Epoxide 30cRAW 264.7NO Production3.24[2][11]

Experimental Protocols

Protocol 1: High-Throughput Screening for Anticancer Activity using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound compounds on cancer cells.[13]

1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

2. Materials

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound library dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well or 384-well clear flat-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

3. Procedure

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) using a suitable software.

Protocol 2: High-Throughput Screening for Anti-inflammatory Activity using Griess Assay for Nitric Oxide (NO) Production

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[10]

1. Principle

The Griess assay is a colorimetric method that detects nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilic acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

2. Materials

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound library dissolved in DMSO

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well plates

3. Procedure

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[10]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound compounds for 1 hour.[10] Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[10] Include a negative control (no LPS) and a positive control (LPS only).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[10]

  • Griess Reaction: Add 50 µL of Griess Reagent Solution A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.[10] Then, add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage inhibition of NO production by the this compound compounds.

Protocol 3: Assessment of Neuroprotective Effects using an Oxidative Stress-Induced Cell Death Model

This protocol evaluates the ability of this compound compounds to protect neuronal cells from oxidative stress-induced cell death.

1. Principle

Oxidative stress is a key factor in neurodegenerative diseases. This assay uses an agent like hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress and cell death in a neuronal cell line. The neuroprotective effect of the this compound compounds is assessed by measuring cell viability.

2. Materials

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • Oxidative stress-inducing agent (e.g., H2O2)

  • This compound library dissolved in DMSO

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well or 384-well white, clear-bottom plates

3. Procedure

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound compounds for 1-2 hours.

  • Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., a pre-determined toxic concentration of H2O2) to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds relative to the cells treated with the oxidative stress agent alone.

Signaling Pathway Diagrams

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Ergostanes Ergostanes Ergostanes->IKK Ergostanes->NFkB

Caption: Inhibition of the NF-κB signaling pathway by ergostanes.

PI3K/Akt Signaling Pathway in Cell Survival

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition Survival Cell Survival & Proliferation Akt->Survival Ergostanes Ergostanes Ergostanes->PI3K Ergostanes->Akt

Caption: Modulation of the PI3K/Akt signaling pathway by ergostanes.

Conclusion

High-throughput screening of this compound libraries is a promising strategy for the discovery of novel drug candidates with anticancer, anti-inflammatory, and neuroprotective activities. The protocols and information provided herein offer a framework for researchers to design and execute HTS campaigns to identify and characterize bioactive ergostanes. Further investigation into the mechanism of action of hit compounds is crucial for their development into potential therapeutics.

References

Determining the IC50 of Ergostane Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides comprehensive protocols for determining the half-maximal inhibitory concentration (IC50) of ergostane derivatives, a class of naturally occurring steroids with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields. Detailed methodologies for cell viability assays, data presentation guidelines, and a visualization of a key signaling pathway are included.

Introduction

This compound derivatives, isolated from various fungal and plant sources, have demonstrated a wide range of biological activities, including potent anticancer properties. A crucial parameter for evaluating the efficacy of these compounds is the IC50 value, which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. This application note details the use of common colorimetric assays, the MTT and Sulforhodamine B (SRB) assays, for determining the cytotoxic IC50 of this compound derivatives in cancer cell lines.

Furthermore, we explore the mechanism of action of a representative this compound derivative, Antcin K, which has been shown to inhibit cancer cell motility and invasion through the downregulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation: IC50 of this compound Derivatives

The following table summarizes the cytotoxic IC50 values of various this compound derivatives against different human cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

This compound DerivativeCell LineCancer TypeIC50 (µM)Reference
ErgosterolHep2Laryngeal Carcinoma40[1]
Ergosterol PeroxideT47DBreast Cancer5.8[2]
Ergosterol PeroxideA549Lung Cancer14.32 (µg/mL)[3]
Ergosterol PeroxideB16Melanoma77.9[3]
Antcin KJJ012, SW1353Chondrosarcoma>10*[2]

*Note: In the study cited, Antcin K did not exhibit significant cytotoxicity in chondrosarcoma cell lines up to a concentration of 10 µM.[2] Its effects on cell motility and invasion were observed at non-toxic concentrations.

Experimental Protocols

Two widely used and reliable methods for determining the IC50 of compounds in adherent cell cultures are the MTT and SRB assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Selected cancer cell line

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound derivative in complete culture medium from the stock solution. A typical concentration range for initial experiments could be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or controls. Each concentration should be tested in triplicate.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay based on the binding of the SRB dye to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the number of cells.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Acetic acid, 1% (v/v)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well flat-bottom plates

  • Selected cancer cell line

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance at 565 nm using a microplate reader.

Data Analysis and IC50 Calculation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

  • Generate a Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

  • Determine the IC50 Value:

    • The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope (four parameters)) with software such as GraphPad Prism to accurately calculate the IC50 value from the dose-response curve.

Visualization of a Key Signaling Pathway

This compound derivatives can exert their anticancer effects through various mechanisms, including the modulation of critical signaling pathways. Antcin K, for instance, has been shown to inhibit the motility and invasion of chondrosarcoma cells by downregulating the PI3K/Akt/mTOR pathway.[1]

PI3K_Akt_Pathway Ergostane_Derivative This compound Derivative (e.g., Antcin K) PI3K PI3K Ergostane_Derivative->PI3K Akt Akt Ergostane_Derivative->Akt mTOR mTOR Ergostane_Derivative->mTOR RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP3->Akt p Akt->mTOR p Cell_Motility Cell Motility & Invasion mTOR->Cell_Motility Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an this compound derivative.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the IC50 of an this compound derivative using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cells Prepare_Compound 2. Prepare this compound Derivative Dilutions Seed_Cells 3. Seed Cells in 96-well Plate Prepare_Compound->Seed_Cells Treat_Cells 4. Treat Cells with Compound Seed_Cells->Treat_Cells Incubate 5. Incubate for 24-72h Treat_Cells->Incubate Add_Reagent 6. Add MTT or Perform SRB Staining Incubate->Add_Reagent Read_Absorbance 7. Read Absorbance Add_Reagent->Read_Absorbance Calculate_Viability 8. Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve 9. Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 10. Determine IC50 Plot_Curve->Determine_IC50

Caption: General workflow for IC50 determination of this compound derivatives.

References

Application Notes and Protocols for Fungal Biomass Quantification Using Ergosterol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ergosterol (B1671047) as a reliable biomarker for the quantification of fungal biomass. Ergosterol, a sterol exclusive to fungal cell membranes, serves as a stable and specific indicator of fungal presence and abundance in a variety of sample types.[1] Its quantification allows for accurate and sensitive measurement of fungal biomass in environmental, agricultural, and clinical research, as well as in the quality control of food and pharmaceutical products.

This document outlines the principles of the method, detailed experimental protocols for ergosterol extraction and analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and guidance on data interpretation.

Data Presentation: Quantitative Ergosterol Content

The ergosterol content can vary significantly among different fungal species and sample types. The following tables summarize quantitative data from various studies, providing a reference for expected ergosterol concentrations.

Table 1: Ergosterol Content in Various Fungal Species

Fungal SpeciesAverage Ergosterol Content (μg/mg of dry mass)Reference
Aspergillus versicolor2.5 (pg/spore)[2]
Filamentous Fungi (average)2.6 - 14[2]
Yeasts (average)37 - 42[2]

Table 2: Ergosterol Levels in Contaminated Building Materials

Building MaterialErgosterol Content Range (μg/g of dry mass)Reference
Wood Chip0.017 - 68[2]
Gypsum Board0.017 - 68[2]
Glass Wool0.017 - 68[2]

Table 3: Recovery Rates of Ergosterol Using Different Extraction Methods

Extraction MethodSample TypeRecovery Rate (%)Reference
Methanolic KOH Saponification & Hexane (B92381) ExtractionGround Barley88.5 - 97.1[3]
Methanolic KOH Saponification & Hexane ExtractionSingle Kernel93.0 - 95.9[3]
Chloroform-Methanol ExtractionPlant Root and RhizosphereConsistently higher than other methods[4]
Methanol (B129727) Hydroxide (B78521) ExtractionPlant Root and Rhizosphere0.6 - 75[4]

Experimental Protocols

Accurate quantification of ergosterol relies on efficient extraction from the sample matrix followed by sensitive analytical detection. Below are detailed protocols for the most common methods.

Protocol 1: Ergosterol Extraction and Saponification

This protocol is a common preliminary step for both HPLC and GC-MS analysis.

Materials:

  • Lyophilized fungal biomass or sample material

  • Methanol

  • Potassium hydroxide (KOH)

  • Hexane

  • Chloroform

  • Water (Milli-Q or equivalent)

  • Centrifuge tubes (50 mL, glass)

  • Sonicator water bath

  • Incubator or heating block (80°C)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh 100-300 mg of the lyophilized and homogenized sample into a 50 mL glass centrifuge tube.

  • Alkaline Saponification (for HPLC and some GC-MS methods):

    • Prepare a 10% (w/v) solution of KOH in methanol.

    • Add 10 mL of the methanolic KOH solution to each sample tube.

    • Sonicate the samples in a water bath for 15 minutes.

    • Incubate the tubes at 80°C for 30 minutes to saponify the ergosterol esters.[5]

    • Allow the samples to cool to room temperature.

  • Lipid Extraction (Alternative Method):

    • For a less harsh extraction, a modified Bligh and Dyer method can be used.[6]

    • Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.

    • Sonicate for 30 minutes at 50°C.

    • Incubate at room temperature for 18 hours.

    • Sonicate again at 50°C for 20 minutes.

    • Centrifuge at 1000 x g for 1 minute to pellet the solid material.

  • Liquid-Liquid Extraction:

    • Add 1 mL of Milli-Q water to the saponified sample and vortex for 1 minute.

    • Add 3 mL of hexane, vortex thoroughly for 2 minutes.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper hexane layer containing the ergosterol to a clean glass tube.

    • Repeat the hexane extraction two more times, pooling the hexane fractions.

  • Drying: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for analysis (e.g., methanol for HPLC, or a derivatization agent for GC-MS).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)-UV

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% methanol is common.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.[7]

  • Detection Wavelength: 282 nm.

  • Column Temperature: 25-30°C.[7]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of ergosterol standards in methanol (e.g., 0, 5, 10, 20, 50, 100 µg/mL) from a certified stock solution.

  • Calibration Curve: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the reconstituted sample extracts into the HPLC system.

  • Quantification: Identify the ergosterol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of ergosterol in the sample using the calibration curve.

  • Calculation: Calculate the ergosterol concentration in the original sample (e.g., in µg of ergosterol per gram of dry sample weight).

Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for ergosterol analysis.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 300°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized ergosterol.

Procedure:

  • Derivatization: Ergosterol contains a hydroxyl group that requires derivatization to improve its volatility and chromatographic behavior. Silylation is a common method.

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-trimethylsilylimidazole/trimethylchlorosilane (TMSI/TMCS).[8]

    • Incubate at 60-70°C for 30 minutes.

  • Standard Preparation: Prepare a series of derivatized ergosterol standards.

  • Calibration Curve: Inject the derivatized standards into the GC-MS system and generate a calibration curve.

  • Sample Analysis: Inject the derivatized sample extracts.

  • Quantification: Identify the derivatized ergosterol peak based on its retention time and mass spectrum. Quantify using the calibration curve.

  • Calculation: Calculate the ergosterol concentration in the original sample.

Mandatory Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the major steps in the ergosterol biosynthesis pathway in fungi, a key target for many antifungal drugs.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase (ERG13) Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase (HMG1) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Mevalonate kinase, etc. FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP synthase (ERG20) Squalene Squalene FPP->Squalene Squalene synthase (ERG9) Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase (ERG1) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase (ERG7) Intermediates Several enzymatic steps (e.g., demethylation, desaturation) Lanosterol->Intermediates 14-alpha-demethylase (ERG11/CYP51) Ergosterol Ergosterol Intermediates->Ergosterol C-5 sterol desaturase (ERG3) C-24 sterol reductase (ERG4) Experimental_Workflow Sample Sample Collection (e.g., soil, plant tissue, building material) Prep Sample Preparation (Lyophilization, Homogenization) Sample->Prep Extraction Ergosterol Extraction (Saponification/Solvent Extraction) Prep->Extraction Purification Purification (Liquid-Liquid Extraction or SPE) Extraction->Purification Analysis Analytical Quantification Purification->Analysis HPLC HPLC-UV Analysis->HPLC GCMS GC-MS (with Derivatization) Analysis->GCMS Data Data Analysis (Calibration Curve, Quantification) HPLC->Data GCMS->Data Biomass Fungal Biomass Estimation (Using Conversion Factor) Data->Biomass

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Gradient for Ergostane Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of ergostane compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in separating this compound compounds by HPLC?

This compound compounds, including ergosterol (B1671047) and its analogues, are often structurally similar, differing only in the position of double bonds, stereochemistry, or the presence of hydroxyl groups. This structural similarity can lead to co-elution and poor resolution. Additionally, their hydrophobic nature can cause strong retention on reversed-phase columns, while their low UV absorbance (for some derivatives) can pose detection challenges.

Q2: Which type of HPLC column is best suited for this compound separation?

Reversed-phase columns, particularly C18 phases, are the most common choice for separating ergostanes due to their hydrophobic selectivity. For separating closely related isomers, columns with different selectivities, such as phenyl-hexyl or biphenyl (B1667301) phases, may provide better resolution. In cases where this compound epimers (25R/S) are the target, specialized chiral columns might be necessary, as their separation can be particularly challenging with standard reversed-phase columns. Supercritical Fluid Chromatography (SFC) has also been shown to be effective for separating this compound epimers.[1]

Q3: How do I choose the initial mobile phase composition for my gradient?

A good starting point for developing a gradient method is to perform a "scouting gradient."[2] This typically involves a broad linear gradient, for example, from 5-10% organic solvent (Solvent B, e.g., acetonitrile (B52724) or methanol) to 95-100% Solvent B over a relatively short time (e.g., 20-30 minutes).[2] The retention times of the this compound compounds in this initial run will help determine the optimal starting and ending percentages of the organic solvent for a more focused gradient.

Q4: Should I use methanol (B129727) or acetonitrile as the organic solvent in my mobile phase?

The choice between methanol and acetonitrile can significantly impact selectivity. Acetonitrile is a stronger solvent than methanol in reversed-phase HPLC and generally results in shorter retention times. However, methanol can offer different selectivity for structurally similar compounds. It is advisable to test both solvents during method development to determine which provides the best resolution for your specific mixture of ergostanes. The addition of a small amount of an acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can help to sharpen peaks, even for non-ionizable compounds like many sterols.[3]

Q5: How does the gradient slope affect the separation of ergostanes?

The gradient slope, or the rate of change in the organic solvent concentration, is a critical parameter for optimizing resolution.

  • Shallow Gradient: A slower increase in the organic solvent percentage (a shallower slope) generally leads to better resolution between closely eluting peaks, but also results in longer run times.

  • Steep Gradient: A faster increase in the organic solvent percentage (a steeper slope) will shorten the analysis time but may compromise the resolution of critical pairs.

For complex mixtures of ergostanes, a segmented gradient, with different slopes at different stages of the run, can be an effective strategy.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Isomers

Potential Causes & Solutions

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition 1. Test Different Organic Solvents: If using acetonitrile, try methanol, or vice versa. The change in solvent can alter selectivity and improve separation. 2. Adjust Mobile Phase Additives: Incorporate a small percentage of an alternative solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF) to modify selectivity. Ensure miscibility with the primary mobile phase.
Gradient Slope is Too Steep 1. Decrease the Gradient Slope: Lengthen the gradient time while keeping the initial and final organic solvent percentages the same. This provides more time for the compounds to interact with the stationary phase, improving separation. 2. Use a Segmented Gradient: Employ a shallow gradient in the region where the isomers of interest elute.
Suboptimal Column Temperature Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but may also alter selectivity. Test a range of temperatures (e.g., 30-50°C) to find the optimal balance.
Incorrect Column Chemistry Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl column, which can offer alternative interactions with the this compound structures.
Issue 2: Peak Tailing for this compound Compounds

Potential Causes & Solutions

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase 1. Use an Acidic Mobile Phase Modifier: Add 0.1% formic acid or phosphoric acid to both mobile phase A and B to minimize interactions with residual silanols on the silica-based stationary phase.[3] 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with thorough end-capping have fewer active silanol (B1196071) groups, reducing the potential for peak tailing.
Column Overload Reduce Sample Concentration: Dilute the sample to ensure that the amount of each this compound injected does not exceed the column's loading capacity. Broad, tailing peaks can be an indication of overloading.
Sample Solvent Incompatibility Dissolve Sample in Initial Mobile Phase: Whenever possible, dissolve the sample in the same solvent composition as the initial gradient conditions. If a stronger solvent is required for solubility, inject the smallest possible volume to minimize peak distortion.
Issue 3: Baseline Drift During Gradient Elution

Potential Causes & Solutions

Potential CauseRecommended Solution
Mismatched UV Absorbance of Mobile Phase Solvents 1. Use High-Purity Solvents: Ensure that both mobile phase A and B are of high purity (HPLC or MS grade) and have low UV absorbance at the detection wavelength. 2. Use a Reference Wavelength: If using a diode array detector (DAD), a reference wavelength where the mobile phase does not absorb can be used to subtract baseline drift.
Inadequate Column Equilibration Increase Equilibration Time: Ensure the column is thoroughly equilibrated with the initial mobile phase composition before each injection. A sufficient equilibration time is typically 5-10 column volumes.
Contamination in the HPLC System Clean the System: Flush the HPLC system, including the pump, injector, and detector, with a strong solvent (e.g., isopropanol) to remove any contaminants that may be eluting during the gradient.

Experimental Protocols

Protocol 1: General Purpose Scouting Gradient for this compound Profiling

This protocol is intended for initial method development to determine the approximate elution conditions for a mixture of this compound compounds.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 282 nm (for ergosterol and related compounds with conjugated dienes)

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)% Mobile Phase B
0.050
25.0100
30.0100
30.150
35.050
Protocol 2: Sample Preparation - Saponification and Extraction from Fungal Biomass

This protocol is a general guideline for the extraction of ergostanes from fungal material.

  • Homogenization: Lyophilize and grind the fungal biomass to a fine powder.

  • Saponification: To approximately 100 mg of the dried powder, add 5 mL of 10% (w/v) potassium hydroxide (B78521) in methanol.

  • Heating: Vortex the mixture and incubate in a water bath at 80°C for 60-90 minutes to hydrolyze any ergosteryl esters.

  • Extraction: After cooling to room temperature, add 3 mL of n-hexane and 1 mL of water. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture to separate the layers.

  • Collection: Carefully collect the upper hexane (B92381) layer containing the ergostanes.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 3 mL of n-hexane.

  • Drying and Reconstitution: Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.

Data Presentation

Table 1: Hypothetical Effect of Gradient Slope on Resolution of Two this compound Isomers

This table illustrates how changing the gradient time (and thus the slope) can impact the resolution (Rs) of two closely eluting this compound isomers.

Gradient Time (min)Gradient Slope (%B/min)Resolution (Rs)Analysis Time (min)
105.01.2 (co-eluting)15
202.51.8 (baseline separated)25
301.72.1 (well resolved)35

Conditions: Linear gradient from 50% to 100% B.

Table 2: Mobile Phase Composition and its Effect on Selectivity

This table provides a hypothetical comparison of different mobile phase compositions on the selectivity factor (α) for a critical pair of ergostanes. A higher α value indicates better separation.

Mobile Phase AMobile Phase BSelectivity (α)
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile1.05
0.1% Formic Acid in Water0.1% Formic Acid in Methanol1.12
5 mM Ammonium Formate in Water5 mM Ammonium Formate in Acetonitrile/Isopropanol (90:10)1.18

Mandatory Visualizations

HPLC_Troubleshooting_Workflow start Poor Resolution of this compound Peaks q1 Is the gradient slope optimized? start->q1 sol1 Decrease gradient slope (increase gradient time) q1->sol1 No q2 Is the mobile phase selectivity optimal? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Change organic solvent (MeOH <-> ACN) or add a modifier (e.g., IPA) q2->sol2 No q3 Is the column chemistry appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Try a different stationary phase (e.g., Phenyl-Hexyl, Biphenyl) q3->sol3 No end_node Resolution Improved q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Caption: Troubleshooting workflow for poor peak resolution.

Gradient_Optimization_Strategy step1 1. Run a Broad Scouting Gradient (e.g., 5-95% B in 20 min) step2 2. Determine Elution Window (Identify retention times of first and last peaks) step1->step2 step3 3. Set Initial and Final %B (Based on the elution window) step2->step3 step4 4. Optimize Gradient Time (Slope) (Adjust for desired resolution) step3->step4 step5 5. Fine-tune with Segmented Gradient (If necessary for critical pairs) step4->step5 step6 6. Method Validation step5->step6

Caption: A systematic approach to HPLC gradient optimization.

References

Overcoming NMR signal overlap in ergostane structure determination.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for overcoming NMR signal overlap in ergostane structure determination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges during their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: Why is ¹H NMR signal overlap so common in this compound-type steroids?

Signal overlap in the ¹H NMR spectra of ergostanes is a frequent challenge due to their complex and rigid tetracyclic structure. The primary reasons include:

  • High Proton Density: The steroidal backbone contains a large number of protons in chemically similar environments, leading to a high density of signals within a narrow chemical shift range, particularly in the aliphatic region (approximately 0.5-2.5 ppm).[1]

  • Complex Spin Systems: Extensive scalar (J) coupling between adjacent protons creates intricate multiplet patterns. When these multiplets overlap, extracting individual chemical shifts and coupling constants becomes extremely difficult.[1]

  • Stereochemical Complexity: The numerous stereocenters in the this compound skeleton can lead to subtle differences in chemical shifts for diastereotopic protons, further complicating the spectra.

Q2: My ¹H NMR spectrum of an this compound derivative shows a large, unresolved "hump" in the aliphatic region. What are my first steps to resolve these signals?

An unresolved broad signal, often referred to as a "methylene envelope," is a classic sign of severe signal overlap. Here is a logical workflow to approach this problem:

  • Change the NMR Solvent: The simplest first step is to re-run the sample in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or pyridine-d₅). Aromatic solvents can induce differential shifts in the steroid's protons due to anisotropic effects, potentially resolving some overlapping signals.[1][2]

  • Acquire 2D NMR Spectra: If changing the solvent is insufficient, two-dimensional (2D) NMR is the next logical step.[1] Experiments like COSY and HSQC can disperse the signals into a second dimension, revealing correlations between protons (COSY) or between protons and their attached carbons (HSQC), thereby resolving overlap.[1][3]

Q3: When should I choose a 2D NMR experiment over a 1D experiment for my this compound analysis?

While 1D ¹H and ¹³C NMR are fundamental, you should move to 2D NMR when you encounter significant signal overlap in the 1D spectra that prevents unambiguous resonance assignment.[1] 2D NMR is particularly powerful as it spreads the signals across a second dimension, resolving many instances of overlap.[1][3]

  • COSY (Correlation Spectroscopy): Use this to identify protons that are coupled to each other (typically through 2-3 bonds). This is excellent for tracing out the spin systems within the steroid rings and side chain.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It is invaluable for assigning carbon signals and for separating overlapping proton signals based on the chemical shift of their attached carbon.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems and for assigning quaternary carbons.[1]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which is essential for determining the stereochemistry of the this compound skeleton.[4][5]

Q4: I am having trouble assigning the quaternary carbons in my this compound. Which experiment is best for this?

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most effective tool for assigning quaternary carbons. Since these carbons have no directly attached protons, they will not show up in an HSQC spectrum. The HMBC experiment reveals correlations between protons and carbons over two to three bonds, allowing you to identify the quaternary carbons by observing correlations from nearby protons. For very weak signals, optimizing the HMBC experiment for longer-range couplings may be necessary.

Q5: What are "Pure Shift" NMR experiments, and how can they help with this compound analysis?

"Pure shift" NMR spectroscopy is a technique that simplifies complex ¹H NMR spectra by collapsing the multiplet structure of signals into singlets.[4][6] This is achieved by removing the effects of homonuclear scalar couplings. For ergostanes, where the aliphatic region is crowded with overlapping multiplets, a pure shift experiment can dramatically improve resolution, making it much easier to identify individual proton resonances.[7][8][9]

Troubleshooting Guides

Issue 1: Poor Signal Resolution in the Aliphatic Region of ¹H NMR
  • Symptom: A broad, unresolved "hump" between 0.5 and 2.5 ppm.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for resolving NMR signal overlap.

Issue 2: Missing or Weak Cross-Peaks in 2D NMR Spectra (e.g., HMBC)
  • Symptom: Expected correlations, especially to quaternary carbons, are not visible or are very weak in the HMBC spectrum.

  • Possible Causes & Solutions:

    • Incorrect Optimization of Long-Range Coupling Delay: The delay in the HMBC pulse sequence is optimized for a specific range of J-couplings (typically 4-10 Hz). If the actual coupling constant is outside this range, the cross-peak will be weak or absent.

      • Solution: Run multiple HMBC experiments with different long-range coupling delays to detect a wider range of correlations.

    • Long Relaxation Times of Quaternary Carbons: Quaternary carbons can have very long T₁ relaxation times, leading to weak signals.

      • Solution: Increase the relaxation delay (d1) in the HMBC experiment to allow for more complete relaxation.

    • Low Sample Concentration: Insufficient sample concentration can lead to a poor signal-to-noise ratio, making it difficult to observe weak correlations.

      • Solution: If possible, use a more concentrated sample or a cryoprobe to enhance sensitivity.[10]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Ergosterol in CDCl₃
Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
138.41.63
231.91.85, 1.58
370.43.62
440.82.48, 2.26
5139.8-
6119.65.38
7116.35.56
8141.3-
946.31.25
1037.0-
1121.11.75, 1.48
1239.12.05, 1.46
1342.8-
1454.61.99
1523.01.73, 1.28
1628.31.88, 1.61
1755.81.23
1812.00.62 (s)
1916.30.93 (s)
2040.42.03
2119.61.03 (d, J=6.6 Hz)
22135.65.22 (dd, J=15.2, 7.6 Hz)
23132.05.18 (dd, J=15.2, 8.4 Hz)
2442.81.84
2533.11.77
2619.90.84 (d, J=6.8 Hz)
2721.10.82 (d, J=6.8 Hz)
2817.60.91 (d, J=6.8 Hz)

Data sourced from public chemical databases.[11][12]

Experimental Protocols

Protocol 1: General 2D NMR Acquisition Workflow

This workflow outlines the general steps for acquiring a set of 2D NMR spectra for an this compound sample.

G A Sample Preparation (5-10 mg in 0.6 mL CDCl₃) B Acquire ¹H NMR A->B Initial Assessment C Acquire ¹³C and DEPT B->C Carbon Backbone D Acquire gCOSY C->D Proton-Proton Couplings E Acquire gHSQC D->E Direct C-H Correlations F Acquire gHMBC E->F Long-Range C-H Correlations G Acquire NOESY/ROESY F->G Stereochemistry H Process and Analyze Data G->H Structure Elucidation

Caption: General workflow for 2D NMR data acquisition.

Protocol 2: Detailed Methodology for a Gradient-Selected HSQC Experiment
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[13] Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette.[14]

  • Spectrometer Setup:

    • Insert the sample, lock, and shim the spectrometer.

    • Acquire a standard ¹H spectrum to determine the spectral width.

  • Acquisition Parameters (Example for a 500 MHz Spectrometer):

    • Pulse Program: hsqcedetgpsp (or equivalent for sensitivity-enhanced, multiplicity-edited HSQC with gradients).

    • Spectral Width (¹H, F2 dimension): Set based on the ¹H spectrum (e.g., 10 ppm).

    • Spectral Width (¹³C, F1 dimension): Set to cover the expected carbon chemical shift range (e.g., 160 ppm).

    • Number of Points (TD): 2048 in F2, 256 in F1.

    • Number of Scans (NS): 4-16 per increment, depending on sample concentration.

    • Relaxation Delay (d1): 1.5 seconds.

    • ¹J(CH) Coupling Constant: Set to an average value of 145 Hz.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

Protocol 3: Using Lanthanide Shift Reagents (LSRs) for Spectral Simplification
  • Sample Preparation: Prepare a solution of the this compound (10-20 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃).[1] It is crucial that the solvent is anhydrous, as water will compete for coordination to the LSR.

  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of the pure this compound.

  • Prepare LSR Stock Solution: Make a stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.

  • Titration:

    • Add a small aliquot (e.g., 5 µL) of the LSR stock solution to the NMR tube containing the this compound.

    • Gently mix the solution and acquire a ¹H NMR spectrum.

    • Repeat the addition of the LSR, acquiring a spectrum after each addition, until the desired signal separation is achieved or significant line broadening occurs.

  • Data Analysis: Plot the change in chemical shift (Δδ) for each proton against the molar ratio of LSR to substrate. This can help in assigning signals based on their proximity to the binding site of the LSR.[15]

Disclaimer: The provided protocols and parameters are intended as a general guide. Optimal conditions may vary depending on the specific compound, spectrometer, and experimental goals. Always refer to the documentation for your specific NMR instrument and software.

References

Technical Support Center: Ergostane Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ergostane compounds in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference observed with this compound compounds in cytotoxicity assays?

This compound compounds, like many natural products, can interfere with standard cytotoxicity assays, leading to inaccurate results. The most common interferences include:

  • Colorimetric Interference: Colored this compound derivatives can absorb light at the same wavelength used for measuring the formazan (B1609692) product in tetrazolium-based assays (MTT, MTS, XTT), leading to artificially high absorbance readings and an underestimation of cytotoxicity.[1]

  • Redox Activity: Ergostanes may possess reducing properties that can directly reduce the tetrazolium salts (e.g., MTT) to formazan, independent of cellular metabolic activity. This leads to a false-positive signal for cell viability and masks the true cytotoxic effect.[1]

  • Precipitation: Due to their often low aqueous solubility, ergostanes can precipitate in the cell culture medium. This can interfere with optical readings and reduce the effective concentration of the compound in solution.[1]

  • Interaction with Assay Reagents: Ergostanes may directly interact with assay components. For instance, they could inhibit the lactate (B86563) dehydrogenase (LDH) enzyme in LDH release assays, leading to an underestimation of cytotoxicity.

Q2: My MTT assay results show high cell viability, but microscopy reveals significant cell death. What could be the cause?

This discrepancy is a classic sign of assay interference. The most likely cause is that your this compound compound is directly reducing the MTT reagent to its colored formazan product. This chemical reaction is independent of cellular metabolism and will produce a strong color signal even in the absence of viable cells, thus masking the cytotoxic effect.

To confirm this:

  • Run a cell-free control where you add your this compound compound and the MTT reagent to the culture medium without any cells. If you observe a color change, it confirms direct reduction of MTT by your compound.[1]

Q3: How can I mitigate interference from my this compound compound in cytotoxicity assays?

Several strategies can be employed to minimize interference:

  • Use Cell-Free Controls: Always run parallel experiments with your this compound compound in cell-free medium to quantify its intrinsic absorbance or its ability to directly reduce assay reagents.[1] This background signal can then be subtracted from the values obtained with cells.

  • Employ Orthogonal Assays: Use a secondary assay that relies on a different detection principle. For example, if you suspect interference with a metabolic assay like MTT, you can validate your results with a membrane integrity assay like LDH release.[1]

  • Choose Appropriate Assays: For colored compounds, non-colorimetric assays like the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, may be a better choice.

  • Optimize Compound Concentration and Solubility: Ensure your this compound is fully dissolved in the culture medium. The final concentration of solvents like DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[1]

Q4: Are there specific signaling pathways commonly affected by cytotoxic ergostanes?

Yes, many cytotoxic ergostanes induce apoptosis (programmed cell death). The specific pathways can vary depending on the this compound derivative and the cell type, but common mechanisms include:

  • Extrinsic Apoptosis Pathway: Some ergostanes can upregulate death receptors like DR5, leading to the activation of caspase-8 and subsequently caspase-3, which executes apoptosis.

  • Intrinsic (Mitochondrial) Apoptosis Pathway: Other ergostanes can target mitochondrial proteins, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.

Troubleshooting Guides

Issue 1: High Background Signal in an MTT/MTS Assay
Possible CauseTroubleshooting Steps
This compound is colored 1. Run a cell-free control with the this compound at all tested concentrations. 2. Measure the absorbance of the compound alone. 3. Subtract the background absorbance from the cell-based assay readings.
This compound directly reduces MTT/MTS 1. Perform a cell-free MTT/MTS reduction assay. 2. If a color change is observed, the assay is not suitable for this compound. 3. Use an orthogonal assay, such as the LDH release assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).[1]
Contaminated reagents or medium 1. Use fresh, sterile reagents and medium. 2. If using phenol (B47542) red-containing medium, consider switching to a phenol red-free formulation for the assay.[1]
Issue 2: Inconsistent IC50 Values Between Different Cytotoxicity Assays
Possible CauseTroubleshooting Steps
Different biological endpoints 1. Understand the principle of each assay. MTT/MTS measures metabolic activity, while LDH measures membrane integrity. A compound might affect metabolism before causing membrane leakage, leading to different IC50 values.[1]
Assay-specific interference 1. As mentioned previously, the this compound may interfere with one assay but not another. 2. Cell-free controls for each assay are crucial to identify the source of the discrepancy.[1]
Time-dependent effects 1. The kinetics of cytotoxicity can differ. Perform a time-course experiment (e.g., 24, 48, 72 hours) for each assay to determine the optimal endpoint.

Quantitative Data Summary

Direct comparative studies of the same this compound compound across multiple cytotoxicity assays are limited in the literature. The following table provides IC50 values for the well-studied this compound, Ergosterol Peroxide, from different studies and assays to illustrate the potential for variability.

CompoundCell LineAssayIC50 (µM)Reference
Ergosterol PeroxideT47D (Human Breast Cancer)Not Specified5.8[2]
Ergosterol PeroxideMCF-7 (Human Breast Cancer)Not Specified~172[2]
Ergosterol PeroxideHepG2 (Human Liver Cancer)Not Specified<10[2]
Ergosterol Peroxide1A2 (Human Non-Cancer Cells)Not Specified352.3[2]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard procedures and is intended as a general guideline.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

  • Cell culture medium (phenol red-free recommended for colorimetric assays)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound dose). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[2]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the cells. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

This protocol is a general guideline for a colorimetric LDH release assay.

Materials:

  • This compound stock solution

  • LDH Assay Kit (containing LDH reaction mixture, lysis solution, and stop solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3). Include a positive control for maximum LDH release by treating a set of wells with the lysis solution provided in the kit for the final 45 minutes of incubation.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) can also be measured and subtracted to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background LDH activity and normalizing to the maximum LDH release control.

Visualizations

experimental_workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Viability Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight prepare_dilutions Prepare Serial Dilutions of this compound add_compound Add Compound to Cells prepare_dilutions->add_compound incubate_treatment Incubate for Desired Time (e.g., 24-72h) add_compound->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT, LDH reagents) incubate_assay Incubate as per Protocol add_reagent->incubate_assay measure_signal Measure Signal (Absorbance/Luminescence) incubate_assay->measure_signal calc_viability Calculate % Viability vs. Control plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: General experimental workflow for in vitro cytotoxicity testing.[2]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ergostane_ext This compound dr5 Death Receptor 5 (DR5) ergostane_ext->dr5 Upregulates caspase8 Caspase-8 dr5->caspase8 Activates caspase3 Caspase-3 caspase8->caspase3 Activates ergostane_int This compound mitochondrion Mitochondrion ergostane_int->mitochondrion Targets cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Simplified signaling pathways of this compound-induced apoptosis.

References

Technical Support Center: Improving the Solubility of Ergostane Derivatives for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the solubility of ergostane derivatives in bioassay settings.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor solubility in aqueous bioassay media?

A1: this compound derivatives, like other steroids, are highly lipophilic due to their complex, nonpolar carbon skeleton. This inherent hydrophobicity leads to low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound's concentration can exceed its solubility limit, causing it to precipitate.[1] This "solvent shock" can lead to inaccurate dosing and unreliable experimental outcomes.

Q2: What are the recommended starting solvents for preparing high-concentration stock solutions of this compound derivatives?

A2: For creating high-concentration stock solutions, organic solvents are essential. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used.[2][3] The choice of solvent can depend on the specific derivative and the tolerance of the subsequent bioassay to that solvent. It is crucial to use anhydrous (water-free) solvents to prevent premature precipitation.

Q3: My compound precipitates when I dilute my DMSO stock solution into the cell culture medium. What can I do?

A3: This is a frequent issue known as "precipitation upon dilution." Here are several troubleshooting steps:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Immediate Mixing: Vortex or sonicate the solution immediately after dilution to aid redissolution.

  • Reduce Final Concentration: Your target concentration might be above the compound's aqueous solubility limit. Try experimenting with a lower final concentration.

  • Check Final DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically below 0.5% for cell-based assays) to avoid solvent toxicity.[4] Always include a vehicle control with the same final DMSO concentration.

  • Pre-warm the Media: Ensure your cell culture medium is at 37°C before adding the compound stock solution.[5]

Q4: Are there more advanced methods to improve the aqueous solubility of my this compound derivative?

A4: Yes, several formulation strategies can significantly enhance aqueous solubility:

  • Cyclodextrin (B1172386) Inclusion Complexes: Encapsulating the hydrophobic this compound derivative within the core of a cyclodextrin molecule (e.g., hydroxypropyl-β-cyclodextrin) can form a water-soluble complex.

  • Liposomal Formulations: Incorporating the compound into the lipid bilayer of liposomes can improve its dispersibility in aqueous solutions.

  • Nanoparticle Dispersions: Reducing the particle size to the nanometer range increases the surface area, which can enhance the dissolution rate.

Troubleshooting Guides

Problem: Precipitate Observed in Cell Culture Media After Compound Addition

This is a common challenge when working with hydrophobic compounds like this compound derivatives. The following workflow can help you troubleshoot and resolve this issue.

G start Precipitate Observed in Media check_stock Is the stock solution clear? start->check_stock warm_sonicate Warm gently (37°C) and/or sonicate stock solution check_stock->warm_sonicate No dilution_method How was the dilution performed? check_stock->dilution_method Yes warm_sonicate->dilution_method single_dilution Single, large volume dilution dilution_method->single_dilution serial_dilution Use serial or stepwise dilution single_dilution->serial_dilution final_conc Check final concentration serial_dilution->final_conc too_high Is concentration above known solubility limit? final_conc->too_high lower_conc Lower the final concentration too_high->lower_conc Yes media_interaction Consider media interactions too_high->media_interaction No lower_conc->media_interaction change_media Test in simpler buffer (e.g., PBS) or serum-free media media_interaction->change_media advanced_formulation Still precipitating? change_media->advanced_formulation use_solubilizers Employ advanced solubilization (Cyclodextrins, Liposomes, Nanoparticles) advanced_formulation->use_solubilizers Yes end Solution Optimized advanced_formulation->end No use_solubilizers->end STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates (Tyr705) P_STAT3 P-STAT3 STAT3->P_STAT3 STAT3_dimer STAT3 Dimer P_STAT3->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates This compound This compound Derivative This compound->JAK inhibits DNA DNA STAT3_dimer_nuc->DNA binds Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) DNA->Transcription PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits & activates PI3K->PIP2 phosphorylates P_Akt P-Akt Akt->P_Akt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) P_Akt->Downstream activates/inhibits Response Cell Survival, Proliferation, Growth Downstream->Response This compound This compound Derivative This compound->PI3K modulates

References

Technical Support Center: Total Synthesis of Complex Ergostanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of complex ergostanes, such as withanolides and brassinolides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of complex ergostanes like withanolides?

A1: The total synthesis of complex ergostanes presents several significant challenges. These molecules are characterized by a high degree of polyoxygenation and intricate structural features.[1] Key difficulties include:

  • Stereoselective Construction: Establishing the correct stereochemistry for multiple chiral centers, particularly in the side chain and across the steroid ring system, is a major hurdle.[2][3]

  • Oxidation Pattern: The dense and varied oxygenation patterns on the carbocyclic skeleton, such as the enone moiety in ring A and the epoxy alcohol in ring B of withanolide A, require highly selective oxidation methods.[1][2]

  • Functional Group Compatibility: The presence of numerous sensitive functional groups necessitates careful planning of the synthetic route and the use of minimal protecting group strategies to avoid undesired side reactions.[2][4]

  • Late-Stage Functionalization: Introducing specific functional groups, especially oxidation at unactivated positions like C27, during the final stages of the synthesis is often difficult due to the molecule's complexity and the presence of competing reaction sites.[1][5]

Q2: Why is late-stage functionalization (LSF) particularly challenging in ergostane synthesis?

A2: Late-stage functionalization (LSF) allows for the diversification of complex molecules at the end of a synthetic sequence, which is crucial for creating analogs for structure-activity relationship (SAR) studies.[6][7] The challenge in this compound synthesis lies in achieving high chemoselectivity and regioselectivity.[1][5] The molecule often has multiple potential reaction sites (e.g., various allylic or β-lactone positions).[1] Developing methods that can precisely target a single site without affecting other sensitive functionalities, like epoxides or lactones, is a significant obstacle that requires robust and highly specific reaction conditions.[1][6]

Q3: What are common strategic approaches to building the complex this compound skeleton?

A3: Synthetic strategies often rely on a convergent or divergent approach.[1][8]

  • Convergent Synthesis: This involves preparing key fragments of the molecule, such as the steroid core and the side chain, separately before coupling them together. This is a common approach for managing complexity.

  • Divergent Synthesis: A divergent strategy focuses on creating a common, advanced intermediate from which a variety of different withanolides or other ergostanes can be synthesized through different late-stage functionalization pathways.[1] This is highly efficient for building libraries of related compounds.

  • Semisynthesis: Many approaches start from commercially available and structurally related steroids, such as pregnenolone (B344588) or ergosterol, which already contain a significant portion of the required carbon skeleton and stereochemistry.[2][9]

Troubleshooting Guides

Problem Area 1: Stereocontrol and Side Chain Construction

Q: My synthesis of the this compound side chain is resulting in poor diastereoselectivity at C-22 and C-23. What can I do?

A: Achieving the correct stereochemistry in the side chain, particularly for the vicinal diols common in brassinolides, is a well-known challenge.[10] The choice of starting material and reaction methodology is critical.

Troubleshooting Workflow: Improving Side Chain Stereoselectivity

G cluster_0 Troubleshooting Poor Side Chain Stereoselectivity start Low Diastereoselectivity at C-22/C-23 q1 Is the reaction substrate-controlled? start->q1 sol1 Modify steroid core to induce facial bias. q1->sol1 Yes q2 Using a chiral reagent? q1->q2 No sol1->q2 sol2 Switch to a more selective reagent (e.g., Sharpless Asymmetric Dihydroxylation). q2->sol2 Yes sol3 Consider a reagent-controlled pathway. Screen different catalysts and ligands. q2->sol3 No end Improved Selectivity sol2->end sol3->end

Caption: Decision workflow for troubleshooting poor stereoselectivity.

Experimental Protocol: Stereoselective Lactonization for Side Chain Construction

A strategy for constructing the side chain with inversion of configuration at C-22 involves the lactonization of a Z-epoxy steroid under acidic conditions.[11]

  • Step 1: Substrate Preparation: Synthesize the Z-(5) epoxy steroid precursor from a suitable steroid aldehyde or ketone.

  • Step 2: Lactonization: Dissolve the epoxy steroid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).

  • Step 3: Acid Catalysis: Add a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 equivalents) to the solution at room temperature.

  • Step 4: Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is often rapid and can be quantitative.

  • Step 5: Workup and Purification: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the organic layer, dry it over sodium sulfate, and concentrate it in vacuo. Purify the resulting α,β-unsaturated δ-lactone via flash column chromatography.

Problem Area 2: Ring Functionalization and Oxidation

Q: I am attempting a late-stage epoxidation on my advanced intermediate, but the yield is low and highly variable depending on the scale. What's causing this?

A: Low and scale-dependent yields in late-stage oxidations are common issues. This was observed during the total synthesis of withanolide A, where the epoxidation of the steroid enone with H₂O₂ and Triton B was efficient on a small scale but dropped dramatically when scaled up.[2] This suggests issues with reagent stoichiometry, mixing, or side reactions becoming more prevalent at higher concentrations.

Data Summary: Scale-Dependence of Withanolide A Epoxidation [2]

Starting Material (Withanolide A)ScaleReagentsYield of Epoxide (18)
Enone 1Small ScaleH₂O₂, Triton B (aq.)48%
Enone 1100 mg ScaleH₂O₂, Triton B (aq.)11%

Recommended Solutions:

  • Screen Alternative Reagents: Test other epoxidizing agents that may be less prone to decomposition or side reactions (e.g., m-CPBA, dimethyldioxirane).

  • Optimize Reaction Conditions: Carefully control the rate of addition of the oxidant, reaction temperature, and stirring efficiency. Inefficient mixing on a larger scale can lead to localized high concentrations and degradation.

  • Employ a Different Strategy: Consider a more robust transformation. A key successful step in the synthesis of withanolide A was the singlet oxygen-mediated photo-oxygenative olefin migration (Schenck-ene reaction) to install an allylic alcohol, which proved to be a reliable method.[2][3]

Experimental Protocol: Schenck-Ene Reaction for B-Ring Functionalization [2]

This protocol describes the installation of an allylic alcohol, a key intermediate for further B-ring elaboration in the synthesis of withanolide A.

  • Step 1: Setup: In a photochemical reactor, dissolve the unfunctionalized olefin intermediate (e.g., compound 13 precursor) and a photosensitizer (e.g., Rose Bengal) in a suitable solvent like pyridine.

  • Step 2: Reaction Execution: Irradiate the solution with a suitable light source (e.g., a sodium lamp) while bubbling oxygen through the mixture.

  • Step 3: In situ Reduction: After the starting material is consumed (monitored by TLC), add a reducing agent (e.g., triphenylphosphine) directly to the reaction mixture to reduce the intermediate hydroperoxide to the desired allylic alcohol.

  • Step 4: Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography to isolate the target allylic alcohol. This method was noted for its high diastereoselectivity in the synthesis of withanolide A.[2]

Problem Area 3: Overall Synthetic Strategy

Q: My linear synthesis approach is resulting in a very low overall yield. How can I design a more efficient route?

A: A highly linear sequence is often inefficient for complex targets. A retrosynthetic analysis that identifies key intermediates and allows for a more convergent or divergent approach is crucial.[1][4]

Retrosynthetic Analysis of a Complex this compound (Withanolide A)

G cluster_0 Retrosynthetic Strategy for Withanolide A A Withanolide A (Target) B Late-Stage A/B Ring Functionalization (Wharton Transposition) A->B [Disconnect A/B Rings] C Allylic Alcohol Intermediate B->C [Schenck-Ene] D Side Chain Installation (Vinologous Aldol (B89426) Reaction) C->D [Disconnect Side Chain] E Steroid Core Aldehyde D->E F Pregnenolone (Starting Material) E->F [Core Synthesis]

Caption: A simplified retrosynthetic analysis for withanolide A.

This analysis highlights key strategic bond disconnections and the transformations required to assemble the molecule. By focusing on robust and high-yielding reactions for key fragment couplings (like the vinylogous aldol reaction) and complex functionalizations (like the Schenck-ene reaction), the overall efficiency can be dramatically improved.[2][3] Adopting a minimal protecting group strategy, where possible, further enhances the route's efficiency.[2]

References

Minimizing degradation of ergostane during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of ergostane compounds, particularly ergosterol (B1671047), during sample preparation is paramount for accurate quantification and analysis. Ergosterol's unique structure, with its conjugated double bonds, makes it susceptible to degradation, leading to inaccurate experimental results. This guide provides troubleshooting advice and frequently asked questions to help you minimize this compound degradation throughout your workflow.

Troubleshooting Guide

This guide addresses common issues encountered during this compound sample preparation, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Ergosterol Recovery Oxidation: Exposure to air (oxygen), light, and high temperatures can cause oxidative degradation. Ergosterol is known to be sensitive to oxidation.[1][2] Incomplete Extraction: The chosen solvent or extraction method may not be efficient for the sample matrix.Minimize Exposure: Work in a low-light environment or use amber glassware.[3] Purge samples and solvents with an inert gas (e.g., nitrogen or argon). Keep samples on ice or at low temperatures throughout the preparation process. Optimize Extraction: Consider using a chloroform-based extraction protocol, which has been shown to yield higher concentrations of ergosterol in some sample types.[4][5] Ensure thorough homogenization of the sample.
Inconsistent Results Between Replicates Variable Light Exposure: Inconsistent exposure to light between samples can lead to varying levels of photodegradation. Ergosterol can undergo significant degradation (e.g., 43%) when exposed to light.[6] Temperature Fluctuations: Inconsistent temperatures during extraction or storage can affect the rate of degradation.Standardize Light Conditions: Use amber vials or cover tubes with aluminum foil to protect all samples from light consistently.[3] Maintain Consistent Temperature: Use a temperature-controlled water bath or sonicator for extractions. Store all samples under the same conditions.
Appearance of Unexpected Peaks in Chromatogram Degradation Products: The presence of additional peaks may indicate the formation of ergosterol degradation products, such as ergosterol-5,8-endoperoxide.[1]Confirm Peak Identity: Use a reference standard of ergosterol to confirm its retention time. If possible, use mass spectrometry (MS) to identify the unknown peaks. Implement Protective Measures: Follow the recommendations for minimizing oxidation and photodegradation to prevent the formation of these byproducts.
Loss of Ergosterol During Sample Drying Degradation During Drying: Methods like oven-drying can lead to significant ergosterol loss.[7]Use Appropriate Drying Techniques: Lyophilization (freeze-drying) is generally preferred over heat-based drying. To prevent losses during lyophilization, it is recommended to rapidly freeze the samples before starting the process.[8] The least destructive method found in one study was direct placement and storage in methanol (B129727).[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The main factors contributing to this compound (specifically ergosterol) degradation are:

  • Oxidation: Ergosterol is susceptible to oxidation by reactive oxygen species.[1] This can be accelerated by exposure to air and heat.

  • Light: Exposure to light, particularly UV radiation, can cause photoconversion of ergosterol to other compounds, including vitamin D2.[2][3]

  • High Temperatures: Elevated temperatures during extraction and storage can increase the rate of both oxidative and thermal degradation.[2][9]

Q2: What is the best way to store ergosterol samples and extracts?

A2: To ensure the stability of your ergosterol samples and extracts, follow these storage guidelines:

  • Temperature: Store samples at low temperatures. For short-term storage, 4°C may be acceptable, but for long-term stability, -20°C or lower is recommended.[2]

  • Light Protection: Always store samples in amber glass vials or tubes wrapped in aluminum foil to protect them from light.[3]

  • Inert Atmosphere: For maximum stability, especially for long-term storage of purified ergosterol, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q3: Which solvent system is best for ergosterol extraction?

A3: The optimal solvent system can depend on the sample matrix. However, a comparative study on ergosterol extraction from root and growth substrate samples showed that chloroform-based extraction procedures produced a consistently higher concentration of ergosterol compared to methods using methanol, cyclohexane, or methanol with potassium hydroxide (B78521).[4][5]

Q4: Can I use antioxidants to prevent ergosterol degradation?

A4: While the provided search results do not explicitly detail the use of specific antioxidants for ergosterol extraction, the principle of adding antioxidants to prevent the degradation of sensitive compounds is a common practice in analytical chemistry. Given that ergosterol itself has antioxidant properties, protecting it from initial oxidative insults is key.[10][11][12] If you choose to use an antioxidant, it should be validated to ensure it does not interfere with your downstream analysis.

Q5: How critical is the pH of the extraction solvent?

A5: The search results do not emphasize pH as a primary factor in ergosterol degradation, unlike for some other natural products. However, harsh pH conditions can potentially affect the stability of the molecule. Most successful extraction protocols for ergosterol utilize neutral or alkaline conditions (e.g., with potassium hydroxide in methanol).[4][5] It is advisable to maintain a consistent pH across all samples.

Experimental Protocols

Below are detailed methodologies for key experiments related to ergosterol extraction.

Protocol 1: Chloroform-Methanol Extraction

This method has been reported to yield high concentrations of ergosterol.[4][5]

  • Sample Preparation: Weigh 300 mg of your sample into a 50 ml centrifuge tube.

  • Solvent Addition: Add 3 ml of a 2:1 chloroform (B151607) to methanol solution.

  • Sonication: Sonicate the samples for 30 minutes at 50°C in a closed tube.

  • Incubation: Allow the samples to cool to room temperature and then incubate for 18 hours.

  • Second Sonication: Sonicate the samples again at 50°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at 1000 g for 1 minute.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 2: Alkaline Methanol Extraction

This is another commonly used method for ergosterol extraction.[4][5]

  • Sample Preparation: Weigh 300 mg of your sample into a 50 ml centrifuge tube.

  • Reagent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.

  • Solvent Addition: Add 10 ml of the methanolic KOH solution to each sample.

  • Sonication: Sonicate in an ultrasonic water bath for 15 minutes.

  • Incubation: Incubate at 80°C for a maximum of 30 minutes.

  • Cooling and Dilution: Allow the samples to cool to room temperature and add 1 ml of Milli-Q water.

  • Vortexing: Vortex at maximum speed for 1 minute.

  • Supernatant Collection: The supernatant can then be further processed for analysis.

Visualizations

Ergosterol Degradation Pathways

Ergosterol Ergosterol Oxidized_Products Oxidized Products (e.g., Ergosterol Peroxide) Ergosterol->Oxidized_Products Oxidation Vitamin_D2 Vitamin D2 Ergosterol->Vitamin_D2 Photoconversion Light Light Light->Vitamin_D2 Heat Heat Heat->Oxidized_Products Oxygen Oxygen Oxygen->Oxidized_Products

Caption: Key degradation pathways of ergosterol.

Troubleshooting Workflow for this compound Degradation

Start Low/Inconsistent Ergosterol Recovery Check_Light Samples Protected from Light? Start->Check_Light Check_Temp Low Temperature Maintained? Check_Light->Check_Temp Yes Implement_Light_Protection Use Amber Vials/ Cover Samples Check_Light->Implement_Light_Protection No Check_Oxygen Oxygen Exposure Minimized? Check_Temp->Check_Oxygen Yes Implement_Temp_Control Work on Ice/ Use Temp Control Check_Temp->Implement_Temp_Control No Check_Extraction Extraction Protocol Optimal? Check_Oxygen->Check_Extraction Yes Implement_Inert_Atmosphere Purge with N2/Ar Check_Oxygen->Implement_Inert_Atmosphere No Optimize_Extraction Test Different Solvents/Methods Check_Extraction->Optimize_Extraction No End Improved Recovery Check_Extraction->End Yes Implement_Light_Protection->Check_Temp Implement_Temp_Control->Check_Oxygen Implement_Inert_Atmosphere->Check_Extraction Optimize_Extraction->End

Caption: A logical workflow for troubleshooting this compound degradation.

References

Addressing matrix effects in LC-MS analysis of ergostane.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ergostane and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects, and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2] In complex biological or environmental samples, components like phospholipids (B1166683), salts, and other endogenous lipids are common sources of matrix effects.[1] this compound and its analogs, being relatively nonpolar, are susceptible to these interferences, especially when using Electrospray Ionization (ESI).[3]

Q2: My this compound signal is low and inconsistent. How can I determine if ion suppression is the cause?

A2: Low and inconsistent signal intensity are classic indicators of ion suppression.[2] To confirm if matrix effects are the culprit, you can use one of two primary methods:

  • Post-Column Infusion: In this experiment, a standard solution of your this compound analyte is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (a sample without the analyte) is then injected. A drop in the constant analyte signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[2]

  • Post-Extraction Spike: This method compares the signal response of this compound in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after the extraction process. A significantly lower signal in the matrix sample points to ion suppression.[4] The percentage of matrix effect (%ME) can be calculated, where a value less than 100% indicates suppression.[1]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering your this compound analyte. The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Protein Precipitation (PPT) is a simpler method but is generally less effective at removing common interferences like phospholipids.[3][5]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic solvent). It is effective at removing highly polar interferences like salts.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interferences. It is highly effective at removing interfering lipids and is often considered superior to LLE and PPT for cleaning up complex samples.[3][5]

Q4: I suspect phospholipids are causing ion suppression. How can I confirm this, and what is the best way to remove them?

A4: Phospholipids are a major cause of ion suppression in the analysis of biological samples like plasma and serum. You can monitor for characteristic phospholipid fragment ions (e.g., m/z 184 in positive ion mode) to see if they co-elute with your this compound analyte. While protein precipitation is largely ineffective at removing phospholipids, Solid-Phase Extraction (SPE) is a much more effective method.[3][5] There are also specialized SPE cartridges and plates, such as those with mixed-mode or phospholipid-removal chemistries, that are designed for this purpose.[5]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Yes, sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4] However, this strategy is only viable if your this compound concentration remains well above the instrument's limit of detection after dilution. For trace-level analysis, this may not be a feasible option.

Q6: How can I use an internal standard to correct for matrix effects?

A6: Using a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[3][4] A SIL-IS, such as deuterium-labeled ergosterol (B1671047), has nearly identical chemical and physical properties to the analyte. Consequently, it will experience the same degree of ion suppression or enhancement during analysis. By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve accurate and precise quantification, as the variability introduced by the matrix effect is normalized.[3]

Quantitative Data on Method Performance

The choice of sample preparation method significantly impacts the degree of matrix effects and analyte recovery. Below are tables summarizing typical performance data.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect

Sample Preparation MethodTypical Matrix Effect (%ME)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) High (Significant Suppression)[5]Simple, fast, and inexpensive.Ineffective at removing phospholipids and other endogenous interferences.[3][5]
Liquid-Liquid Extraction (LLE) ModerateGood for removing salts and highly polar interferences.Can have lower recovery for certain analytes; emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Low (<20% for some methods)[6]Highly effective at removing a wide range of interferences, including phospholipids.[3]More time-consuming and costly than PPT; requires method development.
Specialized SPE (e.g., HybridSPE) Very Low (Minimal Suppression)[5]Specifically designed to remove phospholipids, resulting in very clean extracts.[5]Higher cost per sample.

Table 2: Analyte Recovery for Ergosterol using Different Extraction Methods

Extraction MethodMatrixAnalyte RecoveryReference
LLE with Cyclohexane Alder Leaves95.1% - 100.2%[7]
Saponification followed by LLE Linseed Oil~85-90% (for similar sterols)[8]
Mixed-Mode SPE Serum90% - 98% (for anabolic steroids)[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Ergosterol

This protocol is adapted for the extraction of ergosterol from leaf litter but can be modified for other solid matrices.

  • Saponification: Place the sample (e.g., 20-50 mg dry weight of leaf material) in a glass vial with 10 mL of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727). Heat at 80°C for 30 minutes. Allow the extract to cool to room temperature.

  • Extraction: Add 5 mL of n-hexane to the vial. Vortex vigorously for 2 minutes. Centrifuge to separate the phases.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube.

  • Repeat Extraction: Repeat the hexane extraction (step 2 and 3) two more times, pooling all hexane extracts.

  • Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or mobile phase) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sterols from Plasma

This is a general protocol for reversed-phase SPE and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard. Add 200 µL of an acidic solution (e.g., 2% formic acid in water) to disrupt protein binding and vortex.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol, followed by 3 mL of water through the cartridge. Do not let the sorbent bed dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak solvent mixture (e.g., 25% methanol in water) to remove polar interferences.[6]

  • Elution: Elute the this compound analytes with 3 mL of a strong, non-polar solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Matrix Effects

G cluster_start cluster_eval Evaluation cluster_mitigate Mitigation Strategies cluster_end start Start: Low or Inconsistent Signal eval_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->eval_me is_me Matrix Effect Confirmed? eval_me->is_me prep Improve Sample Prep (SPE > LLE > PPT) is_me->prep Yes end_node Resolution: Accurate & Reproducible Signal is_me->end_node No (Investigate other issues) chrom Optimize Chromatography (Gradient, Column) prep->chrom is Use Stable Isotope Internal Standard chrom->is is->end_node

Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.

Ergosterol Biosynthesis Pathway

G acetyl_coa Acetyl-CoA mva_pathway MVA Pathway acetyl_coa->mva_pathway squalene Squalene mva_pathway->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Erg1 lanosterol Lanosterol squalene_epoxide->lanosterol Erg7 zymosterol Zymosterol lanosterol->zymosterol Erg11, Erg24, Erg25, Erg26, Erg27 fecosterol Fecosterol zymosterol->fecosterol Erg6 episterol Episterol fecosterol->episterol Erg2 ergosterol Ergosterol episterol->ergosterol Erg3, Erg5, Erg4

Caption: A simplified overview of the ergosterol biosynthesis pathway in fungi.

References

Technical Support Center: Optimizing Ergostane Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of ergostane-type compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?

A1: The most critical factor is the polarity of the solvent. Ergostanes, like ergosterol (B1671047), are steroidal lipids and are generally non-polar. Therefore, solvents with lower polarity are often more effective at dissolving and extracting these compounds. However, the overall composition of the source material (e.g., fungal cell walls, plant matrix) necessitates a careful optimization of solvent polarity to achieve high yields. Sometimes, a mixture of polar and non-polar solvents is required to overcome matrix effects and efficiently extract the target ergostanes.[1][2][3][4]

Q2: Should I use a single solvent or a solvent mixture for extraction?

A2: While single solvents can be effective, solvent mixtures often provide superior results.[2] A combination of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like methanol (B129727) or ethanol) can be particularly effective. The polar solvent can help to disrupt cell membranes and penetrate the matrix, while the non-polar solvent efficiently dissolves the ergostanes. The optimal ratio of the solvents will depend on the specific this compound derivative and the source material. For instance, a 2:1 chloroform (B151607) to methanol mixture has been shown to be effective for ergosterol extraction.[5][6]

Q3: Is saponification (alkaline hydrolysis) necessary for this compound extraction?

A3: Saponification is a common and often beneficial step, especially when ergostanes are present as esters. This process involves heating the sample in an alkaline solution (e.g., potassium hydroxide (B78521) in methanol) to break down interfering lipids and release the free ergostanes.[7][8] This can significantly improve the yield and purity of the extracted ergostanes.

Q4: What are the advantages of using ultrasound-assisted extraction (UAE)?

A4: Ultrasound-assisted extraction (UAE) can enhance extraction efficiency by using sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample material creates microjets that disrupt cell walls and improve solvent penetration, leading to higher yields in shorter extraction times compared to traditional methods like maceration.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No this compound Yield Inappropriate Solvent Polarity: The solvent may be too polar or too non-polar for the target this compound.- Refer to the Solvent Polarity table below and select a solvent or solvent mixture with a polarity index suitable for sterols (generally in the lower to mid-range). - Experiment with solvent mixtures (e.g., hexane:ethyl acetate, chloroform:methanol) to find the optimal polarity for your specific compound.
Incomplete Cell Lysis: The solvent is not effectively penetrating the cell walls to release the ergostanes.- If not already in use, consider incorporating a saponification step with alcoholic KOH to break down the matrix.[7] - Employ mechanical disruption methods such as grinding the sample to a fine powder before extraction. - Utilize techniques like sonication to aid in cell wall disruption.[5][6][9]
Ergostanes are Present as Esters: The extraction is targeting free ergostanes, but they are present in an esterified form.- Introduce an alkaline hydrolysis (saponification) step before solvent extraction to liberate the free sterols.[7]
Co-extraction of Impurities Solvent is Too Broad-Spectrum: The chosen solvent is extracting a wide range of compounds in addition to the target ergostanes.- Optimize the solvent polarity to be more selective for your target compound. - Consider a multi-step extraction. Start with a non-polar solvent like hexane to remove highly non-polar lipids, followed by a slightly more polar solvent to extract the ergostanes.[10] - Employ post-extraction purification techniques such as column chromatography or solid-phase extraction (SPE).[10][11]
Inconsistent Extraction Results Variability in Source Material: Differences in the moisture content or particle size of the starting material can affect extraction efficiency.- Ensure the source material is consistently dried and ground to a uniform particle size before extraction.
Inconsistent Extraction Time or Temperature: Variations in these parameters can lead to differing yields.- Standardize the extraction time and temperature for all samples. For methods involving heating, use a temperature-controlled water bath or heating mantle.[5][6]

Data Presentation

Table 1: Polarity Index of Common Solvents for this compound Extraction

SolventPolarity Index (P')
Hexane0.1
Cyclohexane0.2
Toluene2.4
Diethyl Ether2.8
Dichloromethane3.1
Chloroform4.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1
Ethanol5.2
Acetonitrile5.8
Water10.2

Source: Data compiled from multiple sources.[12][13]

Table 2: Comparison of Ergosterol Extraction Methods

Extraction ProtocolKey SolventsRelative Ergosterol YieldReference
Chloroform-basedChloroform, MethanolHigh[5]
Methanol HydroxideMethanol, Potassium HydroxideLow (80-92% lower than chloroform)[5]
Cyclohexane-basedCyclohexane, Methanol, Potassium HydroxideCommonly Used[5][6]
Methanol-onlyMethanolVariable Success[5][6]

Experimental Protocols

Protocol 1: Alkaline Extraction (Saponification) followed by Solvent Extraction

This protocol is a common method for extracting ergosterol from fungal biomass.

  • Sample Preparation: Weigh approximately 300 mg of the dried and ground sample into a glass centrifuge tube.

  • Saponification:

    • Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.

    • Add 10 mL of the methanolic KOH solution to the sample tube.

    • Sonicate in an ultrasonic water bath for 15 minutes.

    • Incubate the mixture at 80°C for 30 minutes.

  • Extraction:

    • Allow the sample to cool to room temperature.

    • Add 1 mL of deionized water and vortex at maximum speed for 1 minute.

    • Add a non-polar solvent such as n-hexane or cyclohexane, vortex thoroughly, and centrifuge to separate the phases.

  • Collection: Carefully collect the upper organic phase containing the extracted ergostanes.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a known volume of an appropriate solvent (e.g., methanol, isopropanol) for analysis.

Based on methodologies described in various sources.[5][8]

Protocol 2: Chloroform-Methanol Extraction

This protocol is a direct solvent extraction method that has been shown to be effective.

  • Sample Preparation: Weigh 300 mg of the dried and ground sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 3 mL of a 2:1 chloroform:methanol (v/v) solution.

    • Sonicate for 30 minutes at 50°C in a closed tube.

    • Allow the samples to cool to room temperature and then incubate for 18 hours.

    • Sonicate again at 50°C for 20 minutes.

  • Separation: Centrifuge the sample at 1000 x g for 1 minute.

  • Collection: Carefully collect the supernatant containing the extracted ergostanes.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the residue for analysis.

This protocol is a modified method from Alekseyeva et al.[5][6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Collection cluster_analysis Analysis Preparation start Start: Dried & Ground Sample weigh Weigh Sample start->weigh add_solvent Add Solvent (e.g., Chloroform:Methanol) weigh->add_solvent sonicate1 Sonicate (50°C) add_solvent->sonicate1 incubate Incubate (18h) sonicate1->incubate sonicate2 Sonicate (50°C) incubate->sonicate2 centrifuge Centrifuge sonicate2->centrifuge collect Collect Supernatant centrifuge->collect dry Evaporate Solvent collect->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end End: Ready for Analysis (e.g., HPLC) reconstitute->end

Caption: General workflow for this compound extraction.

troubleshooting_yield start Low this compound Yield check_solvent Is solvent polarity optimized? start->check_solvent adjust_solvent Action: Test different solvents/mixtures. Refer to Polarity Table. check_solvent->adjust_solvent No check_lysis Is cell lysis complete? check_solvent->check_lysis Yes adjust_solvent->check_lysis improve_lysis Action: Add saponification step, increase sonication time, or improve sample grinding. check_lysis->improve_lysis No check_esters Are ergostanes esterified? check_lysis->check_esters Yes improve_lysis->check_esters add_hydrolysis Action: Introduce alkaline hydrolysis (saponification) step before extraction. check_esters->add_hydrolysis Yes end_bad Issue Persists: Consider further purification issues. check_esters->end_bad No end_good Yield Improved add_hydrolysis->end_good

Caption: Troubleshooting low this compound yield.

References

Technical Support Center: Enhancing the Resolution of Co-eluting Ergostane Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting ergostane isomers during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers by HPLC?

This compound isomers, such as ergosterol, brassinosteroids, and vitamin D analogs, possess very similar physicochemical properties, including molecular weight, polarity, and hydrophobicity. This structural similarity leads to nearly identical interactions with the stationary and mobile phases in conventional HPLC systems, resulting in co-elution or poor resolution.

Q2: What are the primary HPLC parameters to adjust for improving the resolution of this compound isomers?

To enhance the separation of co-eluting this compound isomers, the following HPLC parameters are critical to optimize:

  • Stationary Phase (Column): The choice of column chemistry is paramount.

  • Mobile Phase Composition: The solvent type, solvent strength, and additives can significantly influence selectivity.

  • Column Temperature: Temperature affects analyte retention and selectivity.

  • Gradient Elution Profile: A shallow gradient can improve the separation of closely eluting compounds.

Q3: When should I consider using a chiral stationary phase?

A chiral stationary phase (CSP) is essential for the separation of enantiomers, which are non-superimposable mirror images. If you are working with a racemic mixture of an this compound isomer, a chiral column is necessary to resolve the enantiomeric pair. For diastereomers, separation can often be achieved on standard achiral columns, although chiral columns can sometimes offer unique selectivity.[1][2][3][4]

Q4: What is argentation chromatography and how can it help in separating this compound isomers?

Argentation chromatography is a technique that uses a stationary phase impregnated with silver ions.[5][6][7] Silver ions form reversible complexes with the π-electrons of double bonds in unsaturated compounds like many this compound isomers.[5][6] The strength of this interaction depends on the number and stereochemistry of the double bonds, allowing for the separation of isomers that differ in their degree or geometry of unsaturation.[5][8]

Troubleshooting Guides

Problem 1: Poor to No Resolution of this compound Isomers on a Standard C18 Column

This is a common issue due to the subtle structural differences between isomers.

Logical Workflow for Troubleshooting Poor Resolution:

Troubleshooting_Poor_Resolution cluster_MobilePhase Mobile Phase Optimization cluster_Column Column Optimization cluster_Temp Temperature Optimization start Poor Resolution (Rs < 1.5) mp_grad Optimize Gradient (Shallow Gradient) start->mp_grad Start Here mp_solvent Change Organic Modifier (MeOH vs. ACN) mp_grad->mp_solvent end Resolution Improved (Rs >= 1.5) mp_grad->end If successful mp_additive Add/Change Modifier (e.g., Formic Acid) mp_solvent->mp_additive mp_solvent->end If successful col_chem Change Column Chemistry (C30, Phenyl, PFP) mp_additive->col_chem mp_additive->end If successful col_chiral Use Chiral Column (for Enantiomers) col_chem->col_chiral col_chem->end If successful temp_adjust Adjust Column Temperature (e.g., 30-50°C) col_chiral->temp_adjust col_chiral->end If successful temp_adjust->end

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient increases the separation window for closely eluting peaks. Try decreasing the rate of change of the organic solvent concentration over time.

  • Change the Organic Modifier: Switching between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can alter selectivity. Methanol is a protic solvent and can engage in hydrogen bonding, which may provide different interactions with the isomers compared to the aprotic ACN.

  • Adjust Column Temperature: Temperature can influence selectivity.[9] Experiment with a range of temperatures (e.g., 30°C to 50°C). Lowering the temperature can sometimes improve resolution by enhancing interactions with the stationary phase, while higher temperatures can improve efficiency.[9][10][11]

  • Switch to a Different Stationary Phase:

    • C30 Columns: These columns offer enhanced shape selectivity for hydrophobic, long-chain isomers compared to C18 columns and are well-suited for separating structurally related molecules like carotenoids and steroids.[12][13][14][15][16]

    • Phenyl or Pentafluorophenyl (PFP) Columns: These phases provide alternative selectivity through π-π interactions, which can be beneficial for separating isomers with aromatic moieties or differing double bond positions.

Problem 2: Asymmetric Peak Shapes (Tailing or Fronting)

Poor peak shape can compromise resolution and the accuracy of quantification.

Solutions:

  • Check Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.

  • Adjust Mobile Phase pH: If the this compound isomers have ionizable groups, the mobile phase pH should be adjusted to suppress ionization and reduce secondary interactions with the stationary phase. The addition of a small amount of an acid (e.g., 0.1% formic acid) is common.

  • Use a High-Purity, End-capped Column: Columns with low residual silanol (B1196071) activity minimize secondary interactions that can lead to peak tailing.

  • Reduce Sample Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample.

Data Presentation: Comparative HPLC Parameters

The following tables summarize HPLC conditions from various studies on the separation of sterol isomers, providing a starting point for method development.

Table 1: Comparison of HPLC Columns for Steroid Isomer Separation

ParameterMethod A: C18 Column[17]Method B: Biphenyl Column[17]Method C: C30 Column[12][14]
Column Type C18BiphenylC30
Particle Size 2.6 µm2.6 µm3 µm or 5 µm
Dimensions --4.6 x 150 mm or 4.6 x 250 mm
Mobile Phase A 0.2 mM Ammonium Fluoride in Water0.2 mM Ammonium Fluoride in WaterWater
Mobile Phase B MethanolMethanolMethanol/Acetonitrile mixtures
Flow Rate 0.6 mL/min0.6 mL/min1.0 - 1.5 mL/min
Temperature 40°C40°CAmbient to 40°C
Key Advantage General purposeAlternative selectivity, improved resolution for some isomersHigh shape selectivity for hydrophobic isomers
Resolution (Rs) for 21-deoxycortisol (B132708) vs. 11-deoxycortisol 1.97.93Not Reported

Table 2: HPLC Methods for Vitamin D Isomer Separation

ParameterMethod 1: Vitamin D2 and D3[18]Method 2: Vitamin D3 and Degradants[19]Method 3: Ergosterol and Vitamin D2[20]
Column YMC-Triart C18 ExRS (5 µm, 150 x 3.0 mm)Gemini C18 (100 x 3.0 mm)Hypersil Gold C18 (5 µm, 250 x 4.6 mm)
Mobile Phase THF/Acetonitrile (10/90)Acetonitrile/Water (99:1)Methanol/Water (98:2)
Elution Mode IsocraticIsocraticIsocratic
Flow Rate 0.425 mL/minNot specified, but short run time of 3.3 min1.5 mL/min
Temperature 30°CNot Specified40°C
Detection UV at 265 nmUV (190-400 nm)UV at 265 nm

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC for this compound Isomer Screening

This protocol provides a starting point for separating this compound isomers using a standard C18 column.

Workflow Diagram:

HPLC_Protocol_Workflow prep_sample 1. Sample Preparation (Extraction/Dissolution) prep_mobile 2. Mobile Phase Preparation (e.g., ACN/H2O with 0.1% Formic Acid) prep_sample->prep_mobile equilibrate 3. System Equilibration (Stable Baseline) prep_mobile->equilibrate inject 4. Sample Injection equilibrate->inject run_gradient 5. Gradient Elution inject->run_gradient detect 6. UV/MS Detection run_gradient->detect analyze 7. Data Analysis (Peak Integration & Resolution Calculation) detect->analyze

Caption: General workflow for HPLC analysis of this compound isomers.

Methodology:

  • Sample Preparation:

    • Extract lipids from the sample matrix if necessary.

    • Dissolve the this compound isomer standards and samples in the initial mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

    • Filter the samples through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A shallow gradient (e.g., 0.5-1% change in B per minute) is recommended for isomer separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a relevant wavelength (e.g., 265 nm or 282 nm for compounds with conjugated double bonds) or Mass Spectrometry (MS) for confirmation.

  • Analysis:

    • Inject a standard mixture of the this compound isomers to determine their retention times.

    • Inject the unknown sample.

    • Calculate the resolution (Rs) between critical isomer pairs. A value of Rs ≥ 1.5 indicates baseline separation.

Protocol 2: Chiral HPLC for Enantiomeric Resolution

This protocol is for the separation of enantiomers of an this compound isomer.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the structure of your analyte. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide columns are common choices for chiral separations.[3]

  • Mobile Phase Selection:

    • Chiral separations are often performed in normal-phase, polar organic, or reversed-phase mode.

    • For normal-phase, typical mobile phases are mixtures of hexane/isopropanol or hexane/ethanol.

    • For reversed-phase, mixtures of water/acetonitrile or water/methanol are used.

    • Additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be required to improve peak shape and resolution.[3]

  • Method Development:

    • Screen different chiral columns and mobile phase compositions to find the best conditions.[1]

    • Optimize the flow rate and column temperature to maximize resolution.

    • The process is often empirical, relying on screening and methodical optimization.[1]

  • Analysis:

    • Inject the racemic mixture.

    • Determine the retention times and resolution of the two enantiomers.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Ergostane Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in ergostane bioactivity assays.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound compounds and crude extracts.

Issue 1: High Variability in IC₅₀ Values Across Experiments

Question: We are observing significant variability in the IC₅₀ values for the same this compound compound in the same cell line across different experimental runs. What are the potential causes and how can we improve consistency?

Answer: High variability in IC₅₀ values is a frequent challenge in cell-based assays, especially with natural products like ergostanes. This variability can stem from several factors related to the compound itself, the biological system, and the experimental procedure.[1]

  • Compound-Related Factors:

    • Purity and Integrity: The purity of the this compound compound can differ between batches. Impurities or degradation products may possess their own biological activity, leading to fluctuating IC₅₀ values.[2] Ensure you are using a high-purity compound and consider verifying its identity and purity before use.

    • Solubility and Stability: Ergostanes are often hydrophobic and can have poor solubility in aqueous cell culture media.[3] Precipitation of the compound will result in a lower effective concentration and, consequently, a higher apparent IC₅₀. Stock solutions, particularly in DMSO, can also degrade over time, even when stored at -20°C.[3] It is advisable to prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.[4]

  • Cell-Related Factors:

    • Cell Density: The number of cells seeded per well can significantly impact the apparent IC₅₀ value. Higher cell densities may lead to increased resistance.[1] It is critical to optimize and maintain a consistent cell seeding density for all experiments.

    • Passage Number: The passage number of your cell line can affect its phenotype, growth rate, and response to drugs.[1] It is recommended to use cells within a consistent and low passage number range for your experiments.

  • Experimental Conditions:

    • Incubation Time: The duration of exposure to the this compound compound will influence the observed cytotoxicity. Standardize the incubation time across all experiments.[1]

    • Serum Content: Serum proteins in the culture medium can bind to hydrophobic compounds like ergostanes, reducing their effective concentration.[1][5] This can lead to variability if the serum concentration is not strictly controlled. Consider performing a serum-shift assay to determine the impact of serum on your IC₅₀ values.

    • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, as it can have cytotoxic effects at higher concentrations (typically >0.5%).[6]

// Nodes start [label="High IC₅₀ Variability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_compound [label="Compound Integrity Check"]; check_cells [label="Cell-Related Factors"]; check_protocol [label="Assay Protocol Review"]; compound_ok [label="Purity & Stability OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cells_ok [label="Consistent Cell Culture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; protocol_ok [label="Standardized Protocol?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; new_compound [label="Source New Compound Batch", fillcolor="#34A853", fontcolor="#FFFFFF"]; standardize_cells [label="Standardize Seeding Density\n& Passage Number", fillcolor="#34A853", fontcolor="#FFFFFF"]; standardize_protocol [label="Standardize Incubation Time,\nSolvent Conc., & Serum %", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Reproducibility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {check_compound, check_cells, check_protocol}; check_compound -> compound_ok; compound_ok -> new_compound [label="No"]; new_compound -> end_node; compound_ok -> cells_ok [label="Yes"];

check_cells -> cells_ok; cells_ok -> standardize_cells [label="No"]; standardize_cells -> end_node; cells_ok -> protocol_ok [label="Yes"];

check_protocol -> protocol_ok; protocol_ok -> standardize_protocol [label="No"]; standardize_protocol -> end_node; protocol_ok -> end_node [label="Yes"]; } .dot Caption: Troubleshooting workflow for high IC₅₀ variability.

Issue 2: Compound Precipitation in Cell Culture Medium

Question: My this compound compound, dissolved in DMSO, precipitates when I add it to the aqueous cell culture medium. How can I resolve this?

Answer: This is a common issue with hydrophobic compounds like ergostanes. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.[4]

  • Recommended Steps:

    • Reduce Final Concentration: The simplest approach is to lower the final working concentration of the compound in your assay.[4]

    • Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. Instead, perform serial dilutions in the cell culture medium.[6]

    • Increase Final DMSO Concentration: If your cell line can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) can improve solubility. However, always run a vehicle control with the same DMSO concentration to account for any solvent-induced effects.[6]

    • Use of Pluronic F-68: Consider preparing a stock solution of your compound in DMSO containing Pluronic F-68, a non-ionic surfactant that can help maintain the solubility of hydrophobic compounds in aqueous solutions.

    • Complexation with Cyclodextrins: For some ergostanes, forming an inclusion complex with cyclodextrins (e.g., methyl-β-cyclodextrin) can significantly enhance aqueous solubility.[7] This approach keeps the ergosterol (B1671047) monomeric and suitable for binding studies.[7]

Issue 3: Interference from Crude Fungal Extracts in Assays

Question: My crude fungal extract is colored and seems to be interfering with my absorbance-based cytotoxicity assay (e.g., MTT). What should I do?

Answer: Crude natural product extracts are complex mixtures that can interfere with bioassays through various mechanisms, including optical interference.[8]

  • Troubleshooting Steps:

    • Run a Background Control: Prepare wells containing the assay medium and your fungal extract at the same concentrations used in the experiment, but without any cells.[8]

    • Correct for Background Absorbance: Subtract the absorbance value of the background control from the readings of your experimental wells.[8]

    • Switch to a Different Assay: If the color interference is too strong, consider switching to a fluorescence-based assay like the Resazurin (B115843) (AlamarBlue) assay, which is generally less susceptible to colorimetric interference. However, be aware that some natural products can be autofluorescent.[9]

    • Check for Autofluorescence: If you switch to a fluorescent assay, run a control plate with the extract in medium without cells to check for intrinsic fluorescence at the assay's excitation and emission wavelengths.[9]

Quantitative Data Summary

The cytotoxic effects of various this compound-type steroids can vary significantly depending on the compound, the cancer cell line, and the assay conditions. The following tables summarize some reported IC₅₀ values.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Ergosterol Peroxide in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference(s)
T47DBreast5.8[10]
MCF-7Breast40 µg/mL[10]
SUM149Breast (TNBC)~15[11]
MDA-MB-231Breast (TNBC)~70[11]
A549Lung5.15-8.57 µg/mL[12][13]
HepG2Liver>200[14]
HTB-26Breast10-50[15]
PC-3Prostate10-50[15]

Note: IC₅₀ values can vary significantly based on experimental conditions. This table is for comparative purposes only.[1]

Table 2: Cytotoxicity (IC₅₀, µg/mL) of this compound Steroids from Ganoderma luteomarginatum [16][17]

CompoundK562 (Leukemia)BEL-7402 (Hepatoma)SGC-7901 (Gastric)
This compound Steroid 34 10.32>50>50
Lanostane Triterpenoid 1 8.5924.3135.27
Lanostane Triterpenoid 2 17.3815.6319.54
Lanostane Triterpenoid 13 6.6410.2912.86
Lanostane Triterpenoid 18 8.8247.63>50

Experimental Protocols

1. Protocol: Resazurin Cell Viability Assay for this compound Compounds

This protocol is adapted for hydrophobic compounds and aims to minimize variability.

  • Materials:

    • This compound compound stock solution (e.g., 10 mM in DMSO)

    • Resazurin sodium salt solution (0.15 mg/mL in sterile DPBS, filter-sterilized and stored protected from light)[2]

    • Appropriate cell culture medium

    • 96-well, opaque-walled tissue culture plates

    • Multi-channel pipette

    • Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)[2]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density in 100 µL of complete culture medium. Include wells with medium only for background measurement. Incubate overnight at 37°C and 5% CO₂.[2]

    • Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. To avoid precipitation, perform a stepwise dilution. For example, dilute the 10 mM DMSO stock to 100 µM in medium (1:100 dilution, final DMSO 1%), then perform further serial dilutions in medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.5%).[6]

    • Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the this compound compound or the vehicle control.

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • Resazurin Addition: Add 20 µL of the resazurin solution to each well.[2]

    • Incubation with Resazurin: Incubate for 1 to 4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell line's metabolic activity.[18]

    • Fluorescence Measurement: Record the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[2]

    • Data Analysis: Subtract the background fluorescence (medium only wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plate"]; incubate_overnight [label="Incubate overnight (37°C, 5% CO₂)"]; prepare_dilutions [label="Prepare serial dilutions of\nthis compound compound"]; treat_cells [label="Treat cells with compound/\nvehicle control"]; incubate_exposure [label="Incubate for exposure time\n(e.g., 24-72h)"]; add_resazurin [label="Add Resazurin solution"]; incubate_resazurin [label="Incubate (1-4h, 37°C)"]; read_fluorescence [label="Read fluorescence\n(Ex/Em: 560/590 nm)"]; analyze_data [label="Analyze data & calculate IC₅₀"]; end_node [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate_overnight; incubate_overnight -> prepare_dilutions; prepare_dilutions -> treat_cells; treat_cells -> incubate_exposure; incubate_exposure -> add_resazurin; add_resazurin -> incubate_resazurin; incubate_resazurin -> read_fluorescence; read_fluorescence -> analyze_data; analyze_data -> end_node; } .dot Caption: Experimental workflow for a Resazurin cytotoxicity assay.

2. Protocol: NF-κB Luciferase Reporter Assay

This protocol is for assessing the effect of this compound compounds on NF-κB transcriptional activity.

  • Materials:

    • Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

    • This compound compound stock solution (e.g., 10 mM in DMSO)

    • Inducing agent (e.g., TNF-α, 20 ng/mL final concentration)

    • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

    • 96-well, white, clear-bottom tissue culture plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the reporter cells in a 96-well white plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.[19]

    • Compound Treatment: Prepare dilutions of the this compound compound in the culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.[20]

    • Cell Stimulation: Add the inducing agent (e.g., TNF-α) to the wells to activate the NF-κB pathway. For unstimulated control wells, add medium only.

    • Incubation: Incubate the plate for 6-8 hours at 37°C.[20]

    • Cell Lysis: Remove the medium and wash the cells gently with PBS. Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle shaking.[4]

    • Luciferase Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.[19]

    • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable, or to total protein concentration. Calculate the percentage of inhibition or activation relative to the stimulated and unstimulated controls.

Signaling Pathway Diagram

NF-κB Signaling Pathway and Potential Modulation by Ergostanes

Ergosterol has been shown to suppress the activation of the NF-κB signaling pathway.[10] This pathway is a key regulator of inflammation. The diagram below illustrates a simplified canonical NF-κB signaling cascade and indicates where ergostanes might exert their inhibitory effects.

// Edges LPS -> TLR4; TLR4 -> IKK [label="Activation"]; IKK -> IkB_NFkB [label="Phosphorylation of IκBα"]; IkB_NFkB -> NFkB [label="IκBα Degradation"]; IkB_NFkB -> IkB [style=invis]; NFkB -> NFkB_nuc [label="Translocation"]; NFkB_nuc -> DNA [label="Binding"]; DNA -> Genes [label="Transcription"]; Ergostanes -> IKK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; Ergostanes -> NFkB_nuc [label="Inhibition of\nTranslocation", style=dashed, color="#EA4335", arrowhead=tee]; } .dot Caption: Simplified NF-κB signaling pathway and this compound inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound compounds for bioassays? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like ergostanes.[4] For some applications, ethanol (B145695) can also be used.[21] It is crucial to ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.5%) to avoid cytotoxicity.[6]

Q2: How should I store my this compound stock solutions? A2: Stock solutions should generally be stored at -20°C or -80°C to minimize degradation.[4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] For light-sensitive compounds, storage in amber-colored vials is essential.[22] Aqueous solutions of ergosterol are not recommended for storage for more than one day.[21]

Q3: Can I use crude fungal extracts directly in my bioassays? A3: Yes, but with caution. Crude extracts are complex mixtures and can cause assay interference.[8] It is important to run appropriate controls, such as an extract-only control, to account for colorimetric or fluorescent interference.[9] Bioassay-guided fractionation can be used to isolate the active compounds and reduce interference.[12]

Q4: Why do my results with a crude extract show high activity, but the activity is lost after fractionation? A4: This can happen for several reasons:

  • Synergistic Effects: The observed bioactivity may be due to the synergistic interaction of multiple compounds in the crude extract. When these compounds are separated during fractionation, the activity is lost.[22]

  • Compound Degradation: The active compound may be unstable and degrade during the fractionation process.[22]

  • Low Concentration: The active compound might be present at a high enough concentration in the crude extract but gets diluted below the assay's detection limit after fractionation.[22]

Q5: What are Pan-Assay Interference Compounds (PAINS) and could they be present in my fungal extracts? A5: Pan-Assay Interference Compounds (PAINS) are molecules that frequently appear as "hits" in high-throughput screening assays but are often false positives.[22] They can interfere with assays through various mechanisms like chemical reactivity, fluorescence, or aggregation.[9] Fungal extracts can contain compounds with structures that are known to be PAINS. It is important to perform secondary and orthogonal assays to validate any initial hits from a screening campaign.[9]

References

Strategies to reduce background noise in ergostane fluorescence assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ergostane fluorescence assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce background noise and improve signal-to-noise ratios in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in this compound fluorescence assays?

High background fluorescence in this compound assays can originate from several sources, broadly categorized as sample-related and instrument-related.

  • Sample-Related Sources:

    • Autofluorescence: Biological samples inherently contain molecules that fluoresce, such as NADH, flavins, and collagen. Ergosterol (B1671047), the primary analyte in many this compound assays, is itself autofluorescent.[1][2][3] Media components like phenol (B47542) red and fetal bovine serum (FBS) are also significant contributors to background fluorescence.

    • Non-specific Binding: Fluorescent probes, such as filipin (B1216100) used for ergosterol detection, can bind to cellular components other than the target, leading to a generalized increase in background signal.

    • Contaminated Reagents: Buffers, solvents, and other reagents may contain fluorescent impurities.

    • Labware: Plastic labware, such as microplates and cuvettes, can exhibit autofluorescence.

  • Instrument-Related Sources:

    • Incorrect Instrument Settings: Suboptimal settings for detector gain, exposure time, and filter selection can amplify background noise.

    • Light Source Bleed-through: Inefficient filtering can cause excitation light to leak into the emission channel.

    • Detector Noise: Electronic noise from the detector, such as dark current and read noise, contributes to the overall background.

Q2: How can I identify the specific source of high background in my assay?

A systematic approach involving proper controls is essential for pinpointing the source of high background noise.

  • Unstained Control: Prepare a sample that undergoes all experimental steps (e.g., fixation, permeabilization) but without the addition of any fluorescent probe. A high signal in this control indicates that autofluorescence from the sample or media is a major contributor.

  • "Reagent Only" Control: A well or cuvette containing only the assay buffer and the fluorescent probe can help identify contamination in the reagents.

  • "No-Cell" Control: If using a cell-based assay, a well with complete medium and the fluorescent probe but without cells can help determine the contribution of media components to the background.

Q3: My this compound compound of interest is autofluorescent. How can I measure its specific signal accurately?

When the analyte itself is fluorescent, as is the case with ergosterol, it is crucial to distinguish its signal from other background sources.

  • Spectral Analysis: Characterize the excitation and emission spectra of your purified this compound compound. This will help in selecting optimal filter sets that maximize the signal from your compound while minimizing the collection of background fluorescence from other sources with different spectral properties.

  • Background Subtraction: Measure the fluorescence of a blank sample (containing everything except your this compound compound) and subtract this value from your experimental samples.

  • Fluorescence Enhancement: Certain methods, such as iodination or the use of specific solvents, can enhance the fluorescence of ergosterol, which can help to increase the signal-to-noise ratio.[1][4]

Q4: What is photobleaching and how can I minimize it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a decrease in signal intensity. This is a particular concern with probes like filipin.

  • Minimize Exposure: Only expose your sample to the excitation light when actively acquiring data.

  • Reduce Excitation Intensity: Use the lowest possible light source intensity that provides a detectable signal.

  • Use Antifade Reagents: For microscopy, mount samples in a commercially available antifade mounting medium.

  • Acquire Images Quickly: Efficient image acquisition reduces the total exposure time.[5]

Troubleshooting Guides

Issue 1: High Background Fluorescence

High background can obscure the specific signal from your this compound compound, leading to a poor signal-to-noise ratio.

Possible Cause Recommended Solution
Autofluorescence from Media Use phenol red-free media. Reduce the concentration of serum (FBS) or use a serum-free medium for the final assay steps.
Autofluorescence from Cells/Tissue If possible, choose a fluorescent probe with excitation and emission wavelengths in the red or far-red region of the spectrum to avoid the typical blue-green autofluorescence of biological samples.[5] For fixed samples, consider using a quenching agent.
Autofluorescence from Labware Use non-fluorescent or black microplates for fluorescence assays. For microscopy, use glass-bottom dishes or slides.
Non-specific Binding of Probe Titrate the fluorescent probe to determine the lowest effective concentration. Increase the number and duration of washing steps after probe incubation. Incorporate a blocking step (e.g., with Bovine Serum Albumin - BSA) before adding the probe.
Suboptimal Instrument Settings Optimize the detector gain/voltage to a level that amplifies the signal without significantly increasing the background. Adjust the exposure time to be long enough to capture the signal but not so long that it increases noise from dark current. Ensure the use of appropriate and high-quality excitation and emission filters with narrow bandwidths to minimize bleed-through.
Issue 2: Weak or No Signal

A weak or absent signal can be due to a variety of factors, from reagent issues to incorrect experimental procedures.

Possible Cause Recommended Solution
Inactive/Degraded Fluorescent Probe Ensure the fluorescent probe is stored correctly (e.g., protected from light, at the correct temperature). Prepare fresh working solutions for each experiment. For probes like filipin, which are unstable, use freshly prepared solutions.[6][7]
Suboptimal Probe Concentration Perform a titration experiment to determine the optimal concentration of the fluorescent probe.
Insufficient Incubation Time Optimize the incubation time for the fluorescent probe with the sample.
Incorrect Filter Set Verify that the excitation and emission filters on the instrument are appropriate for the spectral properties of your fluorescent probe.
Low Analyte Concentration If possible, use a positive control with a known concentration of the this compound compound to validate the assay setup. For cell-based assays, ensure that the experimental conditions are conducive to the production or presence of the target this compound.
Photobleaching Minimize the sample's exposure to excitation light before and during measurement. Use an antifade reagent if applicable.

Experimental Protocols

Protocol 1: Filipin Staining for Ergosterol in Yeast

This protocol provides a general workflow for visualizing ergosterol in the plasma membrane of yeast cells using the fluorescent probe filipin.[8][9]

Materials:

  • Yeast culture

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Filipin complex

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission >430 nm)

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest yeast cells in the logarithmic growth phase by centrifugation (e.g., 3,000 x g for 5 minutes).

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 4% PFA and incubate for 30 minutes at room temperature for fixation.

    • Wash the cells three times with PBS to remove the fixative.

  • Filipin Staining:

    • Prepare a stock solution of filipin in DMSO (e.g., 5 mg/mL). Store aliquots at -20°C, protected from light.

    • Prepare a fresh working solution of filipin in PBS at a concentration of 5-50 µg/mL. It is recommended to perform a titration to find the optimal concentration.

    • Incubate the fixed cells with the filipin working solution for 30-120 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the stained cells twice with PBS for 5 minutes each to remove unbound filipin.

    • Resuspend the final cell pellet in a small volume of PBS.

    • Mount a small volume of the cell suspension on a microscope slide with a coverslip. An antifade mounting medium can be used to reduce photobleaching.

  • Microscopy:

    • Immediately visualize the cells using a fluorescence microscope equipped with a UV filter set.

    • Minimize exposure to the excitation light to prevent rapid photobleaching of the filipin signal.[10][11]

Visualizations

Ergosterol Biosynthesis Pathway in Saccharomyces cerevisiae

The following diagram illustrates the major steps in the ergosterol biosynthesis pathway in the yeast Saccharomyces cerevisiae. Understanding this pathway is crucial for studies involving this compound metabolism and for identifying potential targets for drug development.[12][13][14][15]

Ergosterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Squalene Synthesis cluster_2 Late Pathway (Sterol Synthesis) Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA ERG10 HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA ERG13 Mevalonate Mevalonate HMG-CoA->Mevalonate HMG1/2 Mevalonate-5-P Mevalonate-5-P Mevalonate->Mevalonate-5-P ERG12 Mevalonate-PP Mevalonate-PP Mevalonate-5-P->Mevalonate-PP ERG8 Isopentenyl-PP Isopentenyl-PP Mevalonate-PP->Isopentenyl-PP ERG19 Dimethylallyl-PP Dimethylallyl-PP Isopentenyl-PP->Dimethylallyl-PP IDI1 Geranyl-PP Geranyl-PP Dimethylallyl-PP->Geranyl-PP ERG20 Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP ERG20 Squalene Squalene Farnesyl-PP->Squalene ERG9 Squalene epoxide Squalene epoxide Squalene->Squalene epoxide ERG1 Lanosterol Lanosterol Squalene epoxide->Lanosterol ERG7 4,4-dimethyl-Zymosterol 4,4-dimethyl-Zymosterol Lanosterol->4,4-dimethyl-Zymosterol ERG11, ERG24 Zymosterol Zymosterol 4,4-dimethyl-Zymosterol->Zymosterol ERG25, ERG26, ERG27 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG2 Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol ERG3 Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,22,24(28)-tetraenol Ergosta-5,7,24(28)-trienol->Ergosta-5,7,22,24(28)-tetraenol ERG5 Ergosterol Ergosterol Ergosta-5,7,22,24(28)-tetraenol->Ergosterol ERG4 Troubleshooting_High_Background start High Background Fluorescence Detected unstained_control Run Unstained Control start->unstained_control check_signal Is Signal High in Unstained Control? unstained_control->check_signal autofluorescence Source is Autofluorescence (Cells, Media, Labware) check_signal->autofluorescence Yes no_autofluorescence Source is Likely Non-specific Binding or Excess Probe check_signal->no_autofluorescence No solve_autofluorescence Optimize Media (Phenol Red-Free, Low Serum) Use Red-shifted Probes Use Low-fluorescence Plates/Slides autofluorescence->solve_autofluorescence solve_binding Titrate Probe Concentration Increase Wash Steps Optimize Blocking Step no_autofluorescence->solve_binding re_evaluate Re-evaluate Background solve_autofluorescence->re_evaluate solve_binding->re_evaluate

References

Technical Support Center: Overcoming Low Yield in the Synthesis of Ergostane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ergostane derivatives, a class of C28 steroids with significant therapeutic potential. Low yields can impede research and development; this resource aims to provide practical solutions to optimize your synthetic routes.

I. Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues that can lead to low yields in key synthetic steps.

A. Side-Chain Construction and Modification

The construction and modification of the C17 side chain are critical for determining the biological activity of this compound derivatives. However, these steps are often plagued by low yields due to steric hindrance and the formation of side products.

Question 1: My Wittig reaction to introduce the side chain on a C17-ketosteroid is resulting in a low yield of the desired alkene. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Wittig reaction with sterically hindered C17-ketosteroids are a common issue. Several factors can contribute to this problem:

  • Steric Hindrance: The bulky steroid nucleus can impede the approach of the phosphorus ylide to the C17-carbonyl group.

  • Ylide Reactivity: The choice of ylide is crucial. Stabilized ylides are less reactive and may not react efficiently with hindered ketones.

  • Reaction Conditions: Suboptimal temperature, solvent, or base can lead to side reactions or incomplete conversion.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Ylide Type Use a more reactive, non-stabilized ylide (e.g., from an alkyltriphenylphosphonium salt).Non-stabilized ylides are more nucleophilic and can better overcome the steric hindrance of the C17-ketone.
Consider the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate (B1237965) ester.The smaller size of the phosphonate carbanion compared to a phosphorus ylide can reduce steric clash. The HWE reaction often provides higher yields and better E-selectivity for alkene formation.[1][2][3][4]
Base Selection For non-stabilized ylides, use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).Ensures complete deprotonation of the phosphonium (B103445) salt to generate the ylide without competing side reactions.
Solvent Use anhydrous, aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether.Prevents quenching of the highly reactive ylide and the strong base.
Temperature Perform the ylide generation at a low temperature (e.g., -78 °C to 0 °C) and then allow the reaction with the steroid to warm slowly to room temperature.Controls the reactivity of the ylide and minimizes side reactions.

Question 2: I am experiencing a low yield and a mixture of products in the Grignard reaction with a steroidal epoxide to extend the side chain. How can I improve the regioselectivity and yield?

Answer: The ring-opening of steroidal epoxides with Grignard reagents can be challenging due to competing reaction pathways and steric effects.

  • Regioselectivity: Grignard reagents typically attack the less sterically hindered carbon of the epoxide in an SN2-like fashion. However, Lewis acidic magnesium species in the Grignard reagent can coordinate to the epoxide oxygen, leading to carbocation-like intermediates and loss of regioselectivity.

  • Side Reactions: Rearrangement of the epoxide under the reaction conditions can lead to the formation of undesired byproducts.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Grignard Reagent Purity Use freshly prepared or titrated Grignard reagent.Impurities can affect the reactivity and lead to side reactions.
Solvent Use coordinating solvents like THF or diethyl ether.These solvents help to solvate the magnesium species and can improve the reaction's consistency.
Temperature Perform the reaction at low temperatures (e.g., -78 °C to 0 °C).Minimizes side reactions and can improve regioselectivity by favoring the kinetically controlled SN2 pathway.
Lewis Acid Additives The addition of catalytic amounts of copper(I) salts (e.g., CuI) can promote a more selective SN2' or conjugate addition-type mechanism, depending on the substrate.Can significantly improve the regioselectivity of the epoxide opening.
B. Steroid Nucleus Modification

Modifying the four-ring steroid nucleus often requires careful selection of reagents and protecting groups to achieve the desired transformation without affecting other sensitive functional groups.

Question 3: I am struggling with the selective oxidation of a specific hydroxyl group in a polyhydroxylated this compound derivative. How can I achieve better selectivity?

Answer: Selective oxidation of one hydroxyl group in the presence of others is a common challenge in steroid chemistry. The reactivity of hydroxyl groups can be similar, leading to a mixture of products.

Troubleshooting Strategies:

ParameterRecommended ActionRationale
Protecting Groups Utilize protecting groups to temporarily block the more reactive hydroxyl groups. Silyl ethers (e.g., TBDMS, TIPS) are commonly used and offer varying degrees of steric bulk and stability.[5]Allows for the selective oxidation of the unprotected hydroxyl group. Orthogonal protecting groups can be removed under different conditions, enabling complex multi-step syntheses.[6][7]
Steric Hindrance Choose an oxidizing agent with significant steric bulk (e.g., a bulky chromium or Dess-Martin periodinane).The bulky reagent will preferentially oxidize the less sterically hindered hydroxyl group.
Directed Oxidation If applicable, use a reagent that can be directed by a nearby functional group.This can achieve high regioselectivity through intramolecular delivery of the oxidant.
C. Purification Challenges

The purification of this compound derivatives can be complicated by the presence of closely related stereoisomers and byproducts.

Question 4: I am having difficulty separating diastereomers of my this compound derivative by column chromatography. What purification strategies can I employ?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Strategies:

TechniqueRecommended ActionRationale
High-Performance Liquid Chromatography (HPLC) Utilize preparative HPLC with a suitable stationary phase (e.g., silica (B1680970) gel, reversed-phase C18).HPLC offers much higher resolution than standard column chromatography and is often successful in separating diastereomers.[8][9][10][11]
Chromatography Conditions Optimize the mobile phase composition and gradient.Fine-tuning the eluent polarity can enhance the separation of closely related compounds.
Derivatization Convert the diastereomeric mixture into derivatives (e.g., esters, acetals) that may have different chromatographic properties.The introduction of a new functional group can alter the polarity and conformation of the molecules, facilitating separation. The original functionality can often be regenerated after separation.

II. Quantitative Data on Reaction Yields

The following tables provide a summary of reported yields for key reactions in the synthesis of this compound derivatives and related steroids. This data can serve as a benchmark for your own experiments.

Table 1: Comparison of Olefination Methods for Steroid Side-Chain Synthesis

Reaction TypeSteroid SubstrateReagent/ConditionsProductYield (%)Reference
Wittig Reaction17-KetosteroidPh₃P=CH(CH₃)₂, n-BuLi, THFThis compound-type side chain62%[12]
Horner-Wadsworth-Emmons17-Ketosteroid(EtO)₂P(O)CH₂CO₂Et, NaH, THFα,β-Unsaturated ester side chain>85% (E-selective)[1][2][3][4]
Julia OlefinationSteroidal C22-aldehydeBenzothiazolyl sulfone, NaHMDSThis compound-type side chain82% (E/Z 94:6)[13]

Table 2: Yields for Key Steps in the Synthesis of Brassinosteroids (this compound-type Phytohormones)

Reaction StepStarting MaterialReagents/ConditionsProductYield (%)Reference
Baeyer-Villiger Oxidation6-keto-5α-cholestan-3α-ol derivativem-CPBA, CH₂Cl₂7-oxa-lactone and 6-oxa-lactone10.8% and 14.9%[1]
DihydroxylationΔ²²-SteroidOsO₄ (cat.), NMO22,23-Diol~85%[14]
EpoxidationΔ²-Steroidm-CPBA, CH₂Cl₂2β,3β-Epoxide~90%[15]

III. Experimental Protocols

This section provides detailed methodologies for key experiments that are often associated with low yields.

Protocol 1: Horner-Wadsworth-Emmons Reaction for Side-Chain Elongation of a 17-Ketosteroid

This protocol describes a general procedure for the olefination of a C17-ketosteroid to introduce an α,β-unsaturated ester, a common precursor for further side-chain modifications.

Materials:

  • 17-Ketosteroid (1.0 equiv)

  • Triethyl phosphonoacetate (1.5 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.5 equiv).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then carefully remove the hexanes via cannula.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.5 equiv) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.

  • Dissolve the 17-ketosteroid (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction may require gentle heating (reflux) to go to completion, depending on the reactivity of the steroid.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired α,β-unsaturated ester.

Protocol 2: Preparative HPLC for the Separation of this compound Diastereomers

This protocol provides a general guideline for the separation of diastereomeric this compound derivatives using preparative reversed-phase HPLC.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector and fraction collector.

  • Reversed-phase C18 column suitable for preparative scale separations (e.g., 19 x 100 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water (HPLC grade) + 0.1% Formic Acid or Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile (HPLC grade) + 0.1% Formic Acid or TFA

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the diastereomeric mixture in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample onto an analytical C18 column.

    • Develop a gradient elution method to achieve baseline separation of the diastereomers. A typical starting gradient might be 50-100% Solvent B over 20-30 minutes.

    • Optimize the gradient, flow rate, and temperature to maximize resolution.

  • Scale-Up to Preparative HPLC:

    • Once an optimal analytical method is established, scale it up for the preparative column. The gradient and flow rate will need to be adjusted based on the column dimensions.

    • Dissolve the bulk of the diastereomeric mixture in the mobile phase or a compatible solvent at a high concentration.

    • Perform the preparative HPLC run, collecting fractions based on the retention times of the separated diastereomers.

    • Analyze the collected fractions by analytical HPLC or TLC to confirm their purity.

  • Product Isolation:

    • Combine the pure fractions for each diastereomer.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • If the product is not water-soluble, it may precipitate and can be collected by filtration. Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the purified diastereomers.

IV. Visualization of Pathways and Workflows

A. Signaling Pathways

This compound derivatives often exert their biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for drug development.

Caption: PI3K/Akt signaling pathway and potential modulation by this compound derivatives.

MAPK_ERK_Signaling_Pathway This compound This compound Derivatives Receptor Receptor This compound->Receptor Modulates GrowthFactor Growth Factor GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellResponse Regulates

Caption: MAPK/ERK signaling pathway and its potential modulation by this compound derivatives.

B. Experimental Workflow

The following diagram illustrates a typical workflow for the multi-step synthesis of an this compound derivative, highlighting key stages where low yields can occur.

Ergostane_Synthesis_Workflow Start Ergosterol or other Steroid Precursor Protect Protecting Group Introduction Start->Protect SideChainIntro Side-Chain Introduction (e.g., Wittig, Grignard) Protect->SideChainIntro Purify1 Purification 1 (Column Chromatography) SideChainIntro->Purify1 NucleusMod Steroid Nucleus Modification (e.g., Oxidation) Purify1->NucleusMod Purify2 Purification 2 (Column Chromatography) NucleusMod->Purify2 Deprotect Deprotection Purify2->Deprotect FinalPurify Final Purification (Prep-HPLC) Deprotect->FinalPurify FinalProduct Final this compound Derivative FinalPurify->FinalProduct

Caption: General workflow for the synthesis of an this compound derivative.

References

Dealing with cell viability assay results showing over 100% viability.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cell viability and cytotoxicity assays. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret cell viability assay results, with a specific focus on the common issue of viability exceeding 100%.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive about unexpected cell viability assay results.

Q1: Why are my cell viability results over 100%?

A viability reading of over 100% indicates that the metabolic activity in your treated wells is higher than in your control (untreated) wells. This can be due to several factors:

  • Increased Metabolic Activity: The test compound may be increasing the metabolic rate of the cells without affecting cell number, leading to a higher rate of tetrazolium salt (e.g., MTT, XTT, MTS) reduction.[1][2]

  • Cell Proliferation: If the incubation time with the compound is long enough, the cells may continue to proliferate. If the compound is not cytotoxic, or is even mitogenic, you could have more cells in the treated wells than in the control wells at the end of the experiment.[1][3]

  • Compound Interference: The test compound itself may be directly reducing the tetrazolium salt, leading to a color change that is independent of cellular metabolism.[3][4][5][6] This is a common issue with compounds that have antioxidant properties.[5][6]

  • Pipetting Errors: Inconsistent cell seeding, where more cells are accidentally added to the treated wells compared to the control wells, can lead to higher absorbance readings.[1]

Q2: How can I determine if my test compound is interfering with the assay?

To check for compound interference, you should run a "cell-free" control.[3][6][7]

  • Procedure: Add your compound at the same concentrations used in your experiment to wells containing culture medium but no cells. Then, add the assay reagent (e.g., MTT, XTT) and incubate for the same duration as your main experiment.

  • Interpretation: If you observe a color change in the cell-free wells containing your compound, it indicates direct reduction of the assay reagent by your compound.[3][6]

Q3: What are the appropriate controls for a cell viability assay?

Proper controls are crucial for accurate and interpretable results.[8] You should always include:

  • Blank Control: Wells containing only culture medium and the assay reagent. This helps to determine the background absorbance.

  • Vehicle Control: Cells treated with the same solvent used to dissolve your test compound (e.g., DMSO). This is your 100% viability control.

  • Cell-Free Control (as described in Q2): To test for direct compound interference with the assay reagent.[3][6][7]

  • Positive Control (optional but recommended): A known cytotoxic agent to ensure the assay is working correctly and the cells are responding as expected.

Q4: My MTT assay results are not consistent with other cytotoxicity data. What could be the reason?

Discrepancies between different cytotoxicity assays can arise from their different underlying principles.

  • MTT assays measure metabolic activity.[1][9]

  • Trypan blue exclusion assays measure membrane integrity.[9][10]

  • LDH release assays measure membrane damage by quantifying lactate (B86563) dehydrogenase leakage.

  • ATP-based assays quantify the amount of ATP present, which is an indicator of metabolically active cells.[6]

A compound could, for example, inhibit mitochondrial function without immediately compromising membrane integrity, leading to low viability in an MTT assay but high viability in a trypan blue assay.[1] It is always recommended to use more than one type of assay to confirm cytotoxicity results.

Troubleshooting Guide

If you are observing cell viability results over 100%, use the following table to diagnose and resolve the issue.

Observation Potential Cause Recommended Action(s)
Viability > 110% 1. Compound Interference Run a cell-free control with your compound and the assay reagent.[3][6][7] If positive, consider using an alternative assay (e.g., SRB, ATP-based).
2. Increased Cell Proliferation Reduce the incubation time of the assay. Perform a cell count (e.g., using a hemocytometer or an automated cell counter) at the end of the experiment to correlate with the viability results.[1]
3. Increased Metabolic Activity Use an alternative assay that measures a different aspect of cell health, such as membrane integrity (Trypan Blue) or ATP levels.[6]
High Variability Between Replicates 1. Inconsistent Pipetting Ensure your pipettes are calibrated. When seeding cells, gently and continuously mix the cell suspension to prevent settling.[1]
2. "Edge Effect" on Microplate Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or water.
3. Incomplete Solubilization of Formazan (B1609692) Ensure formazan crystals (in MTT assays) are completely dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[11]
High Background Signal 1. Contamination Visually inspect your cell cultures for any signs of microbial contamination. Bacteria and fungi can also reduce tetrazolium salts.[11]
2. Media Components Phenol (B47542) red in some culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.[12]
3. Light Exposure Protect the assay plate from light as much as possible, as this can lead to non-enzymatic reduction of the assay reagent.[13][14]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your test compound at various concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Cell-Free Interference Control

This protocol is essential to determine if your test compound directly interacts with the assay reagent.

  • Plate Setup: In a 96-well plate, add the same volume of cell culture medium as used in your cell-based assay to each well.

  • Compound Addition: Add your test compound at the same concentrations used in your experiments to the wells. Include wells with only the vehicle as a control.

  • Reagent Addition: Add the cell viability assay reagent (e.g., MTT, XTT) to each well.

  • Incubation: Incubate the plate under the same conditions and for the same duration as your cell-based assay.

  • Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength. A significant increase in absorbance in the compound-containing wells compared to the vehicle-only wells indicates interference.[7]

Visualizations

TroubleshootingWorkflow start Viability > 100% check_interference Run Cell-Free Control start->check_interference interference_pos Interference Detected check_interference->interference_pos Yes interference_neg No Interference check_interference->interference_neg No switch_assay Use Alternative Assay (e.g., SRB, ATP-based) interference_pos->switch_assay check_proliferation Check for Proliferation interference_neg->check_proliferation proliferation_pos Proliferation Observed check_proliferation->proliferation_pos Yes proliferation_neg No Proliferation check_proliferation->proliferation_neg No reduce_time Reduce Incubation Time or Perform Cell Count proliferation_pos->reduce_time check_metabolism Consider Increased Metabolic Activity proliferation_neg->check_metabolism

Caption: Troubleshooting workflow for >100% cell viability.

AssayPrinciple cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enzymatic Reduction Interference Direct Reduction (Artifact) MTT->Interference Compound Test Compound (e.g., Antioxidant) Compound->Interference Interference->Formazan

References

Technical Support Center: Long-Term Storage of Ergostane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ergostane and its derivatives during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound compounds?

A1: The degradation of this compound compounds is primarily caused by three main factors:

  • Oxidation: The double bonds in the this compound structure are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and heat.[1]

  • Photo-oxidation: this compound is sensitive to light, particularly UV radiation. Light exposure can catalyze the cleavage of chemical bonds, leading to the formation of various degradation products, a common one being ergosterol (B1671047) peroxide.[2][3]

  • Elevated Temperatures: Storage at room temperature or even refrigeration (2-8°C) is often insufficient for long-term stability. Thermal decomposition can occur, leading to a loss of the compound's potency and integrity.

Q2: What are the ideal storage temperatures for this compound compounds?

A2: For long-term storage, it is recommended to store this compound compounds at or below -20°C. For sensitive derivatives or for very long-term storage (years), -80°C is preferable. Lowering the temperature significantly reduces the rate of chemical degradation.

Q3: How should I store this compound compounds in solution?

A3: If you must store this compound in solution, it is best to do so at -80°C for up to six months or at -20°C for up to one month.[4] Solutions should be stored in tightly sealed, light-protected containers, such as amber vials.[4] Before use, allow the solution to slowly equilibrate to room temperature and vortex gently to ensure it is homogeneous.[4]

Q4: What solvents are recommended for storing this compound?

A4: Ergosterol is soluble in organic solvents like ethanol (B145695) and acetone.[5] For creating stock solutions, DMSO is also commonly used. However, the choice of solvent can impact stability. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q5: Can I add stabilizers to my this compound solutions?

A5: While not a common practice for pure research compounds, antioxidants could theoretically be used to prevent oxidative degradation.[6] However, the addition of any substance could interfere with downstream experiments. A more common and recommended practice is to store the compound under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen.

Troubleshooting Guides

Issue 1: I observe unexpected peaks in my HPLC/LC-MS analysis after storing my this compound compound.

  • Question: What are these unexpected peaks, and how can I prevent them?

  • Answer: These peaks are likely degradation products. The most common degradation pathway for this compound is oxidation, particularly photo-oxidation, which can lead to the formation of ergosterol peroxide and other oxidized species.[2][3]

    • Troubleshooting Steps:

      • Confirm Degradation: Use a fresh sample of your this compound compound as a reference to confirm that the new peaks are not present initially.

      • Protect from Light: Always store your this compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect it from light.[7]

      • Lower Storage Temperature: If you are storing your compound at -20°C, consider moving it to -80°C for enhanced stability.

      • Use Anhydrous Solvents: Moisture can contribute to degradation. Ensure your solvents are anhydrous.

      • Inert Atmosphere: For highly sensitive compounds, consider overlaying your solutions with an inert gas like argon or nitrogen before sealing the vial.

Issue 2: My this compound compound has precipitated out of solution during storage.

  • Question: Why did my compound precipitate, and can I redissolve it?

  • Answer: Precipitation can occur if the storage temperature is too low, causing the solvent to freeze or the compound's solubility to decrease significantly. It can also happen if the solvent evaporates over time, increasing the concentration beyond the solubility limit.

    • Troubleshooting Steps:

      • Gentle Warming: To redissolve the compound, you can gently warm the vial in a water bath.[8] Do not use high heat, as this can accelerate degradation.

      • Sonication: Gentle sonication can also help to redissolve the precipitate.

      • Solvent Check: Ensure your storage vials are tightly sealed to prevent solvent evaporation.

      • Solvent Choice: If precipitation is a recurring issue, consider using a different solvent in which your compound has higher solubility at the storage temperature.

Issue 3: My this compound compound has lost its biological activity.

  • Question: How can I prevent the loss of biological activity during storage?

  • Answer: The loss of biological activity is often a result of chemical degradation. The same factors that cause chemical degradation (light, heat, oxygen) will also lead to a loss of biological function.

    • Troubleshooting Steps:

      • Follow Strict Storage Protocols: Adhere to the recommended storage conditions of low temperature, protection from light, and exclusion of oxygen.

      • Aliquot Samples: To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds, aliquot your stock solutions into single-use vials.[4]

      • Regular Activity Checks: For long-term studies, it is advisable to periodically test the biological activity of your stored compound against a freshly prepared standard to ensure its integrity.

      • Proper Handling: When working with the compound, allow it to come to room temperature slowly and minimize its time outside of storage conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Compounds

FormStorage TemperatureDurationContainerAtmosphere
Solid-20°CUp to 1 yearTightly sealed, amber vialAir or Inert Gas
Solid-80°C> 1 yearTightly sealed, amber vialInert Gas
Solution-20°CUp to 1 month[4]Tightly sealed, amber vialInert Gas
Solution-80°CUp to 6 months[4]Tightly sealed, amber vialInert Gas

Table 2: Influence of Storage Conditions on Ergosterol Stability (Illustrative Data)

ConditionDurationErgosterol Remaining (%)Reference
20°C, in n-hexane, white glass vial60 days~85%[5]
4°C, in n-hexane, white glass vial60 days~95%[5]
20°C, in n-hexane, amber glass vial60 days~98%[5]
4°C, in n-hexane, amber glass vial60 days>99%[5]
-20°C, solid, dark10 min UV exposureLower oxidation observed

Experimental Protocols

Protocol 1: HPLC Method for Assessing this compound Stability

This protocol outlines a general method for monitoring the stability of this compound using High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation:

    • Prepare a stock solution of your this compound compound in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several amber vials for storage under different conditions (e.g., -20°C, 4°C, room temperature).

    • At each time point (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.

    • Dilute an aliquot of the sample to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) using the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

    • Mobile Phase: Isocratic elution with methanol (B129727) or a gradient of methanol and water.

    • Flow Rate: 1.0 mL/min.[5]

    • Detection: UV detector at 282 nm (the λmax for ergosterol).[5]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the this compound compound at each time point.

    • Calculate the percentage of the remaining this compound by comparing the peak area at each time point to the peak area at time zero.

    • Monitor for the appearance of new peaks, which indicate degradation products.

Protocol 2: GC-MS for Identification of Degradation Products

This protocol provides a general method for identifying volatile degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation and Derivatization:

    • Extract the stored this compound sample with a suitable solvent like hexane.

    • Evaporate the solvent under a stream of nitrogen.

    • Derivatize the sample by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating to create trimethylsilyl (B98337) (TMS) ethers of the sterols, which are more volatile.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 300°C) to separate the compounds.

    • MS Detector: Operate in electron ionization (EI) mode.

    • Scan Range: Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Analyze the mass spectra of any new peaks to identify potential degradation products by comparing them to mass spectral libraries (e.g., NIST).

Protocol 3: Assessing Biological Activity (Anti-inflammatory Assay)

This protocol describes a general method to assess the anti-inflammatory activity of stored this compound by measuring its effect on nitric oxide (NO) production in LPS-stimulated macrophage cells.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Prepare dilutions of your stored this compound samples and a fresh standard in cell culture media.

    • Pre-treat the cells with the this compound solutions for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include control wells with no treatment, LPS only, and this compound only.

  • Nitric Oxide Measurement (Griess Assay):

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Add Griess reagent to the supernatant.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.

  • Data Analysis:

    • Compare the inhibition of NO production by the stored this compound samples to that of the fresh standard. A significant decrease in inhibition indicates a loss of biological activity.

Visualizations

This compound This compound PhotoOxidation Photo-oxidation (Light, O2) This compound->PhotoOxidation UV Light OxidativeCleavage Oxidative Cleavage (Heat, O2) This compound->OxidativeCleavage Heat Hydrolysis Hydrolysis (for esters) This compound->Hydrolysis Moisture/Acid/Base ErgosterolPeroxide Ergosterol Peroxide PhotoOxidation->ErgosterolPeroxide DegradedSterols Degraded Sterols (Loss of Ring A) OxidativeCleavage->DegradedSterols CarboxylicAcid Carboxylic Acid + Alcohol Hydrolysis->CarboxylicAcid

Caption: Primary degradation pathways of this compound compounds.

Start Start: Assess this compound Stability PrepareSample Prepare this compound Stock Solution Start->PrepareSample StoreSamples Store Aliquots under Different Conditions PrepareSample->StoreSamples TimePoint Retrieve Samples at Defined Time Points StoreSamples->TimePoint HPLCanalysis Analyze by HPLC TimePoint->HPLCanalysis DegradationCheck Check for Degradation Peaks HPLCanalysis->DegradationCheck Quantify Quantify Remaining this compound DegradationCheck->Quantify No new peaks Identify Identify Degradation Products (GC-MS/NMR) DegradationCheck->Identify New peaks present End End: Determine Stability Profile Quantify->End Identify->Quantify

Caption: Experimental workflow for assessing this compound stability.

Problem Problem: Unexpected Results with Stored this compound CheckPurity Is the initial purity confirmed? Problem->CheckPurity Reanalyze Re-analyze starting material CheckPurity->Reanalyze No CheckStorage Were storage conditions optimal? (-20°C/-80°C, dark, sealed) CheckPurity->CheckStorage Yes Reanalyze->CheckStorage ImproveStorage Improve storage conditions: Lower temp, protect from light CheckStorage->ImproveStorage No CheckHandling Was handling appropriate? (minimized exposure, no repeated freeze-thaw) CheckStorage->CheckHandling Yes DegradationSuspected Degradation is likely cause. Analyze for degradation products. ImproveStorage->DegradationSuspected ImproveHandling Improve handling: Aliquot samples, minimize time at RT CheckHandling->ImproveHandling No CheckHandling->DegradationSuspected Yes ImproveHandling->DegradationSuspected

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Validation & Comparative

Ergostane's In Vivo Anticancer Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vivo anticancer activity of ergostane compounds, primarily focusing on ergosterol (B1671047) peroxide (EP), against established chemotherapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, details methodologies for in vivo validation, and visualizes the underlying molecular pathways to offer an objective evaluation of this compound's potential in oncology.

Comparative Efficacy in Preclinical Models

This compound and its derivatives have demonstrated significant anticancer effects in various preclinical animal models. The following tables summarize the quantitative data from key in vivo studies, comparing the performance of ergosterol peroxide with a vehicle control and a standard-of-care chemotherapy drug, bortezomib.

Table 1: In Vivo Efficacy of Ergosterol Peroxide in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Treatment GroupTumor Volume ReductionTumor Weight ReductionAnimal ModelCell LineReference
Ergosterol Peroxide (EP)44%40%BALB/c nude miceSUM-149 / MDA-MB-231[1]
Vehicle Control--BALB/c nude miceSUM-149 / MDA-MB-231[1]

Table 2: Comparative In Vivo Efficacy of Ergosterol Peroxide and Bortezomib in a Multiple Myeloma Xenograft Model

Treatment GroupDosage and AdministrationAnimal ModelCell LineEfficacy EndpointReference
Ergosterol Peroxide (EP)100 mg/kg, intraperitoneal injection every 2-3 daysFemale BALB/c athymic nude miceU266Tumor growth suppression[2]
Bortezomib0.25 mg/kg, intraperitoneal injection every 2-3 daysFemale BALB/c athymic nude miceU266Tumor growth suppression[2]
Vehicle Control2% Tween-80 in PBS, intraperitoneal injection every 2-3 daysFemale BALB/c athymic nude miceU266-[2]

Experimental Protocols

Reproducibility and rigorous methodology are paramount in preclinical research. Below are detailed protocols for in vivo xenograft studies to validate the anticancer activity of this compound compounds.

Protocol 1: Triple-Negative Breast Cancer (TNBC) Xenograft Mouse Model

This protocol is adapted from studies evaluating the effect of ergosterol peroxide on tumor growth and metastasis in a TNBC xenograft mouse model.[1]

1. Animal Model:

  • Species and Strain: Female BALB/c nude mice.

  • Age: 6-8 weeks.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

2. Cell Culture and Implantation:

  • Cell Lines: SUM-149 or MDA-MB-231 human triple-negative breast cancer cells.

  • Cell Preparation: Cells are cultured in appropriate media, harvested during the exponential growth phase, and resuspended in a mixture of PBS and Matrigel.

  • Implantation: Subcutaneously inject 2 x 10^6 cells in 100 µL of the cell suspension into the flank of each mouse.

3. Treatment Regimen:

  • Treatment Groups:

    • Vehicle Control (e.g., 2% Tween-80 in PBS).

    • Ergosterol Peroxide (dosage to be determined by preliminary toxicity studies).

  • Administration: Intraperitoneal (i.p.) injections administered every 2-3 days, commencing 5 days post-inoculation.[2]

  • Monitoring:

    • Measure tumor volume with calipers every other day. The formula V = 0.25a²b (where 'a' is the smallest and 'b' is the largest superficial diameter) can be used.[2]

    • Monitor the body weight of the mice every other day as an indicator of toxicity.[2]

4. Endpoint and Analysis:

  • Study Duration: Continue the study for a predetermined period (e.g., 9 weeks) or until tumors in the control group reach a specified size.[1]

  • Tumor Excision: At the end of the study, euthanize the mice, and excise and weigh the tumors.[1]

  • Metastasis Analysis: Harvest organs such as the lungs and liver to assess for metastasis.[1]

  • Toxicity Analysis: Collect blood to analyze liver enzymes (AST and ALT) to assess for systemic toxicity.[1]

Protocol 2: Multiple Myeloma Xenograft Mouse Model

This protocol provides a framework for comparing the efficacy of ergosterol peroxide with a standard chemotherapeutic agent like bortezomib.[2]

1. Animal Model:

  • Species and Strain: Six-week-old female BALB/c athymic nude mice.[2]

2. Cell Culture and Implantation:

  • Cell Line: U266 human multiple myeloma cells.[2]

  • Cell Preparation: Culture U266 cells and resuspend in a 1:1 mixture of PBS and Matrigel.[2]

  • Implantation: Subcutaneously inject 2 x 10^6 cells in 100 µL into the flank of each mouse.[2]

3. Treatment Regimen:

  • Treatment Groups:

    • Vehicle Control (2% Tween-80 in PBS).[2]

    • Ergosterol Peroxide (100 mg/kg).[2]

    • Bortezomib (0.25 mg/kg).[2]

  • Administration: Intraperitoneal (i.p.) injections every 2-3 days, starting 5 days after cell inoculation.[2]

  • Monitoring:

    • Measure tumor volumes and body weight every other day.[2]

4. Endpoint and Analysis:

  • Study Duration: Euthanize mice on a specified day (e.g., day 20) after cell inoculation.[2]

  • Immunohistochemistry: Excise tumors, fix, and section for immunostaining of biomarkers such as phospho-STAT3 (to confirm mechanism of action) and CD34 (to assess angiogenesis).[2]

  • Apoptosis Assay: Perform TUNEL staining on tumor sections to quantify apoptosis.[2]

Signaling Pathways and Experimental Workflow

The anticancer activity of ergosterol peroxide is attributed to its modulation of key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

G cluster_workflow Experimental Workflow for In Vivo Anticancer Studies A Cell Culture (e.g., U266, SUM-149) B Subcutaneous Injection into Nude Mice A->B C Tumor Growth (to palpable size) B->C D Randomization into Treatment Groups C->D E Treatment Administration (EP, Bortezomib, Vehicle) D->E F Monitor Tumor Volume & Body Weight E->F G Endpoint: Euthanasia & Tumor Excision F->G H Data Analysis (Tumor Growth Inhibition, Immunohistochemistry) G->H

In Vivo Experimental Workflow.

G cluster_pathway Ergosterol Peroxide's Modulation of β-Catenin and STAT3 Signaling EP Ergosterol Peroxide SHP2 SHP2 EP->SHP2 Upregulates Src Src EP->Src Inhibits beta_catenin β-Catenin (Nuclear) EP->beta_catenin Downregulates pSTAT3 p-STAT3 SHP2->pSTAT3 Dephosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates VEGF VEGF pSTAT3->VEGF Upregulates Transcription Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes cMyc c-Myc beta_catenin->cMyc Upregulates Transcription CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Upregulates Transcription Proliferation Cell Proliferation cMyc->Proliferation Promotes CyclinD1->Proliferation Promotes

Signaling Pathways Modulated by EP.

Conclusion

The in vivo data presented in this guide demonstrate that ergosterol peroxide exhibits significant anticancer activity, reducing tumor growth in aggressive cancer models such as triple-negative breast cancer and multiple myeloma.[1][2] Its efficacy, when compared to established agents like bortezomib, positions it as a promising candidate for further preclinical and clinical investigation.[2] The mechanism of action, involving the dual inhibition of the β-catenin and STAT3 signaling pathways, provides a strong rationale for its antitumor effects.[3] The detailed protocols provided herein offer a standardized framework for the continued in vivo validation of this compound-based compounds, facilitating robust and reproducible research in the development of novel cancer therapeutics.

References

Ergostane vs. Lanostane: A Comparative Analysis of Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel anticancer agents has led to extensive investigation into naturally occurring compounds. Among these, ergostane and lanostane-type triterpenoids, primarily found in fungi, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of these two classes of compounds, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Cytotoxicity Data

A direct comparison of the cytotoxic activity of this compound and lanostane (B1242432) derivatives is most effective when evaluated under identical experimental conditions. The following table summarizes the cytotoxic activity (IC50 values) of several lanostane triterpenoids and an this compound steroid isolated from Ganoderma luteomarginatum, tested against the same human cancer cell lines using the MTT assay.[1][2]

Compound ClassCompound Name/NumberCancer Cell LineIC50 (µg/mL)
Lanostane Compound 1K5628.59
BEL-7402>50
SGC-7901>50
Compound 2K56217.38
BEL-740247.63
SGC-790130.16
Compound 13K5626.64
BEL-740225.12
SGC-790128.84
Compound 18K5628.82
BEL-7402>50
SGC-7901>50
This compound Compound 34K56220.05
BEL-740229.51
SGC-790122.34

Data extracted from a study on compounds isolated from Ganoderma luteomarginatum.[1][2]

The data indicates that certain lanostane triterpenoids, such as compounds 1, 13, and 18, exhibit potent and selective cytotoxicity against the K562 (chronic myelogenous leukemia) cell line, with IC50 values as low as 6.64 µg/mL.[1] In contrast, the tested this compound steroid (compound 34) showed more general cytotoxicity across all three cell lines, with moderate activity.[1]

Further studies on other derivatives and cell lines support the potent cytotoxicity of both classes. For instance, other lanostane triterpenoids have shown significant activity against MDA-MB-231 (breast cancer) and HGC-27 (gastric cancer) cells.[3] Similarly, various this compound-type steroids have demonstrated notable cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.

Signaling Pathways of Cytotoxicity

This compound and lanostane compounds induce apoptosis and inhibit cell proliferation through the modulation of distinct and overlapping signaling pathways.

Lanostane-Induced Apoptosis:

Lanostane triterpenoids have been shown to induce apoptosis through multiple pathways. A key mechanism involves the intrinsic mitochondrial pathway, characterized by the regulation of the Bax/Bcl-2 protein ratio. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 leads to mitochondrial dysfunction and the activation of caspases, including caspase-3, -8, and -9, which are executioners of apoptosis.[4] Furthermore, some lanostanes have been found to modulate the PI3K/Akt/mTOR and Rho-associated kinase (ROCK) signaling pathways, which are critical for cell survival, proliferation, and metastasis.[1]

lanostane_pathway Lanostane Lanostane PI3K_Akt_mTOR PI3K/Akt/mTOR Signaling Lanostane->PI3K_Akt_mTOR ROCK ROCK Signaling Lanostane->ROCK Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Lanostane->Bax_Bcl2 Proliferation Cell Proliferation ↓ PI3K_Akt_mTOR->Proliferation Metastasis Metastasis ↓ ROCK->Metastasis Mitochondria Mitochondrial Dysfunction Bax_Bcl2->Mitochondria Caspases Caspase-3, -8, -9 Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis ergostane_pathway This compound This compound NFkB NF-κB Signaling ↓ This compound->NFkB Beta_catenin β-catenin Signaling ↓ This compound->Beta_catenin STAT3 STAT3 Signaling ↓ This compound->STAT3 Foxo3 Foxo3 Upregulation This compound->Foxo3 Proliferation Cell Proliferation ↓ NFkB->Proliferation Beta_catenin->Proliferation Angiogenesis Angiogenesis ↓ STAT3->Angiogenesis Bim_Fas_FasL Bim, Fas, FasL Expression ↑ Foxo3->Bim_Fas_FasL Apoptosis Apoptosis Bim_Fas_FasL->Apoptosis experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound & Lanostane) Compound_Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT or SRB) Incubation->Viability_Assay Absorbance Absorbance Reading Viability_Assay->Absorbance IC50 IC50/GI50 Calculation Absorbance->IC50 Comparison Comparative Analysis IC50->Comparison

References

A Comparative Guide to HPLC and LC-MS Methods for Ergostane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of ergostane and its derivatives is crucial for various applications, including pharmaceutical research and quality control. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most suitable technique for specific research needs.

While both HPLC and LC-MS are powerful tools for the quantification of sterols, they offer different advantages in terms of sensitivity, specificity, and cost. HPLC is a robust, cost-effective, and widely accessible technique suitable for routine analysis and quantification of samples with higher concentrations of the analyte. In contrast, LC-MS provides superior sensitivity and selectivity, making it the preferred method for detecting trace amounts of this compound and for analyzing complex sample matrices where specificity is paramount.[1][2] The choice between the two ultimately depends on the specific requirements of the analysis, including sensitivity needs, sample complexity, and budgetary constraints.

Performance Comparison: HPLC vs. LC-MS

The performance of HPLC and LC-MS for the quantification of sterols, including compounds structurally similar to this compound, can be assessed based on several key validation parameters. The following table summarizes quantitative data compiled from various studies on sterol analysis. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Performance ParameterHPLC-UVLC-MS/MSSource(s)
Linearity Range (µg/mL) 0.1 - 2.00.0001 - 0.2[3]
Limit of Detection (LOD) ~0.33 ng on column0.05 pmol[4]
Limit of Quantification (LOQ) 0.1 µg/mL0.1 pmol[3][5]
Accuracy (% Recovery) 95.6 - 104%68.4 - 111.0%[3][5]
Precision (%RSD) < 8.5%3.4 - 16.1%[3][5]

Experimental Protocols

Reproducible and reliable results are contingent upon detailed and robust experimental protocols. Below are representative methodologies for both HPLC-UV and LC-MS analysis of sterols like this compound, compiled from published literature.

Sample Preparation: Solid-Phase Extraction (SPE) from a Biological Matrix

A standardized sample preparation is crucial for accurate quantification. This protocol outlines the extraction of sterols from a biological matrix.[6][7]

Materials:

  • Biological sample (e.g., plasma, cell culture)

  • Internal standard solution

  • Methanol

  • Toluene

  • Hexane (B92381)

  • Isopropanol (B130326)

  • Silica-based Solid-Phase Extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw the biological sample and spike with a known amount of internal standard.

  • Perform protein precipitation with a suitable solvent.

  • Dry the lipid extract and dissolve it in toluene.

  • Condition a silica (B1680970) SPE cartridge by washing it with hexane.

  • Load the reconstituted lipid extract onto the SPE cartridge.

  • Wash the cartridge with hexane to elute non-polar lipids.

  • Elute the sterol fraction with a mixture of isopropanol in hexane.

  • Evaporate the eluted fraction to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.[8]

HPLC-UV Quantification Protocol

This method relies on the UV absorbance of the analyte for detection and quantification.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: An Inertsil ODS-3 column or a similar C18 reversed-phase column is typically used.[3]

  • Mobile Phase: An isocratic mobile phase of methanol-water (99:1, v/v) is common.[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[3]

  • Detection: UV detection is performed at a wavelength of 282 nm for compounds with a conjugated diene system like ergosterol.[3][4] The specific wavelength for this compound may need to be optimized.

LC-MS Quantification Protocol

LC-MS offers high selectivity and sensitivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[9][10]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A Purospher Star RP-18e or a similar reversed-phase column is often used for better separation.[6][7]

  • Mobile Phase: A gradient elution with a mixture of water/methanol and methanol/acetone/n-hexane can be employed.[6][7]

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for sterol analysis.[7]

  • Data Acquisition: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification. Precursor and product ions for this compound would need to be determined by infusion of a standard.[7][8]

Method Selection and Validation Workflow

The selection and cross-validation of an analytical method are critical steps to ensure data quality and reliability. The following diagrams illustrate the general workflow for cross-validation and a logical approach to selecting the appropriate method for this compound quantification.

Cross-Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Decision & Implementation Dev_HPLC Develop HPLC Method Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_HPLC->Val_HPLC Dev_LCMS Develop LC-MS Method Val_LCMS Validate LC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) Dev_LCMS->Val_LCMS Analyze_Samples Analyze the Same Set of Samples by Both Methods Val_HPLC->Analyze_Samples Val_LCMS->Analyze_Samples Compare_Results Statistically Compare the Quantitative Results Analyze_Samples->Compare_Results Select_Method Select Method Based on Performance and Application Needs Compare_Results->Select_Method

Workflow for cross-validating HPLC and LC-MS methods.

Method Selection Logic Start Start: Need to Quantify this compound High_Concentration High Concentration Expected? Start->High_Concentration Complex_Matrix Complex Sample Matrix? High_Concentration->Complex_Matrix Yes Use_LCMS Use LC-MS High_Concentration->Use_LCMS No High_Throughput High Throughput Needed? Complex_Matrix->High_Throughput No Complex_Matrix->Use_LCMS Yes Use_HPLC Use HPLC-UV High_Throughput->Use_HPLC Yes High_Throughput->Use_LCMS No

Logical flow for selecting between HPLC and LC-MS.

References

A Comparative Guide to the Mechanism of Action of Ergostane in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer mechanisms of ergostane-type steroids, a class of natural compounds primarily derived from fungi. It synthesizes experimental data to elucidate their effects on key signaling pathways, cell cycle progression, and apoptosis in cancer cells. The information presented is intended to support further research and drug development efforts in oncology.

Overview of this compound's Anti-Cancer Activity

This compound and its derivatives, particularly ergosterol (B1671047) peroxide (EP) and ergone (B1207531), have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.[1][2][3] The core mechanisms underlying these effects are multifaceted and primarily involve the induction of programmed cell death (apoptosis), arrest of the cell division cycle, and the modulation of critical intracellular signaling pathways often dysregulated in cancer.[4][5][6] A central event in the action of some this compound compounds, like ergosterol peroxide, is the generation of reactive oxygen species (ROS), which acts as a powerful internal stimulus for apoptosis.[1][6]

Comparative Cytotoxicity of this compound Derivatives

The efficacy of this compound compounds varies depending on their specific chemical structure and the cancer cell type. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference
Ergosterol Peroxide A549Lung Carcinoma5.26 µg/mL[1]
MCF-7Breast Cancer5.15 µg/mL[1]
SK-MEL-2Skin Melanoma12.96 µM[1]
SK-OV-3Ovarian Cancer18.26 µM[1]
U266Multiple Myeloma~15 µM[7]
Ergone HepG2Hepatocellular Carcinoma2.5-20 µM (Dose-dependent effects)[5][8]
Antcin G Derivative (1a) HL60Promyelocytic Leukemia0.7 ± 0.9 µM[2]
U251Glioblastoma2.9 ± 1.3 µM[2]
SW480Colon Adenocarcinoma2.2 ± 0.6 µM[2]
(22E)-6β-methoxyergosta-7,22-diene-3β,5α-diol HL-60Promyelocytic Leukemia8.16-10.92 µg/mL[3]
K562Chronic Myelogenous Leukemia8.16-10.92 µg/mL[3]
BEL-7402Hepatocellular Carcinoma8.16-10.92 µg/mL[3]

Core Mechanisms of Action

A primary mechanism of this compound-induced cytotoxicity is the activation of apoptosis.[9] Experimental evidence consistently shows that treatment with compounds like ergone and ergosterol peroxide leads to classic apoptotic markers.[5][10]

  • Key Observations:

    • Caspase Activation: Treatment activates key executioner enzymes like caspase-3, -8, and -9.[5]

    • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is cleaved, which is a hallmark of apoptosis.[5]

    • Bcl-2 Family Modulation: A shift in the balance of pro- and anti-apoptotic proteins is observed, with an up-regulation of pro-apoptotic Bax and down-regulation of anti-apoptotic Bcl-2.[5]

    • DNA Fragmentation: Increased DNA fragmentation is confirmed through TUNEL and Comet assays.[10]

    • Phosphatidylserine (B164497) Exposure: The externalization of phosphatidylserine on the cell membrane, an early apoptotic event, is detected by Annexin V staining.[5]

Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways appear to be involved in the action of this compound derivatives.[5]

This compound compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[1][4]

  • Key Observations:

    • G2/M Phase Arrest: Ergone has been shown to induce a significant cell cycle arrest at the G2/M checkpoint in hepatocellular carcinoma cells (HepG2).[5][8]

    • Modulation of Cyclins: Ergosterol peroxide can modulate the cell cycle in renal cell carcinoma cells in a dose-dependent manner.[4] This often involves the downregulation of key cell cycle proteins like Cyclin D1.[7]

Modulation of Key Signaling Pathways

This compound derivatives exert their anti-cancer effects by interfering with multiple signaling pathways that are crucial for tumor growth, survival, and metastasis.[11][12]

The PI3K/Akt pathway is a critical pro-survival pathway that is frequently hyperactivated in cancer.[13][14] Ergosterol peroxide has been shown to inhibit this pathway.[6]

  • Mechanism of Inhibition:

    • Ergosterol peroxide treatment leads to the inhibition of Akt phosphorylation.[6]

    • Inhibition of Akt allows the pro-apoptotic transcription factor Foxo3 to remain active.[6]

    • Active Foxo3 up-regulates the expression of pro-apoptotic proteins, contributing to cell death.[1][6]

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) Foxo3 Foxo3 Akt->Foxo3 Inhibits Survival Cell Survival & Proliferation Akt->Survival Pro_Apoptotic Pro-Apoptotic Genes (e.g., Bim, FasL) Foxo3->Pro_Apoptotic Activates Transcription This compound This compound This compound->Akt Inhibits Apoptosis Apoptosis Pro_Apoptotic->Apoptosis

This compound inhibits the pro-survival PI3K/Akt pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that is persistently activated in many cancers, promoting proliferation and angiogenesis.[15][16]

  • Mechanism of Inhibition:

    • Ergosterol peroxide inhibits the phosphorylation of upstream kinases JAK2 and Src, which are responsible for activating STAT3.[6][7]

    • This prevents STAT3 dimerization, its translocation to the nucleus, and its ability to bind DNA.[6][7]

    • Ergosterol peroxide can also increase the expression of SHP1/2, a phosphatase that negatively regulates STAT3 signaling.[7][17]

    • Inhibition of STAT3 leads to decreased expression of its target genes, such as the pro-angiogenic factor VEGF.[7]

STAT3_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_R Cytokine Receptor JAK2_Src JAK2 / Src Cytokine_R->JAK2_Src Activates STAT3 STAT3 JAK2_Src->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer Dimerizes SHP1 SHP1/2 SHP1->JAK2_Src Dephosphorylates This compound This compound This compound->JAK2_Src Inhibits This compound->SHP1 Induces Target_Genes Target Genes (e.g., VEGF, c-Myc) STAT3_dimer->Target_Genes Activates Transcription Proliferation Proliferation & Angiogenesis Target_Genes->Proliferation

This compound inhibits the oncogenic STAT3 signaling pathway.

Experimental Protocols

Standardized protocols are crucial for the reproducible evaluation of this compound's anti-cancer effects.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the this compound compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

  • Cell Culture and Treatment: Seed 2x10⁵ cells/well in a 6-well plate, incubate for 24 hours, and then treat with the this compound compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., against Akt, p-Akt, STAT3, p-STAT3, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_prep cluster_assays cluster_analysis Culture 1. Cancer Cell Culture (e.g., HepG2, A549, MCF-7) Treatment 2. Treatment with This compound Compound Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT FACS Apoptosis & Cell Cycle (Flow Cytometry) Treatment->FACS WB Protein Expression (Western Blot) Treatment->WB IC50 IC50 Calculation MTT->IC50 Apoptosis_Rate Quantify Apoptosis Rate & Cell Cycle Phases FACS->Apoptosis_Rate Protein_Levels Analyze Protein Level Changes WB->Protein_Levels Conclusion Mechanism Confirmation IC50->Conclusion Apoptosis_Rate->Conclusion Protein_Levels->Conclusion

Workflow for investigating this compound's anti-cancer effects.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural compounds with potent anti-cancer activity. Their mechanism of action is complex, involving the induction of apoptosis and cell cycle arrest through the modulation of key oncogenic signaling pathways such as PI3K/Akt and STAT3. The data indicates that these compounds can bypass classical mechanisms of drug resistance, making them potential candidates for treating refractory tumors.[18] Further research should focus on in vivo efficacy studies, improving bioavailability, and exploring synergistic combinations with existing chemotherapeutic agents to enhance their therapeutic potential.[19]

References

Reproducibility of Ergostane Bioactivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of ergostane and its derivatives across various cell lines. The data presented is supported by experimental findings from multiple studies to highlight the reproducibility and cell-line-specific effects of these compounds.

This compound-type steroids, a class of natural products primarily found in fungi, have garnered significant attention for their diverse biological activities, including potent cytotoxic and anti-inflammatory effects. This guide summarizes the quantitative data on their bioactivity, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways they modulate.

Comparative Bioactivity of this compound Derivatives

The cytotoxic and anti-inflammatory activities of various this compound derivatives have been evaluated across a range of cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines
CompoundCell LineCell TypeIC50 (µM)Reference
ErgosterolHep2Laryngeal Carcinoma40[1]
LNCaPProstate CancerAntiproliferative[1][2]
DU-145Prostate CancerProliferative[1][2]
Ergosterol Peroxide (EP)MCF-7Breast Cancer1.18 - 151[2]
Antrosterol (12)U2OSOsteosarcoma0.93[2]
This compound Derivative 1aHL60Promyelocytic Leukemia0.7 ± 0.9[3]
U251Glioblastoma2.9 ± 1.3[3]
SW480Colorectal Adenocarcinoma2.2 ± 0.6[3]
This compound Derivative 1gHL60Promyelocytic Leukemia> 10[3]
U251Glioblastoma> 10[3]
SW480Colorectal Adenocarcinoma> 10[3]
This compound Derivative 4aHL60Promyelocytic Leukemia> 10[3]
U251Glioblastoma> 10[3]
SW480Colorectal Adenocarcinoma> 10[3]
New this compound Steroids (1 & 2)A549Lung Carcinoma5.15 - 8.57 µg/mL[4][5]
MCF-7Breast Cancer5.15 - 8.57 µg/mL[4][5]
Cholestane/Ergostane SteroidsHeLaCervical Cancer1.9 - 9.2 µg/mL[6]
Hep-G2Liver Carcinoma1.9 - 9.2 µg/mL[6]
Penicillitone (60)A549Lung Carcinoma5.57[7]
HepG2Liver Carcinoma4.44[7]
MCF-7Breast Cancer5.98[7]
Table 2: Anti-inflammatory Activity of this compound Derivatives
CompoundCell LineCell TypeEffectReference
ErgosterolRAW 264.7MacrophageInhibition of TNF-α and COX-2[1]
Ergosta-7,9(11),22-trien-3β-ol (EK100)RAW 264.7MacrophageReduced IL-6 and TNF-α production[8]
BV2MicrogliaActivated Nrf2/HO-1 signaling[8]
THP-1Monocytic LeukemiaActivated Nrf2/HO-1 signaling[8]
This compound Steroids (1-3)Not specifiedNot specifiedModest selective inhibition of COX-1 (>60%)
Rearranged Ergostanes (14A-C)Human NeutrophilsPrimary Immune CellsInhibition of superoxide (B77818) anion formation and elastase release[7]
Penicillitone (60)RAW 264.7MacrophageDose-dependent inhibition of TNF-α and IL-6 production[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound bioactivity.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 72 hours).[10]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10] Incubate the plate for 1.5 to 4 hours at 37°C.[3][10]

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[10] Cell viability is calculated as a percentage of the control (untreated) cells.

Anti-inflammatory Assessment: Measurement of Nitric Oxide (Griess Assay) and Cytokines (ELISA)

Griess Assay for Nitric Oxide (NO) Production: This assay quantifies nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.

  • Sample Collection: Collect cell culture supernatants after treating cells (e.g., RAW 264.7 macrophages) with this compound compounds and an inflammatory stimulus like lipopolysaccharide (LPS).

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) in an acidic solution and N-(1-naphthyl)ethylenediamine.[11][12]

  • Reaction: Add the Griess reagent to the cell culture supernatants in a 96-well plate.[12]

  • Absorbance Measurement: Incubate for 5-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm.[12][13] The nitrite concentration is determined by comparison with a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels: ELISA is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[14][15]

  • Blocking: Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour at room temperature to prevent non-specific binding.[14][15]

  • Sample Incubation: Add cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.[14][15]

  • Detection: Add a biotinylated detection antibody specific for the cytokine, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[8][14]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB), which will be converted by HRP to produce a colored product.[14][15]

  • Absorbance Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[2][14] The cytokine concentration in the samples is determined from the standard curve.

Signaling Pathways and Experimental Workflows

The bioactivity of this compound derivatives is often attributed to their modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for assessing bioactivity.

experimental_workflow cluster_cell_culture Cell Culture cluster_bioassays Bioactivity Assays cluster_data_analysis Data Analysis cluster_pathway_analysis Mechanism of Action cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment cytotoxicity_assay Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity_assay anti_inflammatory_assay Anti-inflammatory Assay (Griess/ELISA) compound_treatment->anti_inflammatory_assay ic50_determination IC50 Determination cytotoxicity_assay->ic50_determination cytokine_quantification Cytokine Quantification anti_inflammatory_assay->cytokine_quantification western_blot Western Blot ic50_determination->western_blot cytokine_quantification->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: General experimental workflow for assessing this compound bioactivity.

wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates Destruction_Complex GSK-3β/Axin/APC (Destruction Complex) Dsh->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocates Ergosterol Ergosterol Ergosterol->Destruction_Complex Prevents Inhibition TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Binds Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Ergosterol inhibits the Wnt/β-catenin signaling pathway.[9][16]

mapk_ap1_pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates This compound This compound This compound->MAPK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) AP1->Inflammatory_Genes nrf2_ho1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_C Nrf2 Keap1->Nrf2_C Sequesters and Promotes Degradation Nrf2_N Nrf2 Nrf2_C->Nrf2_N Translocates This compound This compound This compound->Nrf2_C Promotes Dissociation ROS ROS ROS->Keap1 Inactivates ARE ARE Nrf2_N->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

References

Ergostane Derivatives and Taxol: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of ergostane derivatives and the widely-used chemotherapy agent, Taxol (paclitaxel). This analysis is supported by experimental data to delineate their respective mechanisms and potential therapeutic applications.

This comparison delves into the cytotoxic profiles of both compound classes, highlighting their efficacy in various cancer cell lines. While Taxol remains a cornerstone of cancer treatment, the diverse chemical structures and bioactivities of this compound derivatives present a compelling area of research for novel anticancer agents. This guide synthesizes available data to offer a side-by-side view of their performance, mechanisms of action, and the experimental protocols used to evaluate them.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Taxol in the presence and absence of this compound derivatives (Zhankuic Acids A, B, and C) in a multi-drug resistant cancer cell line. This data is crucial for understanding the potential of these this compound derivatives to enhance the cytotoxic effects of Taxol, particularly in resistant cancers.

Cell LineTreatmentIC50 of Paclitaxel (B517696) (nM)Reversal Fold
ABCB1/Flp-InTM-293Paclitaxel alone185.3 ± 15.7-
Paclitaxel + 20 µM Zhankuic Acid A78.4 ± 5.62.36
Paclitaxel + 20 µM Zhankuic Acid B102.1 ± 8.91.81
Paclitaxel + 20 µM Zhankuic Acid C95.8 ± 7.31.93
p < 0.05 compared to the paclitaxel alone treatment group.[1][2]

Experimental Protocols

The methodologies outlined below are based on the key experiments performed in the comparative studies.

Cell Lines and Culture:

  • A human embryonic kidney cell line (HEK293) stably transfected to overexpress P-glycoprotein (ABCB1/Flp-InTM-293) was used to model multi-drug resistance.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • The culture medium for the resistant cell line was also supplemented with appropriate selection antibiotics to maintain P-glycoprotein expression.

Cytotoxicity Assay (SRB Assay):

  • Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, cells were treated with varying concentrations of Paclitaxel, either alone or in combination with a fixed concentration (e.g., 20 µM) of the this compound derivatives (Zhankuic Acids A, B, or C).

  • After a 72-hour incubation period, the cells were fixed with 10% trichloroacetic acid.

  • The fixed cells were stained with 0.4% sulforhodamine B (SRB) solution.

  • Unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution.

  • The absorbance was measured at 515 nm using a microplate reader.

  • The IC50 values were calculated as the drug concentration that inhibited cell growth by 50% compared to untreated control cells.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved and the general workflow of the comparative cytotoxicity studies.

Taxol_Mechanism cluster_cell Cancer Cell Taxol Taxol Microtubules Microtubules Taxol->Microtubules Binds to β-tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Disrupts mitotic spindle formation Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Ergostane_Mechanism cluster_cell Multi-Drug Resistant Cancer Cell This compound This compound Derivatives (Zhankuic Acids) Pgp P-glycoprotein (P-gp) This compound->Pgp Inhibits Taxol_out Extracellular Taxol Pgp->Taxol_out Pumps out Taxol Taxol_in Intracellular Taxol Cytotoxicity Increased Cytotoxicity Taxol_in->Cytotoxicity Taxol_out->Taxol_in Efflux by P-gp Experimental_Workflow start Start cell_culture Culture Multi-Drug Resistant Cancer Cells start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Taxol +/- This compound Derivatives seeding->treatment incubation Incubate for 72 hours treatment->incubation srb_assay Perform SRB Assay incubation->srb_assay data_analysis Analyze Data and Calculate IC50 Values srb_assay->data_analysis end End data_analysis->end

References

Ergostane Bioactivity: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of ergostane and related steroidal compounds, supported by experimental data and detailed methodologies.

This compound-type steroids, a class of naturally occurring compounds predominantly found in fungi, have garnered significant attention for their diverse and potent biological activities. This guide provides an objective comparison of the in vitro and in vivo bioactivity of key this compound derivatives, alongside related bioactive steroids like physalins and withanolides, to aid researchers and drug development professionals in their exploration of these promising therapeutic agents. The data presented herein is curated from a range of preclinical studies, offering a comparative perspective on their anticancer and anti-inflammatory properties.

In Vitro Bioactivity: A Comparative Overview

The in vitro cytotoxic and anti-inflammatory activities of various this compound and related compounds have been extensively evaluated across numerous cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds.

CompoundCell LineBioactivityIC50 (µM)Reference
Ergosterol (B1671047) MDA-MB-231 (Breast Cancer)Anticancer9.52 (48h)[1]
MCF-7 (Breast Cancer)Anticancer6.70 (24h)[1]
Ergosterol Peroxide T47D (Breast Cancer)Anticancer5.8[2]
U266 (Multiple Myeloma)Anti-angiogenic-[3]
HT29 (Colon Cancer)Cytostatic-[4]
A375 (Melanoma)Anticancer13.42 (72h)[5]
B16-F10 (Melanoma)Anticancer16.57 (72h)[5]
Physalin B Various Cancer Cell LinesAnticancer0.58 - 15.18 µg/mL[6][7]
Physalin D Various Cancer Cell LinesAnticancer0.28 - 2.43 µg/mL[6][7][8]
Withaferin A MDA-MB-231 (Breast Cancer)Anticancer12[9]
HeLa (Cervical Cancer)Anticancer0.05 - 0.1% (Wi-AREAL)[10]
ME-180 (Cervical Cancer)Anticancer0.05 - 0.1% (Wi-AREAL)[10]
CaSKi (Cervical Cancer)Anticancer0.45 ± 0.05[11]
KLE (Endometrial Cancer)Anticancer10[12]

In Vivo Efficacy: Preclinical Animal Models

The promising in vitro results of many this compound and related compounds have been further investigated in in vivo animal models, providing crucial insights into their therapeutic potential and safety profiles.

CompoundAnimal ModelCancer TypeTreatment RegimenKey FindingsReference
Ergosterol Balb/c MiceB16 MelanomaNot SpecifiedProlonged survival rates of tumor-bearing animals.[13]
Ergosterol Peroxide Murine Cancer ModelsNot Specified100 mg/kgInhibits tumor growth.[14][15]
Nude MiceU266 Multiple Myeloma100 mg/kg, i.p., every 2-3 daysSuppressed tumor growth.[3]
LH-1 (Ergosterol Derivative) Xenograft MiceB16-F10 Melanoma10 and 40 mg/kgSuppressed melanoma growth by inducing apoptosis and reducing proliferation.[5]
Physalin B & D MiceSarcoma 180Not SpecifiedConfirmed antitumor activity.[6]
Withaferin A Xenografted Mouse ModelsMDA-MB-231 Breast Cancer20 mg/kgSignificantly suppressed the growth of xenografted tumors.[9]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of bioactivity data, detailed experimental protocols are essential. Below are methodologies for key in vitro assays commonly used in the evaluation of this compound compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.

  • Compound Treatment: After cell adherence, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Migration (Wound Healing/Scratch Assay)

The wound healing assay is a straightforward method to study directional cell migration in vitro.[20][21][22]

  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Creating the "Wound": Once the cells are confluent, create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment and Incubation: Add fresh culture medium, with or without the test compound, to the wells.

  • Image Acquisition: Capture images of the wound at different time points (e.g., 0, 6, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width of the wound at different points and calculate the rate of wound closure over time.

Cell Invasion (Transwell Assay)

The Transwell invasion assay, also known as the Boyden chamber assay, is used to assess the invasive potential of cells through an extracellular matrix (ECM) barrier.[23][24][25][26]

  • Chamber Preparation: Coat the porous membrane of the upper chamber of a Transwell insert with a layer of Matrigel or another ECM component to mimic a basement membrane.

  • Cell Seeding: Seed serum-starved cells in serum-free medium into the upper chamber.

  • Chemoattractant Addition: Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber.

  • Incubation: Incubate the plate for a duration that allows for cell invasion but not proliferation (typically 24-48 hours).

  • Removal of Non-invasive Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix and stain the invaded cells on the lower surface of the membrane with a staining solution like crystal violet.

  • Quantification: Count the number of stained, invaded cells in several microscopic fields and calculate the average number of invaded cells per field.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of this compound compounds is crucial for their development as therapeutic agents. Several key signaling pathways have been identified as targets for these compounds.

Ergosterol and its derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation through the modulation of various signaling pathways. For instance, ergosterol can up-regulate the tumor suppressor Foxo3, leading to the activation of downstream apoptotic molecules.[13] Ergosterol peroxide has been reported to suppress the NF-κB and MAPK signaling pathways, which are critical for inflammatory responses.[4]

Ergosterol_Anticancer_Pathway Ergosterol Ergosterol AKT AKT Ergosterol->AKT Inhibits GSK3b GSK-3β AKT->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Cell_Proliferation Cell Proliferation & Survival beta_catenin->Cell_Proliferation Promotes

Caption: Ergosterol inhibits the AKT/GSK-3β/β-catenin signaling pathway.

Withaferin A, a well-studied withanolide, exerts its anticancer effects through multiple mechanisms, including the inhibition of the Notch-1, Akt/NF-κB/STAT3 signaling pathways, and the induction of apoptosis via modulation of Bcl-2 family proteins.[27][28]

Withaferin_A_Signaling cluster_0 Withaferin A Targets cluster_1 Signaling Pathways cluster_2 Cellular Effects Withaferin_A Withaferin A NFkB NF-κB Pathway Withaferin_A->NFkB Inhibits STAT3 JAK/STAT Pathway Withaferin_A->STAT3 Inhibits HSP90 HSP90 Withaferin_A->HSP90 Inhibits Nrf2 Nrf2 Pathway Withaferin_A->Nrf2 Activates Inflammation Inflammation NFkB->Inflammation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits Cell_Survival Cell Survival STAT3->Cell_Survival Promotes HSP90->Cell_Survival Promotes Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Promotes

Caption: Overview of inflammatory signaling pathways altered by Withaferin A.[29]

Physalins have been shown to induce apoptosis and inhibit cell proliferation by targeting pathways such as the JAK/STAT3 signaling cascade.[30] Physalin F, for instance, has been demonstrated to down-regulate the AKT and MAPK signaling pathways in non-small cell lung cancer cells.[31]

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (Cancer Cell Lines) MTT MTT Assay (Cytotoxicity) Cell_Culture->MTT Wound_Healing Wound Healing Assay (Migration) Cell_Culture->Wound_Healing Transwell Transwell Assay (Invasion) Cell_Culture->Transwell Animal_Model Animal Model (e.g., Xenograft Mice) MTT->Animal_Model Promising Results Wound_Healing->Animal_Model Promising Results Transwell->Animal_Model Promising Results Treatment Compound Administration Animal_Model->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Histology Histopathological Analysis Tumor_Measurement->Histology

Caption: General experimental workflow for evaluating this compound bioactivity.

References

Validating Ergostane Biosynthesis as a Specific Antifungal Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The critical need for novel and effective antifungal therapies is underscored by the rise of drug-resistant fungal pathogens. A validated and specific fungal target is the cornerstone of successful antifungal drug development. This guide provides a comprehensive comparison of the ergostane biosynthesis pathway as a prime antifungal target against other established and emerging alternatives. We present supporting experimental data, detailed methodologies for target validation, and visualizations to clarify complex pathways and workflows, thereby equipping researchers with the necessary information to advance their drug discovery programs.

This compound and Ergosterol (B1671047): A Keystone of Fungal Viability

This compound is a steroid nucleus that is a precursor to ergosterol, the predominant sterol in fungal cell membranes.[1][2] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and it is essential for maintaining the structural integrity, fluidity, and permeability of the fungal cell membrane.[1][2][3] It also modulates the activity of membrane-bound enzymes.[2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death, making the this compound biosynthesis pathway a highly specific and attractive target for antifungal drugs.[1][3]

Comparative Analysis of Antifungal Drug Classes

The efficacy of targeting the this compound biosynthesis pathway is best understood in comparison to other major classes of antifungal agents. Each class presents a unique mechanism of action, spectrum of activity, and potential for resistance.

Drug Class Target Mechanism of Action Spectrum of Activity Examples
Polyenes Ergosterol (direct binding)Forms pores in the fungal cell membrane, leading to leakage of cellular contents and cell death.[2]Broad-spectrum activity against yeasts and molds.Amphotericin B, Nystatin
Azoles Lanosterol 14α-demethylase (CYP51/Erg11p)Inhibits a key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and accumulation of toxic sterols.[1][3][4]Broad-spectrum, but resistance is a growing concern.[3][4]Fluconazole, Itraconazole, Voriconazole
Allylamines Squalene (B77637) epoxidase (Erg1p)Inhibits an early step in ergosterol biosynthesis, causing squalene accumulation, which is toxic to the fungal cell.[1][5]Effective against dermatophytes and some yeasts.Terbinafine, Naftifine
Morpholines Δ14-reductase (Erg24p) and Δ8-Δ7-isomerase (Erg2p)Inhibit later steps in the ergosterol biosynthesis pathway.[1][6]Primarily used topically for dermatophyte infections.Amorolfine
Echinocandins β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell lysis.[7]Active against Candida and Aspergillus species.Caspofungin, Micafungin, Anidulafungin
Other Emerging Targets Fungal virulence factors, protein synthesis, nucleic acid synthesis, etc.Varies depending on the specific target. These represent novel strategies to combat fungal infections.[7][8][9]Spectrum of activity is target-dependent.Investigational agents

Experimental Validation of the this compound Biosynthesis Pathway

Validating a potential antifungal target is a multi-step process that involves genetic, biochemical, and cell-based assays. Below are key experimental protocols to confirm that a compound's antifungal activity is mediated through the inhibition of the this compound biosynthesis pathway.

The first step is to determine the minimum inhibitory concentration (MIC) of the test compound against a panel of fungal pathogens. This provides a quantitative measure of its antifungal potency.

Protocol: Broth Microdilution (BMD) Assay [10][11][12]

  • Preparation of Antifungal Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a drug-free well as a growth control and an un-inoculated well as a sterility control. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Genomic approaches, such as using strains with specific gene deletions or overexpressions, are powerful tools for target validation.

Protocol: Haploinsufficiency Profiling (HIP) [13][14]

  • Strain Library: Utilize a library of heterozygous deletion mutants of a model yeast, such as Saccharomyces cerevisiae, where one copy of each non-essential gene is deleted.

  • Compound Treatment: Grow the pooled library of heterozygous mutants in the presence and absence of the test compound at a sub-lethal concentration.

  • Fitness Profiling: After a period of growth, isolate genomic DNA from both the treated and untreated pools. Use next-generation sequencing to quantify the abundance of the molecular barcodes unique to each mutant strain.

  • Data Analysis: Strains with a heterozygous deletion of the drug target gene will be hypersensitive to the compound, resulting in their depletion from the treated pool. A significant reduction in the abundance of a specific mutant in the presence of the compound strongly suggests that the deleted gene is the target. For this compound biosynthesis inhibitors, strains with heterozygous deletions in genes like ERG11 or ERG24 would be expected to show increased sensitivity.[6][14]

Directly measuring the effect of a compound on the sterol composition of fungal cells provides strong biochemical evidence of target engagement.

Protocol: Sterol Extraction and Spectrophotometric Analysis [15]

  • Fungal Culture and Treatment: Grow a fungal culture to the mid-logarithmic phase and then expose it to the test compound at its MIC for a defined period.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (B78521) and incubate at 80-90°C for 1-2 hours to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) by adding n-heptane and vortexing vigorously. Collect the upper heptane (B126788) layer.

  • Spectrophotometric Analysis: Scan the absorbance of the heptane extract from 240 nm to 300 nm using a spectrophotometer. The presence of ergosterol and its precursors can be identified by their characteristic absorption spectra. Inhibition of the this compound biosynthesis pathway will result in a decrease in the ergosterol peak and an accumulation of precursor peaks.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the this compound biosynthesis pathway, a typical experimental workflow for target validation, and the logical relationship between different antifungal targets.

Ergostane_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Erg1p (Squalene epoxidase) Target of Allylamines Fourteen_demethyl_lanosterol 14-demethyl lanosterol Lanosterol->Fourteen_demethyl_lanosterol Erg11p (CYP51) Target of Azoles Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Erg24p (C-14 reductase) Target of Morpholines Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Multiple steps Fecosterol->Episterol

Caption: The this compound biosynthesis pathway highlighting key enzymes and the points of inhibition by major antifungal drug classes.

Target_Validation_Workflow cluster_invitro In Vitro Assays cluster_genetic Genetic Approaches cluster_biochemical Biochemical Assays Antifungal Susceptibility Testing (BMD) Antifungal Susceptibility Testing (BMD) Haploinsufficiency Profiling Haploinsufficiency Profiling Antifungal Susceptibility Testing (BMD)->Haploinsufficiency Profiling Identifies potent compounds Sterol Profile Analysis Sterol Profile Analysis Haploinsufficiency Profiling->Sterol Profile Analysis Suggests specific target gene Validated Target Validated Target Sterol Profile Analysis->Validated Target Confirms mechanism of action

Caption: A streamlined experimental workflow for the validation of a novel inhibitor of the this compound biosynthesis pathway.

Antifungal_Targets cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_other Other Cellular Processes Fungal Cell Fungal Cell This compound Biosynthesis This compound Biosynthesis Fungal Cell->this compound Biosynthesis Ergosterol (Direct) Ergosterol (Direct) Fungal Cell->Ergosterol (Direct) Glucan Synthesis Glucan Synthesis Fungal Cell->Glucan Synthesis Nucleic Acid Synthesis Nucleic Acid Synthesis Fungal Cell->Nucleic Acid Synthesis Protein Synthesis Protein Synthesis Fungal Cell->Protein Synthesis Virulence Factors Virulence Factors Fungal Cell->Virulence Factors

Caption: A logical diagram illustrating the major validated and emerging targets for antifungal drug development within the fungal cell.

Conclusion

The this compound biosynthesis pathway remains a highly validated and specific target for the development of new antifungal agents. Its essentiality for fungal viability and the existence of multiple enzymatic steps provide several opportunities for therapeutic intervention. While the emergence of resistance to existing ergosterol biosynthesis inhibitors is a concern, a deeper understanding of the pathway and the application of modern drug discovery techniques, including the experimental workflows outlined in this guide, can lead to the development of novel antifungals with improved efficacy and a lower propensity for resistance. By comparing this target to other antifungal strategies, researchers can make informed decisions in the pursuit of the next generation of life-saving antifungal drugs.

References

A Comparative Guide to Ergostane Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of ergostane-type steroids from natural sources is a critical first step in discovery and development. This guide provides an objective comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable technique for your research needs.

This document delves into a comparative analysis of common and emerging techniques for the extraction of ergostanes, a class of steroids that includes the well-known ergosterol (B1671047). The choice of extraction method can significantly impact the yield, purity, and ultimately the economic viability of isolating these bioactive compounds. Here, we compare traditional solvent-based methods with modern, green technologies, providing a comprehensive overview for laboratory and industrial applications.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction technique is a trade-off between efficiency, cost, environmental impact, and the scale of operation. Below is a summary of quantitative data from various studies, comparing different methods for ergosterol (a common this compound) extraction.

Extraction Technique Solvent(s) Matrix Key Findings & Quantitative Data Reference(s)
Solvent Extraction (SE) Chloroform (B151607):Methanol (B129727) (2:1)Fungal-colonized root and growth substrateChloroform-based extraction consistently produced higher concentrations of ergosterol compared to methanol hydroxide (B78521), cyclohexane, and methanol-only protocols. Ergosterol reduction of 80-92% was observed with methanol hydroxide compared to chloroform.[1][2]
Alkaline Methanol (10% KOH in Methanol)Fungal-colonized root and growth substrateAlkaline extraction resulted in the highest ergosterol concentrations for both podzol and chernozem soils.[1][3]
Liquid-Liquid Extraction (LLE)Vegetal feeds (maize, barley, wheat)LLE showed extraction gains of ~20% for high initial sterol content and 86% for low initial content compared to Solid Phase Extraction (SPE).[4]
Ultrasound-Assisted Extraction (UAE) 70% and 96% (v/v) Ethanol (B145695)Mushroom by-products (stalks of A. bisporus)Ultrasound assistance doubled the ergosterol yield compared to mechanical agitation. Higher ethanol concentration (96%) also doubled the yield compared to 70% ethanol.[5][6]
95% (v/v) EthanolFlammulina velutipes root wasteUltrasound-assisted saponification extraction (UASE) yielded 1.69 ± 0.07 mg/g, which was significantly higher than ultrasound extraction followed by saponification (1.53 ± 0.05 mg/g) and ultrasound extraction alone (1.37 ± 0.06 mg/g).
Microwave-Assisted Extraction (MAE) Methanol and aqueous Sodium HydroxideFungal hyphae, spores, mushrooms, contaminated corn, grain dust, soilMAE-derived ergosterol values were comparable to classical solvent extraction and significantly exceeded those from Supercritical Fluid Extraction (SFE).[7][8]
EthanolFunctional mushroom mixtureA rapid 5-minute isocratic HPLC method was developed following a rapid MAE that avoided the need for saponification.[9]
Supercritical Fluid Extraction (SFE) Supercritical CO2 with Ethanol as modifierFruits of Ganoderma lucidumOptimal conditions were found to be 20 MPa pressure, 45°C, and 1.5 hours of extraction time with ethanol as a co-solvent.[10]
Steam Explosion (SE) followed by UAE 95% (v/v) EthanolFlammulina velutipes root wasteSE pre-treatment increased the theoretical maximum extraction concentration of ergosterol by 34.10% and the diffusion coefficient by 78.04%.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are protocols for some of the key experiments cited in the comparative table.

Chloroform-Based Solvent Extraction Protocol[1]
  • Sample Preparation: Weigh 300 mg of the sample (e.g., root or growth substrate) into a 50 ml centrifuge tube.

  • Solvent Addition: Add 3 ml of a 2:1 chloroform to methanol solution.

  • Sonication: Sonicate the sample for 30 minutes at 50°C in a closed tube.

  • Incubation: Allow the samples to cool to room temperature and then incubate for 18 hours.

  • Second Sonication: Sonicate again at 50°C for 20 minutes.

  • Centrifugation: Centrifuge the samples at 1000 g for 1 minute.

  • Analysis: Analyze the supernatant using HPLC.

Alkaline Methanol Extraction Protocol[1][4]
  • Sample Preparation: Weigh 300 mg of the sample into a 50 ml centrifuge tube.

  • Solvent Preparation: Prepare a 10% (w/v) solution of potassium hydroxide (KOH) in HPLC-grade methanol.

  • Solvent Addition: Add 10 ml of the alkaline methanol solution to each tube.

  • Sonication and Incubation: Sonicate in an ultrasonic water bath for 15 minutes, followed by incubation at 80°C for 30 minutes.

  • Cooling and Dilution: Allow samples to cool to room temperature, then add 1 ml of Milli-Q water and vortex at maximum speed for 1 minute.

  • Analysis: The extract is then ready for further purification and HPLC analysis.

Ultrasound-Assisted Extraction (UAE) Protocol[6][7]
  • Sample Preparation: Use a sample of mushroom by-product (e.g., stalks of A. bisporus).

  • Solvent Addition: Add 70% or 96% (v/v) ethanol/water solution.

  • Ultrasonic Treatment: Subject the mixture to ultrasound assistance at a power density of 182 or 321 W/L for 30 minutes at 25°C. A mechanical agitation control is run at 130 rpm.

  • Analysis: The resulting extract is modeled and analyzed for ergosterol content.

Microwave-Assisted Extraction (MAE) Protocol[9][11]
  • Sample Preparation: Weigh a 40 mg sample of functional mushroom powder.

  • Solvent Addition: Add the sample to 25 ml of HPLC-grade, denatured ethanol in a microwave reaction vessel with a small stir bar.

  • Microwave Irradiation: Program the microwave to the desired parameters (e.g., a method where the pressure is approximately 100 psi, though the maximum may be set higher).

  • Filtration and Drying: Filter the extract through a 0.2 µm nylon filter and then dry the solution under a flow of nitrogen.

  • Resolvation: Dissolve the dry extract in HPLC-grade, denatured ethanol with 10% dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 mg/ml for analysis.

Visualizing the Extraction Workflow

To better understand the general process of this compound extraction, the following diagram illustrates a typical workflow from raw material to purified compound.

ErgostaneExtractionWorkflow RawMaterial Raw Material (e.g., Mushrooms, Fungi-colonized substrate) Preprocessing Preprocessing (Drying, Grinding) RawMaterial->Preprocessing Extraction Extraction (SE, UAE, MAE, SFE) Preprocessing->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Chromatography) CrudeExtract->Purification Purifiedthis compound Purified this compound Purification->Purifiedthis compound Analysis Analysis (HPLC, GC-MS) Purifiedthis compound->Analysis FinalProduct Final Product Analysis->FinalProduct

Caption: General workflow for the extraction and purification of ergostanes.

Signaling Pathways and Logical Relationships

While this guide focuses on extraction techniques, it is important to remember that ergostanes have diverse biological activities. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated following the successful extraction of an this compound derivative.

SignalingPathway This compound This compound Derivative Receptor Cell Surface Receptor This compound->Receptor Binds to KinaseCascade Kinase Cascade (e.g., MAPK Pathway) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor (e.g., AP-1) KinaseCascade->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Anti-inflammatory effect) GeneExpression->CellularResponse Leads to

Caption: A hypothetical signaling pathway for an this compound derivative.

References

Ergostane vs. Cholestane: A Head-to-Head Comparison of Bioactivities for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of steroidal compounds, ergostane and cholestane (B1235564) scaffolds represent two fundamental structures with a wide array of biological activities. This compound, predominantly found in fungi and yeast, and cholestane, the backbone of cholesterol in animals, have both garnered significant attention in the scientific community for their potential therapeutic applications. This guide provides an objective, data-driven comparison of their bioactivities, supported by experimental evidence and detailed methodologies to aid researchers in the fields of pharmacology and drug development.

At a Glance: this compound vs. Cholestane

FeatureThis compoundCholestane
Primary Source Fungi, YeastAnimals
Core Structure C28 steroid with a methyl group at C-24C27 steroid
Key Bioactivities Anticancer, Anti-inflammatory, AntimicrobialAnticancer, Anti-inflammatory, Antimicrobial, Metabolic Regulation

Quantitative Bioactivity Comparison

The following tables summarize the reported quantitative data for the anticancer, anti-inflammatory, and antimicrobial activities of various this compound and cholestane derivatives. It is important to note that direct comparisons can be challenging due to variations in the specific compounds tested, cell lines or microbial strains used, and the experimental conditions across different studies.

Table 1: Anticancer Activity (IC₅₀ Values in µM)
Compound TypeDerivativeCell LineIC₅₀ (µM)Reference
This compound ErgosterolHep2 (Liver Cancer)40[1][2]
Ergosterol DimerHT29 (Colon Cancer)160[1][2]
Ergosterol Peroxide SulfonamideHCT-116 (Colon Cancer)0.21[2]
Antcin G derivative (1a)HL60 (Leukemia)0.7
Antcin G derivative (1g)U251 (Glioblastoma)2.9
Methyl antcin B derivative (4a)SW480 (Colon Cancer)2.2
Cholestane Cholest-4-en-3-oneMCF-7 (Breast Cancer)17.8 (at 48h)[3]
Cholest-4-en-3-oneMDA-MB-231 (Breast Cancer)14.1 (at 48h)[3]
Cholest-4 alpha-methyl-8-en-3beta,7 alpha-diolKB (Nasopharyngeal Cancer)1.32 x 10⁻³[4]
Cholest-4 alpha-methyl-8-en-3beta,7 alpha-diolHCT-8 (Colon Cancer)1.2 µg/mL[4]
Cholest-4 alpha-methyl-8-en-3beta,7 alpha-diolBEL-7402 (Liver Cancer)1.2 µg/mL[4]
New Cholestane SteroidsHeLa (Cervical Cancer)1.9 - 9.2 µg/mL[5]
New Cholestane SteroidsHep-G2 (Liver Cancer)1.9 - 9.2 µg/mL[5]
Table 2: Anti-inflammatory Activity (IC₅₀/ID₅₀ Values)
Compound TypeDerivativeAssayIC₅₀/ID₅₀Reference
This compound ErgosterolLPS-induced NO production (RAW 264.7 cells)16.6 µM[1][2]
Ergosterol GlucopyranosideLPS-induced NO production (RAW 264.7 cells)14.3 µM[1][2]
StellasterolLPS-induced NO production (RAW 264.7 cells)15.1 µM[2]
25R-antcin ALPS-induced NO production (RAW 264.7 cells)19.61 µM[6]
Versisponic acid DLPS-induced NO production (RAW 264.7 cells)17.16 µM[6]
Polyporoid A-C & derivativesTPA-induced inflammation (in mice)0.117-0.682 µM/ear[7]
Cholestane Cholestane-3β,5α,6β-triolInduces inflammatory cell death-

Note: A lower IC₅₀/ID₅₀ value indicates greater potency.

Table 3: Antimicrobial Activity (MIC Values)
Compound TypeDerivativeMicroorganismMICReference
This compound Ergosterol Peroxide DecanoateCandida albicans8.3 µ g/disc [2]
This compound Derivatives (1-7)Various bacteria and fungi64–256 µg/mL[8]
6-ethoxyergosta-4,6,8(14),22-tetraen-3-oneS. aureus, S. mutans, E. coli, Pseudomonas sp.160 µg/mL[9]
Diketomorpholine & this compound derivativesE. coli, M. luteus, Ed. ictaluri, V. alginolyticus16-64 µg/mL[10]
Cholestane Cholesta-4,6-dien-3-ol & HurgadacinE. coli, S. enterica0.46 mg/mL[11]
Novel Cholestane DerivativesVarious bacteria and fungi-

Note: A lower MIC value indicates greater antimicrobial activity.

Key Signaling Pathways

The biological activities of this compound and cholestane are mediated through various signaling pathways. Understanding these pathways is crucial for targeted drug development.

This compound: Nrf2 Signaling Pathway

Ergosterol has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon stimulation by ergosterol, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1).

Nrf2_Signaling_Pathway cluster_nucleus Ergosterol Ergosterol Keap1_Nrf2 Keap1-Nrf2 Complex Ergosterol->Keap1_Nrf2 inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) Response Cellular Protection (Anti-inflammatory, Antioxidant) Antioxidant_Genes->Response Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Genes activates transcription of

Caption: Ergosterol-mediated activation of the Nrf2 signaling pathway.

Cholestane: NLRP3 Inflammasome, LXR, and SMO Signaling Pathways

Cholestane and its derivatives, particularly cholesterol, are implicated in several critical signaling pathways.

NLRP3 Inflammasome Pathway: Cholesterol crystals can activate the NLRP3 inflammasome, a key component of the innate immune system.[4][14][15] This activation leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

NLRP3_Inflammasome_Pathway Cholesterol_Crystals Cholesterol Crystals Phagocytosis Phagocytosis Cholesterol_Crystals->Phagocytosis Lysosome Lysosome Phagocytosis->Lysosome destabilization NLRP3_Inflammasome NLRP3 Inflammasome Activation Lysosome->NLRP3_Inflammasome Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Inflammasome->Caspase1 activates IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b cleaves IL18 Pro-IL-18 -> IL-18 Caspase1->IL18 cleaves Inflammation Inflammation IL1b->Inflammation IL18->Inflammation

Caption: Cholesterol crystal-induced activation of the NLRP3 inflammasome.

Liver X Receptor (LXR) Signaling: Cholestane derivatives can act as ligands for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and lipid metabolism.

Smoothened (SMO) Signaling: Cholesterol has been identified as an endogenous ligand for the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, which is vital in embryonic development and has been implicated in cancer.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key protocols used to assess the bioactivities of this compound and cholestane derivatives.

Cytotoxicity and Cell Viability: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][16][17][18]

Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_Cells Incubate with Test Compound Start->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate (1-4 hours) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance End Calculate Cell Viability (%) Measure_Absorbance->End

Caption: General workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound or cholestane derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20][21]

Workflow:

MIC_Assay_Workflow Start Prepare serial dilutions of test compound in 96-well plate Inoculate Add standardized microbial inoculum Start->Inoculate Incubate Incubate under appropriate conditions Inoculate->Incubate Observe Visually inspect for turbidity (growth) Incubate->Observe End Determine MIC (lowest concentration with no visible growth) Observe->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound or cholestane compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both this compound and cholestane skeletons provide a rich foundation for the discovery of novel therapeutic agents. This compound derivatives, particularly those from fungal sources, have demonstrated potent anticancer and anti-inflammatory activities. Cholestane derivatives, in addition to their cytotoxic and anti-inflammatory effects, play a significant role in metabolic regulation through pathways like LXR signaling. The data and protocols presented in this guide offer a comparative framework to assist researchers in navigating the complexities of these two important classes of steroids and in designing future studies for the development of new and effective drugs.

References

Independent Validation of Ergostane Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research findings on ergostane-type steroids, a class of compounds with significant therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways, this document aims to facilitate the independent validation and critical assessment of this compound research.

Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against a range of cancer cell lines, as reported in independent studies. This allows for a direct comparison of the cytotoxic potency of these compounds.

This compound DerivativeCell LineCell TypeIC50 (µM)Reference
Ergosterol (B1671047) PeroxideT47DHuman Breast Cancer5.8[1]
Ergosterol PeroxideMCF-7Human Breast Cancer~172 (40 µg/mL)[1]
Ergosterol PeroxideHepG2Human Hepatocellular Carcinoma<10[1]
Ergosterol Peroxide1A2Human Non-Cancer Cells352.3[1]
Ergosterol PeroxideHCT116Human Colorectal Cancer~20 µg/mL[2]
Ergosterol PeroxideHT-29Human Colorectal Cancer~20 µg/mL[2]
Ergosterol PeroxideLNCaPHuman Prostate CancerMicromolar concentrations[3]
Ergosterol PeroxideDU-145Human Prostate CancerMicromolar concentrations[3]
Antcin G Derivative (1a)HL60Human Promyelocytic Leukemia0.7 ± 0.9[4]
Antcin G Derivative (1a)U251Human Glioblastoma2.9 ± 1.3[4]
Antcin G Derivative (1a)SW480Human Colorectal Adenocarcinoma2.2 ± 0.6[4]
Antcin G Derivative (1g)HL60Human Promyelocytic Leukemia>50[4]
Methyl Antcin B Derivative (4a)HL60Human Promyelocytic Leukemia>50[4]
Lanostane Triterpenoid (1)K562Human Chronic Myelogenous Leukemia8.59 µg/mL[5][6]
Lanostane Triterpenoid (2)K562Human Chronic Myelogenous Leukemia>50 µg/mL[5][6]
Lanostane Triterpenoid (13)K562Human Chronic Myelogenous Leukemia6.64 µg/mL[5][6]
This compound Steroid (34)K562Human Chronic Myelogenous Leukemia>50 µg/mL[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research, enabling replication and validation of the findings.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from a method for assessing the cytotoxicity of ergosterol peroxide.[1]

Materials:

  • Ergosterol Peroxide (or other this compound derivative) stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Preparation: Prepare serial dilutions of the this compound derivative in serum-free culture medium. A vehicle control (e.g., DMSO) at the same final concentration used for the test compound should be included.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative or the vehicle control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[1]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.[1]

Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol is based on the methodology used to evaluate apoptosis induced by ergosterol peroxide in colorectal cancer cells.[2]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[2]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways reported to be modulated by this compound derivatives.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa phosphorylates p65 p65 IkBa->p65 inhibits p50 p50 IkBa->p50 p65_n p65 p65->p65_n translocation p50_n p50 p50->p50_n translocation Ergosterol Ergosterol Ergosterol->IkBa prevents degradation Inflammatory_Genes Inflammatory_Genes p65_n->Inflammatory_Genes activates p50_n->Inflammatory_Genes activates

Caption: Ergosterol-mediated inhibition of the NF-κB signaling pathway.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerization & translocation This compound This compound This compound->STAT3 inhibits phosphorylation Target_Genes Cell Proliferation, Survival Genes pSTAT3_dimer->Target_Genes activates transcription

Caption: Inhibition of the STAT3 signaling pathway by this compound compounds.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates pAkt pAkt Cell_Survival Cell_Survival pAkt->Cell_Survival Proliferation Proliferation pAkt->Proliferation This compound This compound This compound->Akt inhibits phosphorylation

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.

References

A Comparative Analysis of the Efficacy of Ergostane Derivatives in Cancer and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 19, 2025 – A comprehensive review of experimental data highlights the significant potential of ergostane derivatives as therapeutic agents in oncology and inflammatory diseases. This guide provides a statistical analysis and comparison of the efficacy of various this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The data presented summarizes the cytotoxic and anti-inflammatory properties of these compounds, supported by detailed experimental protocols and visualizations of their molecular mechanisms of action.

This compound derivatives, a class of steroids primarily found in fungi, have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] This comparison guide synthesizes findings from multiple studies to present a clear overview of their relative efficacy.

Comparative Anticancer Efficacy of this compound Derivatives

The cytotoxic effects of various this compound derivatives have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments. The following table summarizes the reported IC50 values for several prominent this compound derivatives, providing a comparative look at their anticancer activity. It is important to note that experimental conditions such as cell lines and incubation times can vary between studies, influencing direct comparisons.

This compound DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Ergosterol (B1671047) Peroxide Hep 3BHepatocellular Carcinoma19.4 µg/mL[3]
786-ORenal Cell Carcinoma-[4]
9,11-Dehydroergosterol Peroxide Hep 3BHepatocellular Carcinoma16.7 µg/mL[3]
Ganoderic Acid DM A549Non-small Cell Lung Cancer-[1]
NCI-H460Non-small Cell Lung Cancer-[1]
Ganolucidic Acid E Caco-2Colorectal Carcinoma20.87 - 84.36[5]
HepG2Hepatocellular Carcinoma20.87 - 84.36[5]
HeLaCervical Cancer20.87 - 84.36[5]
Lucidumol A Caco-2Colorectal Carcinoma20.87 - 84.36[5]
HepG2Hepatocellular Carcinoma20.87 - 84.36[5]
HeLaCervical Cancer20.87 - 84.36[5]
Antcin G Derivative (1a) HL60Promyelocytic Leukemia0.7 ± 0.9[6]
U251Glioblastoma2.9 ± 1.3[6]
SW480Colorectal Adenocarcinoma2.2 ± 0.6[6]
Antcin G Derivative (1g) HL60Promyelocytic Leukemia-[6]
U251Glioblastoma-[6]
SW480Colorectal Adenocarcinoma-[6]
Methyl Antcin B Derivative (4a) HL60Promyelocytic Leukemia-[6]
U251Glioblastoma-[6]
SW480Colorectal Adenocarcinoma-[6]

Comparative Anti-inflammatory Efficacy of this compound Derivatives

This compound derivatives have also been investigated for their ability to inhibit inflammatory responses, often by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

This compound DerivativeCell LineAssayIC50 (µM)Reference
Ergosterol RAW 264.7NO Production Inhibition14.3[3]
Ergosterol Glucopyranoside RAW 264.7NO Production Inhibition16.6[3]
25R-Antcin A RAW 264.7NO Production Inhibition19.61 ± 0.8[7]
Versisponic Acid D RAW 264.7NO Production Inhibition17.16 ± 1.0[7]
Polyporoid A-C & others (1-8) -TPA-induced inflammation (in vivo)0.117 - 0.682 µM/ear (ID50)[8]

Signaling Pathways Modulated by this compound Derivatives

The therapeutic effects of this compound derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer. Several this compound derivatives exert their anti-inflammatory and anticancer effects by inhibiting this pathway. For example, ergosterol peroxide has been shown to suppress the activation of NF-κB in response to inflammatory stimuli.[9][10]

NF_kB_Pathway This compound Derivative Inhibition of NF-κB Pathway cluster_NFkB_IkB cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Transcription Gene Transcription (Pro-inflammatory Cytokines) This compound This compound Derivatives (e.g., Ergosterol Peroxide) This compound->IKK Inhibits IkB_NFkB->NFkB IκBα degradation releases NF-κB DNA DNA NFkB_n->DNA Binds to promoter DNA->Transcription

Inhibition of the NF-κB signaling pathway by this compound derivatives.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation, and its aberrant activation is a hallmark of many cancers. Ganoderic acids, a prominent class of this compound derivatives from Ganoderma lucidum, have been shown to induce apoptosis in cancer cells by inhibiting this pathway.[1]

PI3K_Akt_Pathway This compound Derivative Inhibition of PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation GanodericAcids Ganoderic Acids (e.g., Ganoderic Acid DM) GanodericAcids->Akt Inhibits MAPK_Pathway This compound Derivative Modulation of MAPK Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK, Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Response Cellular Response (Proliferation, Apoptosis, Inflammation) MAPK->Response This compound This compound Derivatives (e.g., Ergosterol Peroxide) This compound->MAPK Inhibits Phosphorylation MTT_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with various concentrations of this compound derivative A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G

References

Assessing the Cross-Reactivity of Ergostane in Steroid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the potential cross-reactivity of ergostane and its derivatives in commercially available steroid immunoassays. Due to the structural similarities between this compound-type compounds and endogenous steroids, there is a potential for interference, leading to inaccurate quantification of steroid hormones. This guide outlines the principles of steroid immunoassays, compares the structures of key steroids and this compound, and provides a detailed experimental protocol to determine the degree of cross-reactivity.

Introduction to Steroid Immunoassays and Cross-Reactivity

Steroid immunoassays are widely used for the quantification of hormones like cortisol, testosterone, and estradiol (B170435) in biological samples.[1][2] These assays, commonly in the format of an Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target steroid. The most common format is a competitive immunoassay. In this setup, the steroid in the sample competes with a labeled steroid (e.g., enzyme-conjugated) for a limited number of antibody binding sites. The amount of labeled steroid that binds is inversely proportional to the concentration of the steroid in the sample.

A significant limitation of steroid immunoassays is the potential for cross-reactivity. This occurs when compounds with a similar chemical structure to the target steroid bind to the assay antibody, leading to inaccurate (typically overestimated) results.[1][3] The structural similarity among various steroid hormones makes developing highly specific antibodies challenging.[4] Given that this compound is the parent hydrocarbon of a large class of fungal sterols, and shares the foundational cyclopentanoperhydrophenanthrene skeleton with cholesterol-derived steroids, its potential for cross-reactivity warrants careful consideration.[5]

For applications requiring high specificity and accuracy, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered superior to immunoassays as they can distinguish between structurally similar steroids.[4][6][7][8][9]

Structural Comparison: this compound vs. Common Steroids

The likelihood of cross-reactivity is largely dependent on the structural similarity between the target analyte and the interfering compound.[2][10] Below is a comparison of the basic structures of this compound, cortisol, testosterone, and estradiol.

This compound is a C28 steroid, characterized by a methyl group at C-24. Fungi are a primary source of this compound-type steroids, with ergosterol (B1671047) being the most prominent example.[11][12][13]

Key Structural Features for Comparison:

FeatureThis compoundCortisolTestosteroneEstradiol
Carbon Skeleton C28 this compoundC21 PregnaneC19 AndrostaneC18 Estrane
Aromatic A-Ring NoNoNoYes
Functional Groups at C3 Typically -OH-OH, =O-OH, =O-OH
Side Chain at C17 Yes (branched alkyl)Yes (-COCH2OH)-OH-OH
Other Key Features Potential for double bonds at various positions-OH at C11, C21; =O at C20=O at C3Aromatic A-ring

While this compound itself is a saturated hydrocarbon, its derivatives (ergosteroids) possess various functional groups that increase their potential for cross-reactivity. The overall shape and the presence of hydroxyl groups, particularly at the C3 position, are features that could be recognized by antibodies raised against conventional steroids.

Experimental Protocol for Assessing Cross-Reactivity

The following protocol describes a method to determine the percent cross-reactivity of this compound or its derivatives in a competitive steroid immunoassay. This protocol is adapted from established methodologies for evaluating immunoassay specificity.[14]

Objective: To quantify the interference of a test compound (e.g., this compound) in a specific steroid immunoassay.

Materials:

  • Steroid immunoassay kit (e.g., Cortisol ELISA kit)

  • This compound (or the specific this compound derivative to be tested)

  • The target steroid standard provided with the kit

  • Steroid-free serum or the assay buffer provided in the kit

  • Precision pipettes and tips

  • Microplate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare a standard curve for the target steroid (e.g., cortisol) using the standards provided in the kit, following the manufacturer's instructions. This will be your reference curve.

    • Prepare a separate serial dilution of the test compound (this compound) in the same matrix (steroid-free serum or assay buffer) as the target steroid standards. The concentration range should be broad enough to potentially elicit a response in the assay.

  • Immunoassay Procedure:

    • Run the immunoassay according to the kit's protocol for both the target steroid standards and the this compound dilutions.

  • Data Analysis:

    • From the standard curve of the target steroid, determine the concentration that causes a 50% reduction in the maximum signal (this is the 50% binding point, or IC50). Let this be Concentration (Analyte) .

    • From the curve generated with the this compound dilutions, determine the concentration of this compound that causes a 50% reduction in the maximum signal. Let this be Concentration (Cross-reactant) .

  • Calculation of Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity:

      % Cross-Reactivity = [Concentration (Analyte) at 50% binding / Concentration (Cross-reactant) at 50% binding] x 100

Interpretation of Results:

A higher percentage indicates a greater degree of cross-reactivity. For example, a cross-reactivity of 10% means that the interfering compound is 10% as effective as the target analyte in displacing the labeled tracer from the antibody.

Data Presentation

The results of the cross-reactivity assessment should be presented in a clear and concise table. Below is a template table, populated with hypothetical data for illustrative purposes.

Target AssayPotential Cross-ReactantAnalyte Conc. at 50% Binding (ng/mL)Cross-Reactant Conc. at 50% Binding (ng/mL)Calculated % Cross-Reactivity
CortisolErgosterol1050000.2%
CortisolPrednisolone108125%[15]
TestosteroneErgosterol0.5>10,000<0.005%
TestosteroneMethyltestosterone0.50.955.6%[10]
EstradiolErgosterol0.02>10,000<0.0002%

Visualizing the Mechanism of Cross-Reactivity

The following diagrams illustrate the principle of a competitive immunoassay and how a cross-reacting substance can interfere.

G Competitive Immunoassay Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte Analyte Antibody Antibody Analyte->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Blocked Result1 Low Signal Analyte2 Analyte Antibody2 Antibody Analyte2->Antibody2 Limited Binding Labeled Analyte2 Labeled Analyte Labeled Analyte2->Antibody2 Binds Result2 High Signal

Caption: Principle of competitive immunoassay.

G Mechanism of Cross-Reactivity cluster_0 Presence of Cross-Reactant Analyte Analyte (Low) Antibody Antibody Analyte->Antibody Limited Binding Cross_Reactant Cross-Reactant Cross_Reactant->Antibody Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Antibody Blocked Result Artificially Low Signal (False High Analyte Reading)

Caption: How cross-reactants interfere in immunoassays.

Conclusion and Recommendations

The assessment of cross-reactivity is a critical step in the validation of any immunoassay for a new application or when potential interfering substances are present. While direct experimental data on the cross-reactivity of this compound in common steroid immunoassays is not widely published, its structural similarity to endogenous steroids suggests that a potential for interference exists, particularly for this compound derivatives with functional groups that mimic those of target steroids.

Recommendations:

  • Always Validate: Researchers should perform cross-reactivity studies, as outlined in this guide, if there is a suspicion that this compound or other non-target steroids may be present in their samples.

  • Consult Kit Inserts: Manufacturers often provide cross-reactivity data for a range of common steroids. Review this information carefully.[10]

  • Consider the Source of Samples: Samples derived from or exposed to fungi, yeasts, or certain plant materials may contain significant amounts of this compound-type steroids.[11]

  • Employ Confirmatory Methods: For research and clinical applications that demand high accuracy and specificity, it is strongly recommended to use a more definitive method like LC-MS/MS to confirm immunoassay results.[6][9] This is especially crucial when unexpected or inconsistent immunoassay results are obtained.

References

Ergostane Derivatives vs. Standard-of-Care: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the therapeutic potential of ergostane derivatives against current standard-of-care drugs in oncology and inflammation. The data presented is intended to inform researchers, scientists, and drug development professionals on the emerging landscape of these naturally derived compounds.

Cytotoxicity: this compound Derivatives vs. Doxorubicin

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This section compares the in vitro efficacy of selected this compound compounds with doxorubicin, a widely used chemotherapy agent. The half-maximal inhibitory concentration (IC50) is a key measure of potency, with lower values indicating greater effectiveness.

Compound/DrugCell LineIC50 (µM)Reference
This compound Derivative 1 A549 (Lung Cancer)5.15 µg/mL[1]
This compound Derivative 2 A549 (Lung Cancer)8.57 µg/mL[1]
DoxorubicinA549 (Lung Cancer)> 20 µM[2]
This compound Derivative 1 MCF-7 (Breast Cancer)6.28 µg/mL[1]
This compound Derivative 2 MCF-7 (Breast Cancer)7.32 µg/mL[1]
DoxorubicinMCF-7 (Breast Cancer)2.5 µM[2]
Antcin G Derivative (1a) HL60 (Leukemia)0.7 µM[3]
Antcin G Derivative (1g) U251 (Glioblastoma)2.9 µM[3]
Methyl Antcin B Derivative (4a) SW480 (Colon Cancer)2.2 µM[3]

Anti-Inflammatory Activity: this compound Derivatives vs. Dexamethasone (B1670325) and Indomethacin (B1671933)

This compound derivatives also exhibit potent anti-inflammatory properties. This section compares the efficacy of ergosterol (B1671047) peroxide, a common this compound derivative, with the corticosteroid dexamethasone and the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.

Compound/DrugTarget/AssayCell Line/ModelIC50Reference
Ergosterol Peroxide TNF-α ProductionRAW 264.7 Macrophages~10 µM[4]
DexamethasoneTNF-α ProductionRAW 264.7 Macrophages~55 nM[4]
This compound Steroids (1-3) COX-1 Inhibitionin vitro>60% inhibition[5]
IndomethacinCOX-2 Inhibitionin vitroPotent Inhibition[6][7][8]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of this compound derivatives and standard drugs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow of MTT Assay

MTT_Workflow A Seed cells in a 96-well plate and incubate B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and IC50 values G->H

General workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs. A control group with no treatment is also included.

  • Incubation: The plate is incubated for a period of 24 to 72 hours to allow the compounds to take effect.

  • MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the compound. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Anti-Inflammatory Assessment: Inhibition of TNF-α Production in LPS-Stimulated Macrophages

The anti-inflammatory potential of this compound derivatives is often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Anti-Inflammatory Assay

Anti_Inflammatory_Workflow A Culture macrophage cells (e.g., RAW 264.7) B Pre-treat cells with test compounds A->B C Stimulate cells with LPS to induce inflammation B->C D Incubate for a specific period C->D E Collect cell culture supernatant D->E F Measure TNF-α concentration using ELISA E->F G Calculate the percentage of TNF-α inhibition F->G

General workflow for assessing anti-inflammatory activity.

Detailed Steps:

  • Cell Culture: Macrophage cells, such as the RAW 264.7 cell line, are cultured in appropriate media.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the this compound derivatives or standard anti-inflammatory drugs for a short period (e.g., 1-2 hours).

  • LPS Stimulation: The cells are then stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response and the production of TNF-α.

  • Incubation: The cells are incubated for a specified time to allow for cytokine production.

  • Supernatant Collection: The cell culture supernatant, which contains the secreted TNF-α, is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of TNF-α inhibition for each compound concentration is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Signaling Pathways

Anti-Inflammatory Mechanism of Ergosterol Peroxide

Ergosterol peroxide has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][9] These pathways are crucial in regulating the expression of pro-inflammatory genes.

Anti_Inflammatory_Pathway cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocates NFkB_complex IκB-NF-κB Complex NFkB_complex->IkB degradation Ergosterol_Peroxide Ergosterol Peroxide Ergosterol_Peroxide->MAPK_pathway inhibits Ergosterol_Peroxide->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_p65_nuc->Pro_inflammatory_genes activates

Inhibition of NF-κB and MAPK pathways by ergosterol peroxide.
Cytotoxic Mechanism of this compound Derivatives

Many cytotoxic this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. The intrinsic apoptosis pathway, which is initiated by mitochondrial stress, is a common mechanism.

Cytotoxic_Pathway cluster_0 Mitochondrion cluster_1 Cytoplasm cluster_2 Cellular Outcome Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Cytochrome_c->Apoptosome forms Ergostane_Derivative Cytotoxic This compound Derivative Bax Bax Ergostane_Derivative->Bax activates Bcl2 Bcl-2 Ergostane_Derivative->Bcl2 inhibits Bax->Mitochondrion forms pores Bcl2->Mitochondrion inhibits pore formation Procaspase9 Procaspase-9 Apaf1->Procaspase9 recruits Apaf1->Apoptosome forms Procaspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Procaspase-3 Caspase9->Procaspase3 cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of apoptosis by cytotoxic this compound derivatives.

References

Inter-laboratory Validation of an Ergostane Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of ergosterol (B1671047), the predominant ergostane in fungi, which serves as a critical biomarker for fungal biomass and a key target in antifungal drug development. Accurate and reproducible quantification of ergosterol is paramount for assessing the efficacy of antifungal agents, monitoring fungal contamination in various matrices, and for research into fungal physiology and pathogenesis.

This document outlines the performance of common analytical techniques, details established experimental protocols, and presents visual workflows to assist researchers in selecting and implementing robust quantification methods suitable for inter-laboratory validation.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for ergosterol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.

Table 1: Representative Inter-laboratory Performance Data for Ergosterol Quantification in a Spiked Yeast Matrix (5 µg/g)

ParameterLaboratory 1 (HPLC-UV)Laboratory 2 (LC-MS/MS)Laboratory 3 (HPLC-UV)Laboratory 4 (LC-MS/MS)Acceptance Criteria
Reported Value (µg/g) 4.855.124.655.05Assigned Value ± 2SD
Recovery (%) 97.0102.493.0101.080 - 120%
Repeatability (RSDr, %) 4.22.85.52.5≤ 15%
Reproducibility (RSDR, %) 10.57.512.07.0≤ 20%
z-score -0.61.2-1.40.8-2 to 2

Note: This data is illustrative and compiled based on typical performance characteristics reported in single-laboratory validation studies. The assigned value is hypothetical for a representative inter-laboratory study.

Table 2: Comparison of Key Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.03 - 2.69 µg/mL[1]~0.13 ng on column
Limit of Quantitation (LOQ) 0.1 - 8.06 µg/mL[1]-
Accuracy (Recovery) 81 - 105%[2]> 90%
Precision (RSD) Within-day: 3.2-6.5%, Between-day: 4.2-10.2%[2]< 15%
Specificity Subject to interference from matrix components.Highly selective due to monitoring of specific MRM transitions.

Experimental Protocols

Accurate quantification of ergosterol necessitates a robust and reproducible experimental protocol, encompassing sample preparation, extraction, and analytical determination.

Sample Preparation and Extraction

The initial and most critical step is the efficient extraction of ergosterol from the sample matrix. Several methods have been developed, with the choice often depending on the sample type.[3]

a) Alkaline Saponification and Liquid-Liquid Extraction (General Protocol)

This is a widely used method for various sample types.

  • Homogenization: Weigh a representative portion of the sample (e.g., 100 mg of fungal biomass or tissue).

  • Saponification: Add 3 mL of 10% (w/v) potassium hydroxide (B78521) in methanol (B129727). Vortex vigorously and incubate at 80-85°C for 1-2 hours to hydrolyze ergosteryl esters.

  • Extraction: After cooling to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex for 3 minutes and centrifuge to separate the phases.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a clean tube. Repeat the extraction step twice more with fresh n-hexane.

  • Evaporation: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

b) Chloroform-Methanol Extraction

This method is noted for its efficiency and reduced hazard exposure compared to other protocols.[4]

  • To a 300 mg sample, add 3 mL of a 2:1 chloroform (B151607) to methanol solution.

  • Sonicate for 30 minutes at 50°C in a closed tube.

  • Allow the sample to cool and then incubate at room temperature for 18 hours.

  • Sonicate again at 50°C for 20 minutes and then centrifuge at 1000 g for 1 minute.

  • The supernatant is then collected for analysis.

Analytical Quantification

a) HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 100% methanol is commonly used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 282 nm, which is the characteristic absorbance maximum for ergosterol.[1]

  • Quantification: Based on a calibration curve prepared from certified ergosterol standards.

b) LC-MS/MS Method

This method offers higher selectivity and sensitivity, which is particularly advantageous for complex matrices.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[4]

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient or isocratic elution with a mobile phase such as methanol or acetonitrile, often with a small percentage of formic acid.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+) or APCI.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for ergosterol for quantification and confirmation (e.g., m/z 379 -> 361).

  • Quantification: An internal standard (e.g., a stable isotope-labeled ergosterol) is often used, and quantification is performed using a matrix-matched calibration curve.

Visualizing Key Processes

To aid in the understanding of the experimental and biological contexts of this compound quantification, the following diagrams illustrate the analytical workflow, the logical steps of method validation, and the biosynthetic pathway of ergosterol.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Analysis Sample Sample Collection (e.g., Fungal Biomass) Homogenize Homogenization Sample->Homogenize Extract Extraction (e.g., Saponification + LLE) Homogenize->Extract Purify Purification/Cleanup (Optional) Extract->Purify HPLC HPLC Separation (C18 Column) Purify->HPLC Detect Detection (UV @ 282nm or MS/MS) HPLC->Detect Quantify Quantification (Calibration Curve) Detect->Quantify Process Data Processing Quantify->Process Report Reporting Results Process->Report

Figure 1. General experimental workflow for ergosterol quantification.

method_validation cluster_performance Performance Characteristics Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Figure 2. Key parameters in the validation of an analytical method.

ergosterol_biosynthesis cluster_inhibition Antifungal Drug Targets AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Multiple Enzymatic Steps Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Azoles Azoles (e.g., Fluconazole) Azoles->Intermediates Inhibit 14-alpha-demethylase Allylamines Allylamines (e.g., Terbinafine) Allylamines->Squalene Inhibit Squalene epoxidase

Figure 3. Simplified ergosterol biosynthesis pathway and targets of major antifungal drugs.

References

Safety Operating Guide

Navigating the Safe Disposal of Ergostane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of ergostane. Adherence to these procedures is vital for ensuring a safe laboratory environment and compliance with regulatory standards.

This compound Properties for Safe Handling and Disposal

A comprehensive understanding of a chemical's properties is the first step toward safe handling and disposal.

PropertyValue
Chemical Class Tetracyclic Triterpene, Steroid
Molecular Formula C28H50[2]
Molecular Weight 386.71 g/mol [2]
Physical State Solid (Assumed based on related compounds)
Incompatibilities Strong oxidizing agents, Acids[3]
Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to minimize exposure.

PPE LevelEquipmentWhen to Use
Standard Laboratory Use Closed-toe shoes, lab coat, nitrile gloves, safety glasses with side shields.[4]General handling of this compound in a controlled environment (e.g., fume hood).
Disposal & Decontamination Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if potential for aerosolization exists).[5]Recommended when handling bulk waste, performing decontamination, or responding to a spill.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. This is a general guideline and should be adapted to comply with local and institutional regulations.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

    • For chemically contaminated broken glass and pipette tips, use a designated puncture-resistant sharps container.[6]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[7]

    • Store the container in a designated satellite accumulation area, preferably within a fume hood.[4]

Container Labeling and Storage

Accurate labeling and proper storage of waste containers are essential for safety and regulatory compliance.

  • All waste containers must be clearly labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound") and any other components in the waste stream.[7]

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[6]

Decontamination of Labware

Thorough decontamination of all labware is necessary to prevent cross-contamination and ensure safety.

  • Triple Rinse: All empty containers that held this compound should be triple-rinsed.[6]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous chemical waste.[4][6] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but it is imperative to confirm this with your institution's Environmental Health and Safety (EHS) office.[4]

Waste Pickup and Disposal

Follow your institution's specific procedures for the final disposal of hazardous waste.

  • Once a waste container is nearly full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal company.

  • Do not dispose of this compound waste down the drain or in regular trash.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Assess the Situation: If a spill occurs, assess the situation to determine if it is safe to clean up. For large or dangerous spills, evacuate the area and contact your institution's emergency response team.[7]

  • Control the Spill: If it is safe to do so, use a spill kit to contain and absorb the spilled material.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Spill Debris: All materials used to clean up the spill must be disposed of as hazardous waste.[8]

Ergostane_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Decontamination cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage decon Decontaminate Glassware (Triple Rinse) storage->decon rinsate Collect First Rinsate as Hazardous Waste decon->rinsate pickup Request EHS Waste Pickup rinsate->pickup end End: Compliant Disposal pickup->end

Caption: this compound Waste Disposal Workflow.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergostane
Reactant of Route 2
Ergostane

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.